molecular formula C12H21N5O2S2 B7943290 Nizatidine

Nizatidine

Cat. No.: B7943290
M. Wt: 331.5 g/mol
InChI Key: SGXXNSQHWDMGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nizatidine is a competitive and reversible histamine H2-receptor antagonist (H2RA) that serves as a key research tool in gastrointestinal and metabolic studies . Its primary research value lies in its potent inhibition of gastric acid secretion; by specifically blocking histamine at the H2 receptors located on the gastric parietal cells, it effectively reduces both basal and nocturnal acid production, providing a model for studying acid-related pathophysiology . Beyond its well-characterized anti-secretory action, this compound exhibits additional pharmacological properties of research interest. It noncompetitively inhibits acetylcholinesterase (AChE) with an IC50 of 6.7 µM, and studies in animal models have demonstrated its prokinetic effects, significantly increasing the motor index of gastrointestinal motility . This dual action makes it a compelling compound for investigating gastrointestinal motility disorders. This compound is rapidly absorbed and has a higher oral bioavailability (>70%) compared to other H2RAs . It is metabolized in the liver by the cytochrome P450 system but demonstrates a low potential for significant drug-drug interactions . The compound has a relatively short elimination half-life of 1 to 2 hours, with the majority of an oral dose excreted renally . Researchers value this compound for its defined molecular target (Histamine H2 receptor, IC50 = 0.9 nM) and its utility in exploring mechanisms of gastric acid secretion, gastroesophageal reflux disease (GERD), and peptic ulcer disease . This product is intended for research applications only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2S2/c1-13-11(6-17(18)19)14-4-5-20-8-10-9-21-12(15-10)7-16(2)3/h6,9,13-14H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXXNSQHWDMGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023376
Record name Nizatidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in water
Details PDR; Physicians' Desk Reference 50th ed 1996. Montvale,NJ: Medical Economics Co p. 1427 (1996)
Record name NIZATIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from ethanol-ethyl acetate, Off-white to buff crystalline solid

CAS No.

76963-41-2
Record name Nizatidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76963-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nizatidine [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076963412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nizatidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nizatidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIZATIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P41PML4GHR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NIZATIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

130-132 °C
Details Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 1052
Record name NIZATIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis and Structural Analogs of Nizatidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nizatidine, a potent and selective histamine H2-receptor antagonist, is a cornerstone in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). Its unique chemical architecture, featuring a substituted thiazole ring, has been the subject of extensive synthetic exploration and analog development. This in-depth technical guide provides a comprehensive overview of the chemical synthesis of this compound, detailing key synthetic routes, intermediates, and experimental protocols. Furthermore, this guide explores the landscape of this compound's structural analogs, discussing their synthesis and structure-activity relationships (SAR) to provide insights for the rational design of novel H2-receptor antagonists.

Introduction

This compound (N-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine) emerged as a significant therapeutic agent for acid-related gastrointestinal disorders. Structurally, it is considered a hybrid of ranitidine and famotidine, incorporating a thiazole ring in place of the furan ring found in ranitidine. This structural feature contributes to its distinct pharmacological profile. The synthesis of this compound has evolved through various routes, aiming for improved efficiency, yield, and purity. Understanding these synthetic pathways is crucial for process optimization and the development of new chemical entities. This guide will delve into the core synthetic strategies and the exploration of structural analogs designed to enhance therapeutic efficacy and reduce potential side effects.

Chemical Synthesis of this compound

The synthesis of this compound can be broadly categorized into several key routes, all converging on the construction of the final molecule from key precursors. The most common strategies involve the synthesis of the central thiazole moiety followed by the attachment of the two side chains.

Key Synthetic Intermediates

The efficient synthesis of this compound relies on the preparation of three crucial intermediates:

  • 2-(Dimethylaminomethyl)-4-(hydroxymethyl)thiazole: This intermediate forms the core thiazole structure with the dimethylaminomethyl group at the 2-position and a reactive hydroxymethyl group at the 4-position.

  • 4-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine: This advanced intermediate incorporates the cysteamine side chain, which is essential for linking to the nitroethenediamine moiety.

  • N-Methyl-1-methylthio-2-nitroethenamine: This reagent provides the N'-methyl-2-nitro-1,1-ethenediamine portion of the final this compound molecule.

Common Synthetic Routes

Several synthetic pathways for this compound have been reported, with variations in starting materials and reaction conditions. A prevalent and efficient route is outlined below.

This route begins with the formation of the thiazole ring, followed by sequential addition of the side chains.

Nizatidine_Synthesis_Route1 Dimethylaminoethanethioamide 2-(Dimethylamino)ethanethioamide Thiazolecarboxylate Ethyl 2-(dimethylaminomethyl) -4-thiazolecarboxylate Dimethylaminoethanethioamide->Thiazolecarboxylate Cyclocondensation EthylBromopyruvate Ethyl Bromopyruvate EthylBromopyruvate->Thiazolecarboxylate Thiazolemethanol 2-(Dimethylaminomethyl) -4-(hydroxymethyl)thiazole Thiazolecarboxylate->Thiazolemethanol Reduction Thiazolemethanamine 4-[[(2-Aminoethyl)thio]methyl] -N,N-dimethyl-2-thiazolemethanamine Thiazolemethanol->Thiazolemethanamine Coupling Cysteamine Cysteamine Hydrochloride Cysteamine->Thiazolemethanamine This compound This compound Thiazolemethanamine->this compound Coupling Nitroethenamine N-Methyl-1-methylthio -2-nitroethenamine Nitroethenamine->this compound

Caption: Synthetic pathway of this compound starting from 2-(dimethylamino)ethanethioamide.

Tabulated Quantitative Data
Step No.ReactionStarting MaterialsReagents/SolventsConditionsYield (%)Purity (%)Reference
1Cyclocondensation2-(Dimethylamino)ethanethioamide, Ethyl bromopyruvateEthanolReflux~85>95
2ReductionEthyl 2-(dimethylaminomethyl)-4-thiazolecarboxylateLithium triethylborohydride, THF---
3Coupling2-(Dimethylaminomethyl)-4-(hydroxymethyl)thiazole, Cysteamine hydrochloride48% HBrReflux--
4Final Coupling4-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine, N-Methyl-1-methylthio-2-nitroethenamineWater50-60 °CHigh>98

Note: Yields and purity can vary based on specific reaction conditions and purification methods.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate

  • To a solution of 2-(dimethylamino)ethanethioamide (1 mole equivalent) in ethanol, ethyl bromopyruvate (1.1 mole equivalents) is added dropwise.

  • The reaction mixture is heated to reflux and maintained for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the crude product.

  • Purification is achieved by column chromatography on silica gel.

Protocol 2: Synthesis of 2-(Dimethylaminomethyl)-4-(hydroxymethyl)thiazole

  • Ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate (1 mole equivalent) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • The solution is cooled to 0°C, and a solution of lithium triethylborohydride (2 mole equivalents) in THF is added slowly.

  • The reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by crystallization or column chromatography.

Protocol 3: Synthesis of this compound

  • To a solution of 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine (1 mole equivalent) in water, N-methyl-1-methylthio-2-nitroethenamine (1.05 mole equivalents) is added.

  • The mixture is heated to 50-60°C and stirred for 2-4 hours.

  • The reaction is monitored by HPLC until the starting material is consumed.

  • The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The solid is washed with cold water and dried under vacuum to yield this compound of high purity.

Structural Analogs of this compound

The exploration of structural analogs of this compound has been a key area of research to understand the structure-activity relationships (SAR) and to develop new H2-receptor antagonists with improved properties. Modifications have been focused on the thiazole ring, the diaminoethene side chain, and the dimethylaminomethyl group.

Classification of Analogs

This compound's structural analogs can be broadly classified into three categories:

  • Analogs with modified thiazole core: These include substitutions at the 5-position of the thiazole ring or replacement of the thiazole with other heterocyclic systems.

  • Analogs with altered side chains: Modifications to the ethylthioethyl chain or the N'-methyl-2-nitro-1,1-ethenediamine moiety fall into this category.

  • Other H2-Receptor Antagonists: While not direct analogs, other H2 blockers like ranitidine (furan ring), famotidine (guanidinothiazole), and cimetidine (imidazole ring) provide valuable SAR insights.

Nizatidine_Analogs cluster_analogs Structural Analogs This compound This compound (Thiazole Core) Ranitidine Ranitidine (Furan Core) This compound->Ranitidine Different Heterocycle Famotidine Famotidine (Guanidinothiazole Core) This compound->Famotidine Different Heterocycle & Side Chain Cimetidine Cimetidine (Imidazole Core) This compound->Cimetidine Different Heterocycle & Side Chain

Caption: Relationship of this compound to other major H2-receptor antagonists.

Structure-Activity Relationship (SAR)
  • Thiazole Ring: The thiazole ring is crucial for activity. The dimethylaminomethyl group at the 2-position is important for receptor binding.

  • Ethylthioethyl Linker: The length and flexibility of this linker are critical for optimal positioning of the pharmacophoric groups.

  • Nitroethenediamine Group: The nitro group acts as a potent electron-withdrawing group, which is a key feature for H2-receptor antagonism in this class of compounds. The N'-methyl group also contributes to the binding affinity.

Signaling Pathway of this compound

This compound exerts its pharmacological effect by acting as a competitive antagonist at the histamine H2-receptors located on the basolateral membrane of gastric parietal cells. This antagonism blocks the binding of histamine, thereby inhibiting the downstream signaling cascade that leads to gastric acid secretion.

Mechanism of Action
  • Histamine Binding: Under normal physiological conditions, histamine released from enterochromaffin-like (ECL) cells binds to H2-receptors on parietal cells.

  • G-Protein Activation: This binding activates a stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA).

  • Proton Pump Activation: PKA phosphorylates and activates the H+/K+-ATPase (proton pump) on the apical membrane of the parietal cell.

  • Acid Secretion: The activated proton pump secretes H+ ions into the gastric lumen in exchange for K+ ions, leading to the formation of hydrochloric acid.

This compound's Role: this compound competitively blocks the initial step of this cascade by preventing histamine from binding to the H2-receptor, thus effectively inhibiting the entire downstream signaling pathway and reducing gastric acid secretion.

H2_Signaling_Pathway Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds This compound This compound This compound->H2_Receptor Blocks Gs_Protein Gs Protein H2_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates H_ion H+ Secretion (Gastric Acid) Proton_Pump->H_ion Promotes

Caption: Signaling pathway of histamine H2 receptor and the inhibitory action of this compound.

Conclusion

The chemical synthesis of this compound is a well-established process with multiple efficient routes available. The core of its synthesis lies in the strategic construction of the substituted thiazole ring and the subsequent attachment of the two critical side chains. The study of its structural analogs, particularly in comparison to other H2-receptor antagonists, has provided valuable insights into the structure-activity relationships governing the interaction with the H2-receptor. Future research in this area may focus on the development of novel analogs with enhanced potency, selectivity, and pharmacokinetic profiles, as well as the exploration of new, more sustainable synthetic methodologies. This guide serves as a foundational resource for researchers and professionals in the field of medicinal chemistry and drug development, providing the necessary technical details to understand and innovate upon the chemistry of this compound.

Nizatidine's Inhibition of Acetylcholinesterase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nizatidine, a histamine H2-receptor antagonist, is primarily known for its potent gastric acid-suppressing effects.[1] However, a significant body of evidence demonstrates its secondary action as a reversible, noncompetitive inhibitor of acetylcholinesterase (AChE).[2][3] This inhibition of AChE leads to an increase in the synaptic concentration of acetylcholine, thereby enhancing cholinergic neurotransmission. This technical guide provides a comprehensive overview of the quantitative aspects of this compound's interaction with AChE, detailed experimental protocols for assessing this activity, and a summary of the resultant physiological effects, particularly on gastrointestinal motility.[2][4] The information presented herein is intended to serve as a resource for researchers and professionals in drug development exploring the multifaceted pharmacological profile of this compound and other compounds with similar dual-action potential.

Quantitative Analysis of this compound's Acetylcholinesterase Inhibition

This compound has been shown to inhibit acetylcholinesterase in a concentration-dependent manner. The potency of this inhibition has been quantified through the determination of its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki).

Table 1: In Vitro Inhibition of Acetylcholinesterase by this compound and Comparators

CompoundEnzyme SourceIC50 (M)Ki (M)Inhibition TypeReference(s)
This compound Rat Erythrocytes1.4 x 10-6Not ReportedNot Reported
This compound Not Specified6.7 x 10-67.4 x 10-6Noncompetitive
NeostigmineRat Erythrocytes1.1 x 10-7Not ReportedNot Reported
CimetidineNot Specified> this compoundNot ReportedNot Reported
FamotidineRat Erythrocytes> 1 x 10-3Not ReportedNot Reported
FamotidineNot Specified>> this compoundNot ReportedNot Reported

Note: The relative anti-AChE potency has been reported in the order of neostigmine > this compound > cimetidine >> famotidine.

Signaling Pathway of this compound-Mediated Acetylcholinesterase Inhibition

This compound's prokinetic effects are a direct consequence of its inhibition of acetylcholinesterase. By blocking the enzymatic degradation of acetylcholine, this compound effectively increases the concentration and duration of action of this neurotransmitter at the neuromuscular junction in the gastrointestinal tract. This enhanced cholinergic stimulation leads to increased smooth muscle contraction and, consequently, enhanced gastrointestinal motility.

Nizatidine_AChE_Pathway cluster_synapse Cholinergic Synapse This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits (Noncompetitive) ACh Acetylcholine (ACh) AChE->ACh Degrades Choline_Acetate Choline + Acetate ACh->Choline_Acetate Hydrolysis Muscarinic_Receptors Muscarinic Receptors (on GI Smooth Muscle) ACh->Muscarinic_Receptors Stimulates GI_Motility Increased Gastrointestinal Motility Muscarinic_Receptors->GI_Motility Leads to

This compound's mechanism of AChE inhibition and its effect on GI motility.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the determination of this compound's IC50 value for acetylcholinesterase activity using the colorimetric method described by Ellman.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

  • Acetylcholinesterase (e.g., from rat erythrocytes)

  • This compound hydrochloride

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Microplate reader

  • 96-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the appropriate solvent (e.g., phosphate buffer or DMSO) and create a series of dilutions to be tested.

    • Prepare a stock solution of ATCI (e.g., 75 mM) in deionized water.

    • Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

    • Prepare a working solution of AChE in phosphate buffer. The concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add phosphate buffer, the AChE solution, DTNB solution, and a specific concentration of the this compound dilution.

    • Control wells (100% activity): Add phosphate buffer, the AChE solution, DTNB solution, and the solvent used for this compound.

    • Blank wells: Add phosphate buffer, DTNB solution, and the solvent. Do not add the enzyme.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow this compound to interact with the enzyme.

  • Reaction Initiation: Add the ATCI solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Subtract the rate of the blank from the rates of the test and control wells to correct for non-enzymatic hydrolysis.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable nonlinear regression model.

Ellman_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - this compound Dilutions - AChE Solution - ATCI Solution - DTNB Solution Plate_Setup Set up 96-well plate: - Test Wells (with this compound) - Control Wells (no this compound) - Blank Wells (no AChE) Reagents->Plate_Setup Preincubation Pre-incubate plate (e.g., 15 min at 25°C) Plate_Setup->Preincubation Add_Substrate Add ATCI to all wells to initiate reaction Preincubation->Add_Substrate Measure_Absorbance Measure absorbance at 412 nm kinetically (e.g., every minute for 10 min) Add_Substrate->Measure_Absorbance Calculate_Rates Calculate reaction rates (ΔAbs/min) Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % inhibition for each this compound concentration Calculate_Rates->Calculate_Inhibition Determine_IC50 Plot % inhibition vs. [this compound] and determine IC50 Calculate_Inhibition->Determine_IC50

Workflow for determining the IC50 of this compound on AChE activity.
In Vivo Measurement of Gastric Motility in Dogs

This protocol describes a method to assess the effect of this compound on gastric motility in conscious dogs chronically implanted with force transducers.

Materials:

  • Beagle dogs with surgically implanted strain-gauge force transducers on the gastric antrum.

  • This compound for intravenous administration.

  • Data acquisition system to record contractile activity.

Procedure:

  • Animal Preparation: Dogs are fasted overnight but allowed free access to water.

  • Baseline Recording: Record the interdigestive migrating contractions (IMCs) to establish a baseline of gastric motility.

  • Drug Administration: Administer this compound intravenously at various doses (e.g., 0.3-3 mg/kg) during the quiescent phase of the IMC cycle.

  • Data Recording: Continuously record the contractile activity of the gastric antrum for a defined period post-administration.

  • Data Analysis:

    • Quantify the contractile activity by calculating a motor index (e.g., the area under the curve of the contractile force over time).

    • Compare the motor index before and after this compound administration.

    • Analyze the dose-response relationship of this compound on gastric motility.

In Vivo Measurement of Duodenal Bicarbonate Secretion in Rats

This protocol details the measurement of duodenal bicarbonate secretion in anesthetized rats using a pH-stat method, which is influenced by cholinergic stimulation secondary to AChE inhibition.

Materials:

  • Male Sprague-Dawley rats.

  • Anesthetic (e.g., pentobarbital).

  • pH-stat system (pH electrode, titrator, and recording unit).

  • Perfusion pump.

  • Saline solution.

  • HCl solution (e.g., 10 mM).

  • This compound for intravenous administration.

Procedure:

  • Animal Preparation: Rats are anesthetized, and the abdomen is opened to expose the duodenum. A proximal duodenal loop is isolated and cannulated for perfusion.

  • Perfusion and pH-stat Setup: The duodenal loop is perfused with saline. The perfusate is collected, and its pH is maintained at a constant neutral value (e.g., 7.0) by the pH-stat system, which titrates the perfusate with a dilute HCl solution. The amount of HCl required to maintain the pH is equivalent to the amount of bicarbonate secreted.

  • Baseline Measurement: A stable baseline of bicarbonate secretion is established.

  • Drug Administration: this compound is administered intravenously as a single injection (e.g., 3-30 mg/kg).

  • Data Recording: Bicarbonate secretion is continuously measured for a defined period following drug administration.

  • Data Analysis: The change in bicarbonate secretion from the baseline is calculated and compared across different doses of this compound.

Conclusion

This compound exhibits a clear, albeit less potent than specialized inhibitors like neostigmine, inhibitory effect on acetylcholinesterase. This noncompetitive inhibition leads to enhanced cholinergic activity, which manifests as increased gastrointestinal motility and duodenal bicarbonate secretion. These prokinetic properties are observed at doses comparable to those used for its acid-suppressing effects. For researchers in drug development, this compound serves as an interesting case study of a drug with a dual mechanism of action. The experimental protocols and quantitative data presented in this guide provide a framework for further investigation into the acetylcholinesterase inhibitory properties of this compound and other novel compounds. This understanding is crucial for optimizing therapeutic strategies and for the development of new drugs with tailored pharmacological profiles for gastrointestinal and other disorders.

References

An In-Depth Technical Guide to the In-Vitro Pharmacodynamics of Nizatidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the in-vitro pharmacodynamics of nizatidine, a histamine H2-receptor antagonist. It details the molecular mechanisms, quantitative cellular effects, and relevant experimental protocols to facilitate further research and development.

Introduction

This compound is a potent and selective histamine H2-receptor antagonist used clinically to treat conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[1][2] Its therapeutic efficacy stems from its ability to inhibit gastric acid secretion.[2] Understanding its pharmacodynamic profile in controlled, in-vitro settings is crucial for elucidating its mechanism of action, comparing its potency to other compounds, and exploring potential secondary effects. This guide summarizes key in-vitro findings, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of key pathways and workflows.

Core Mechanism of Action: H2-Receptor Antagonism

The primary mechanism of this compound is the competitive and reversible inhibition of histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[3][4] In the physiological state, histamine released from enterochromaffin-like (ECL) cells binds to these Gs-protein coupled receptors, initiating a signaling cascade. This cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels subsequently activate protein kinase A (PKA), which phosphorylates proteins involved in the trafficking and activation of the H+/K+-ATPase proton pump at the apical membrane of the parietal cell. The activation of this pump results in the secretion of hydrogen ions (H+) into the gastric lumen, the final step in acid production.

This compound selectively binds to the H2 receptor, preventing histamine from binding and thereby blocking the initiation of this entire signaling pathway. This competitive antagonism effectively reduces the volume and concentration of gastric acid secreted in response to stimuli like histamine.

Nizatidine_Mechanism_of_Action Histamine Histamine H2R Histamine H2 Receptor (Parietal Cell Membrane) Histamine->H2R Binds & Activates This compound This compound This compound->H2R Competitively Blocks AC Adenylyl Cyclase H2R->AC Activates cAMP ↑ cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates Acid H+ Secretion (Gastric Acid) ProtonPump->Acid Gastric_Mucosa_Assay_Workflow A Isolate Gastric Mucosa B Mount in Ussing Chamber A->B C Equilibrate Tissue B->C D Add Histamine (Stimulant) to Serosal Side C->D E Measure Basal Acid Secretion (pH-Stat Titration) D->E F Add this compound (Inhibitor) to Serosal Side E->F G Measure Inhibited Acid Secretion F->G H Calculate % Inhibition & Generate Dose-Response Curve G->H MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat Cells with this compound (Varying Concentrations) A->B C Incubate (e.g., 48 hours) B->C D Add MTT Reagent to Wells C->D E Incubate (2-4 hours) (Formazan Crystal Formation) D->E F Add Solubilization Agent (e.g., DMSO) E->F G Measure Absorbance (~570 nm) F->G H Calculate % Viability & Determine IC₅₀ G->H

References

Nizatidine's Cellular Engagements Beyond H2 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cellular targets of the histamine H2 receptor antagonist, Nizatidine, extending beyond its well-documented interaction with H2 receptors. Primarily developed for researchers, scientists, and professionals in drug development, this document collates and examines the existing scientific literature on this compound's off-target interactions, focusing on its inhibitory effects on acetylcholinesterase and its role as a substrate for the P-glycoprotein efflux pump.

Executive Summary

This compound, a widely prescribed medication for acid-related gastrointestinal disorders, exerts its primary therapeutic effect through the competitive antagonism of histamine H2 receptors on gastric parietal cells, leading to a reduction in gastric acid secretion.[1][2] However, a growing body of evidence reveals that this compound's pharmacological profile is more complex, involving interactions with other key cellular proteins. This guide synthesizes the current understanding of these non-H2 receptor targets, providing quantitative data on these interactions, detailed experimental methodologies from seminal studies, and visual representations of the associated cellular pathways and experimental workflows. The two principal off-target activities of this compound identified and explored herein are the inhibition of acetylcholinesterase (AChE) and its interaction with the P-glycoprotein (P-gp) transporter.

Acetylcholinesterase Inhibition: A Prokinetic Mechanism

A significant body of research has demonstrated that this compound possesses prokinetic properties, enhancing gastrointestinal motility, an effect not typically associated with other H2 receptor antagonists like famotidine.[3][4] This activity is attributed to this compound's ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5] By inhibiting AChE, this compound increases the concentration and prolongs the action of acetylcholine at the neuromuscular junction in the gut, leading to enhanced smooth muscle contraction and accelerated gastric emptying.

Quantitative Analysis of Acetylcholinesterase Inhibition

The inhibitory potency of this compound against acetylcholinesterase has been quantified in several studies. The following table summarizes the key inhibition constants.

ParameterValueSpecies/SourceReference
IC₅₀6.7 x 10⁻⁶ M (6.7 µM)Dog
Kᵢ7.4 x 10⁻⁶ M (7.4 µM)Dog
IC₅₀1.4 x 10⁻⁶ M (1.4 µM)Rat Erythrocytes

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant. The inhibition by this compound has been characterized as reversible and non-competitive.

Signaling Pathway of this compound-Induced Prokinetic Activity

The following diagram illustrates the mechanism by which this compound's inhibition of AChE leads to enhanced gastrointestinal motility.

This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Muscarinic_Receptor Muscarinic Receptor (on Smooth Muscle) ACh->Muscarinic_Receptor Activates GI_Contraction Increased Gastrointestinal Contraction & Motility Muscarinic_Receptor->GI_Contraction Leads to

This compound's inhibition of AChE enhances cholinergic signaling.
Experimental Protocols

This protocol is a representative example based on the widely used Ellman's method for determining AChE activity.

Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or erythrocytes)

  • This compound solutions of varying concentrations

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB solution, and AChE enzyme solution to each well.

  • Add different concentrations of this compound to the test wells. For control wells, add the solvent used to dissolve this compound.

  • Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for the interaction between this compound and AChE.

  • Initiate the enzymatic reaction by adding the substrate, ATCI, to all wells.

  • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each this compound concentration compared to the control.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Objective: To evaluate the prokinetic effect of this compound in vivo.

Materials:

  • Male Sprague-Dawley rats

  • This compound solution

  • Phenol red (non-absorbable marker)

  • Vehicle control (e.g., saline)

  • Stomach tube

  • Surgical instruments

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer this compound or vehicle control intraperitoneally or orally.

  • After a set time (e.g., 30 minutes), administer a liquid test meal containing phenol red via a stomach tube.

  • After a further defined period (e.g., 20 minutes), euthanize the animals.

  • Surgically remove the stomach and measure the amount of phenol red remaining.

  • Gastric emptying is calculated as the percentage of phenol red that has emptied from the stomach compared to the initial amount administered. An increase in gastric emptying in the this compound-treated group compared to the control group indicates a prokinetic effect.

Interaction with P-glycoprotein (P-gp)

This compound has been identified as a substrate for the P-glycoprotein (P-gp) efflux transporter, a member of the ATP-binding cassette (ABC) transporter superfamily. P-gp is expressed on the apical surface of various epithelial cells, including those of the small intestine, and functions to pump a wide range of xenobiotics out of the cells, thereby limiting their absorption and bioavailability. The interaction of this compound with P-gp suggests that its intestinal absorption may be modulated by this transporter.

Quantitative Analysis of this compound Transport by P-glycoprotein

The transport characteristics of this compound across Caco-2 cell monolayers, a widely used in vitro model of the human intestinal epithelium, have been investigated. The following table summarizes the key findings.

ParameterValueConditionReference
Apparent Permeability (Papp) AP-BL0.5 x 10⁻⁶ cm/sControl
Apparent Permeability (Papp) BL-AP3.85 x 10⁻⁶ cm/sControl
Efflux Ratio (ER)7.7Control
IC₅₀ of Verapamil on this compound P-gp secretion1.2 x 10⁻² mM (12 µM)-
Jmax (saturable component)5.7 x 10⁻³ nmol·cm⁻²·s⁻¹-
Km (saturable component)2.2 mM-

Papp (AP-BL): Apparent permeability from apical (mucosal) to basolateral (serosal) side. Papp (BL-AP): Apparent permeability from basolateral to apical side. An efflux ratio (Papp BL-AP / Papp AP-BL) greater than 2 is indicative of active efflux.

Experimental Workflow for Caco-2 Permeability Assay

The following diagram outlines the workflow for assessing the bidirectional transport of this compound across Caco-2 cell monolayers.

cluster_0 Caco-2 Cell Culture cluster_1 Transport Experiment cluster_2 Analysis Seed Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21-25 days to form a monolayer Seed->Differentiate AP_BL Apical to Basolateral (A-B) Add this compound to apical side Incubate Incubate at 37°C AP_BL->Incubate BL_AP Basolateral to Apical (B-A) Add this compound to basolateral side BL_AP->Incubate Sample Collect samples from receiver compartments at time points Incubate->Sample Quantify Quantify this compound concentration (e.g., by HPLC) Sample->Quantify Calculate Calculate Papp and Efflux Ratio Quantify->Calculate

Workflow for assessing this compound transport across Caco-2 cells.
Experimental Protocols

Objective: To determine the bidirectional permeability of this compound across Caco-2 cell monolayers and to investigate the involvement of P-gp.

Materials:

  • Caco-2 cells

  • Transwell permeable supports (e.g., 12-well plates with 1.12 cm² inserts)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound solution

  • P-gp inhibitor (e.g., verapamil)

  • Lucifer yellow (a marker for monolayer integrity)

  • Analytical equipment (e.g., HPLC)

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.

  • Transport Studies:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A-B) Transport: Add this compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

    • To investigate the role of P-gp, perform the transport studies in the presence and absence of a P-gp inhibitor like verapamil in both compartments.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect aliquots from the receiver compartment and replace with fresh buffer.

  • Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as HPLC.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B).

Other Potential Off-Target Interactions

While the inhibition of acetylcholinesterase and interaction with P-glycoprotein are the most well-documented non-H2 receptor activities of this compound, other potential interactions have been explored, though with less conclusive evidence.

  • Cancer: Some studies have investigated a potential link between H2 receptor antagonist use and cancer risk. However, large-scale epidemiological studies have not found a causal relationship between this compound use and an increased risk of gastrointestinal cancers. The concern has been more associated with the presence of N-nitrosodimethylamine (NDMA) impurities in some ranitidine and this compound products rather than a direct cellular targeting effect of the drug itself.

  • Immunomodulation: While some H2 receptor antagonists, notably cimetidine, have been reported to have immunomodulatory effects, there is limited evidence to suggest a significant, direct immunomodulatory role for this compound.

Conclusion

In addition to its primary function as a histamine H2 receptor antagonist, this compound exhibits significant interactions with at least two other cellular targets: acetylcholinesterase and the P-glycoprotein efflux transporter. Its non-competitive inhibition of acetylcholinesterase provides a mechanistic basis for its observed prokinetic effects, distinguishing it from other drugs in its class. Furthermore, its role as a P-glycoprotein substrate has important implications for its pharmacokinetics, particularly its intestinal absorption and potential for drug-drug interactions. A thorough understanding of these off-target activities is crucial for a comprehensive assessment of this compound's pharmacological profile and for optimizing its clinical use. Further research may yet uncover other subtle cellular interactions, continuing to refine our understanding of this widely used therapeutic agent.

References

Nizatidine Signaling Pathways in Gastric Mucosal Cells: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nizatidine, a potent and selective histamine H2 receptor antagonist, plays a crucial role in the management of acid-peptic disorders. Its primary mechanism of action involves the competitive and reversible inhibition of histamine H2 receptors on the basolateral membrane of gastric parietal cells. This action interrupts the primary signaling pathway for histamine-stimulated gastric acid secretion. This technical guide provides a comprehensive overview of the molecular signaling pathways modulated by this compound in gastric mucosal cells. It includes a detailed examination of its effects on second messenger systems and the proton pump, H+/K+-ATPase. Furthermore, this document outlines a secondary signaling pathway involving the inhibition of acetylcholinesterase, which contributes to this compound's prokinetic effects. Detailed experimental protocols for key assays and quantitative data on this compound's pharmacological effects are presented to support further research and drug development in this area.

Core Signaling Pathway: Histamine H2 Receptor Antagonism in Parietal Cells

The principal therapeutic effect of this compound is the reduction of gastric acid secretion, which is achieved by antagonizing the histamine H2 receptor on gastric parietal cells. Histamine, released from enterochromaffin-like (ECL) cells, is a major stimulant of acid secretion. The binding of histamine to the H2 receptor initiates a Gs protein-coupled signaling cascade.

This compound competitively blocks this initial step, preventing the activation of the downstream signaling molecules. This leads to a significant reduction in both basal and stimulated gastric acid secretion.[1][2] The sequence of events in this pathway is as follows:

  • Histamine Binding and H2 Receptor Activation: Histamine binds to the H2 receptor, a Gs protein-coupled receptor (GPCR), on the parietal cell membrane.

  • G-Protein Activation: This binding event causes a conformational change in the H2 receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and activates adenylyl cyclase.

  • cAMP Synthesis: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.

  • Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of protein kinase A (PKA), causing the release and activation of the catalytic subunits.

  • Phosphorylation and H+/K+-ATPase Activation: Activated PKA phosphorylates various downstream targets, including proteins involved in the translocation and activation of the H+/K+-ATPase (the proton pump).

  • Gastric Acid Secretion: The activated H+/K+-ATPase pumps H+ ions into the gastric lumen in exchange for K+ ions, resulting in the secretion of hydrochloric acid.

This compound, by blocking the H2 receptor, prevents this entire cascade from being initiated by histamine, thereby reducing intracellular cAMP levels and decreasing the activity of the H+/K+-ATPase.[3]

Nizatidine_H2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Parietal Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2_Receptor Histamine H2 Receptor Histamine->H2_Receptor Binds to This compound This compound This compound->H2_Receptor Competitively Inhibits G_Protein Gs Protein H2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes conversion ATP->cAMP Converted by PKA Protein Kinase A cAMP->PKA Activates H_K_ATPase_inactive H+/K+-ATPase (inactive) PKA->H_K_ATPase_inactive Phosphorylates & Activates H_K_ATPase_active H+/K+-ATPase (active) H_K_ATPase_inactive->H_K_ATPase_active H_ion H+ H_K_ATPase_active->H_ion Pumps Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen into

Figure 1. this compound's inhibition of the histamine H2 receptor signaling pathway.

Quantitative Data on this compound's Inhibition of Gastric Acid Secretion

The efficacy of this compound in inhibiting gastric acid secretion has been quantified in several studies. The following tables summarize the dose-dependent inhibitory effects of oral this compound on gastric acid output stimulated by various secretagogues.

Table 1: Effect of Oral this compound on Gastric Acid Secretion [4][5]

Time After Dose (h)Stimulus% Inhibition of Gastric Acid Output by Dose (mg)
20-50
Up to 10Nocturnal57
Up to 3Betazole-
Up to 6Pentagastrin-
Up to 4Meal41
Up to 3Caffeine-

Table 2: Dose-Related Suppression of Nocturnal Acid Secretion by an Evening Oral Dose of this compound

This compound Dose (mg)Percent Suppression
3057%
10073%
30090%

Table 3: Inhibition of Histamine-Induced Gastric Acid Output in Rats by Intravenous this compound

This compound Dose (mg/kg)Inhibition of Total Acid Output for 2h
1058.9%
3086.3%

Secondary Signaling Pathway: Acetylcholinesterase Inhibition and Prokinetic Effects

Beyond its primary role as an H2 receptor antagonist, this compound exhibits a distinct prokinetic activity, enhancing gastrointestinal motility. This effect is attributed to its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh).

By inhibiting AChE, this compound increases the concentration and duration of action of ACh at the neuromuscular junction in the gastrointestinal tract. This leads to enhanced cholinergic stimulation of smooth muscle cells, resulting in increased gastric and intestinal motility. This mechanism is distinct from its acid-suppressing effects and is not shared by all H2 receptor antagonists.

Nizatidine_AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse ACh_Vesicle Acetylcholine (ACh) Vesicles ACh_Synaptic ACh ACh_Vesicle->ACh_Synaptic Releases AChE Acetylcholinesterase (AChE) ACh_Synaptic->AChE Broken down by Muscarinic_Receptor Muscarinic Receptor ACh_Synaptic->Muscarinic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Smooth_Muscle_Cell GI Smooth Muscle Cell Contraction Contraction Smooth_Muscle_Cell->Contraction Leads to This compound This compound This compound->AChE Inhibits Radioligand_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Membranes from H2 Receptor-Expressing Cells Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and this compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Data Analysis (IC50 and Ki determination) Quantify->Analyze End End Analyze->End

References

Nizatidine's Prokinetic Profile: A Technical Guide to its Mechanisms and Gastrointestinal Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the prokinetic properties of nizatidine, a histamine H2-receptor antagonist. While primarily known for its acid-suppressing effects, this compound possesses a distinct prokinetic activity that sets it apart from other drugs in its class. This document details the underlying mechanisms, summarizes key quantitative data from preclinical and clinical studies, outlines experimental methodologies, and visualizes the involved signaling pathways.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism underpinning this compound's prokinetic effects is its ability to inhibit the enzyme acetylcholinesterase (AChE).[1][2][3][4] By inhibiting AChE, this compound increases the synaptic concentration of acetylcholine, a key neurotransmitter in the gastrointestinal tract that promotes smooth muscle contraction and motility. This cholinergic activity is distinct from its H2-receptor antagonism, which is responsible for reducing gastric acid secretion.[5] Unlike other H2-receptor antagonists such as cimetidine and famotidine, which do not exhibit significant prokinetic properties, this compound's unique structure allows it to interact with and inhibit AChE.

The prokinetic action of this compound has been compared to that of neostigmine, a well-known acetylcholinesterase inhibitor. This inhibition leads to enhanced gastric and intestinal motility, contributing to accelerated gastric emptying and increased gastrocolonic responses.

Nizatidine_AChE_Inhibition cluster_synapse Cholinergic Synapse This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Acetylcholine Acetylcholine (ACh) AChE->Acetylcholine Degrades Muscarinic_Receptors Muscarinic Receptors (on GI Smooth Muscle) Acetylcholine->Muscarinic_Receptors Binds to GI_Motility Increased GI Motility (Prokinetic Effect) Muscarinic_Receptors->GI_Motility Stimulates

This compound's primary mechanism of action: Acetylcholinesterase inhibition.

Quantitative Data on Prokinetic Effects

The prokinetic activity of this compound has been quantified in various preclinical and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Effects of this compound on Guinea Pig Ileum Contraction

Concentration of this compoundEffect on Acetylcholine-induced ContractionsComparisonReference
10⁻⁵ M to 10⁻⁴ MAugmentationSimilar to neostigmine (10⁻⁸ M to 10⁻⁷ M)
3.2 x 10⁻⁶ M to 3.2 x 10⁻⁴ MConcentration-dependent contractile effect-
3.2 x 10⁻⁴ M (max activity)96.21 ± 6.19% of neostigmine's max activity (3.2 x 10⁻⁶ M)-

Table 2: In Vivo Effects of this compound on Gastric Emptying in Rats

Dose of this compound (intraperitoneal)Percentage Decrease in Gastric Area (Solid Meal)Reference
Vehicle4.9 ± 1.5%
1 mg/kg7.2 ± 0.4%
3 mg/kg10.4 ± 2.0%
10 mg/kg16.7 ± 4.9%
30 mg/kg25.7 ± 7.4%

Table 3: Effects of this compound on Duodenal Bicarbonate Secretion in Rats

Dose of this compound (intravenous)Effect on Duodenal HCO₃⁻ SecretionComparisonReference
3-30 mg/kgDose-dependent increase10 mg/kg effect equivalent to 0.01 mg/kg carbachol

Table 4: Acetylcholinesterase Inhibition by this compound

ParameterValueComparisonReference
IC₅₀ for AChE (rat erythrocytes)1.4 x 10⁻⁶ MApprox. 12 times higher than neostigmine

Detailed Experimental Protocols

The following sections detail the methodologies employed in key studies investigating this compound's prokinetic properties.

In Vitro Guinea Pig Ileum Contraction Assay
  • Objective: To assess the direct contractile effect of this compound and its influence on acetylcholine-induced contractions.

  • Experimental Setup:

    • Isolated segments of guinea pig ileum were suspended in a tissue bath containing Tyrode solution maintained at 37°C.

    • Contractile responses were recorded isometrically using a force transducer.

    • This compound was added in a cumulative concentration-dependent manner to evaluate its direct effect on muscle contraction.

    • To assess its impact on cholinergic responses, acetylcholine was added in increasing concentrations in the presence and absence of this compound.

    • The effect of acetylcholinesterase on acetylcholine-induced contractions and its subsequent inhibition by this compound were also measured.

  • Data Analysis: Contractile responses were measured as a percentage of the maximum response to a standard agonist (e.g., neostigmine).

Guinea_Pig_Ileum_Workflow start Start prepare_tissue Isolate Guinea Pig Ileum Segments start->prepare_tissue suspend_tissue Suspend in Tyrode Solution at 37°C prepare_tissue->suspend_tissue record_baseline Record Baseline Contractions suspend_tissue->record_baseline add_this compound Add this compound (Cumulative Concentrations) record_baseline->add_this compound record_nizatidine_effect Record Direct Contractile Effect add_this compound->record_nizatidine_effect washout Washout record_nizatidine_effect->washout add_acetylcholine Add Acetylcholine (Increasing Concentrations) washout->add_acetylcholine record_ach_response Record Acetylcholine Response add_acetylcholine->record_ach_response add_nizatidine_ach Add this compound then Acetylcholine record_ach_response->add_nizatidine_ach record_potentiated_response Record Potentiated Response add_nizatidine_ach->record_potentiated_response end End record_potentiated_response->end

Experimental workflow for the in vitro guinea pig ileum contraction assay.
In Vivo Rat Gastric Emptying Model

  • Objective: To determine the effect of this compound on the rate of gastric emptying of a solid meal in rats.

  • Experimental Setup:

    • Male Wistar rats were fed powdered food containing 30% w/w barium sulfate 14 hours prior to the experiment.

    • Under light ether anesthesia, an initial X-ray photograph of the stomach was taken.

    • This compound or a vehicle was administered intraperitoneally.

    • A second X-ray was taken 30 minutes after drug administration.

    • The area of the gastric outline on the X-ray images was measured.

  • Data Analysis: Gastric emptying was calculated as the percentage decrease in the gastric area between the two X-ray images. A positive correlation between the gastric outline area and the weight of gastric contents was established.

Rat_Gastric_Emptying_Workflow start Start feed_rats Feed Rats Barium-containing Food start->feed_rats initial_xray Take Initial Stomach X-ray feed_rats->initial_xray administer_drug Administer this compound or Vehicle (IP) initial_xray->administer_drug wait Wait 30 Minutes administer_drug->wait final_xray Take Final Stomach X-ray wait->final_xray measure_area Measure Gastric Area on Both X-rays final_xray->measure_area calculate_emptying Calculate Percentage Decrease in Area measure_area->calculate_emptying end End calculate_emptying->end

Workflow for the in vivo rat gastric emptying study using X-ray imaging.
Human Electrogastrography (EGG) Study

  • Objective: To evaluate the effect of this compound on gastric myoelectrical activity in healthy volunteers and patients with diabetes mellitus.

  • Experimental Setup:

    • Acute Protocol: Healthy volunteers received a single oral dose of this compound 150 mg.

    • Chronic Protocol: Patients with diabetes mellitus received this compound 300 mg/day for over 30 days.

    • Electrogastrograms (EGGs) were recorded before and after a meal in all participants.

    • Cardiac autonomic function was simultaneously evaluated using spectral analysis of heart rate variability.

  • Data Analysis: The peak power amplitude and dominant frequency of the 3 cycles per minute (cpm) waves on the EGG were analyzed.

Signaling Pathways and Logical Relationships

This compound's prokinetic effects are mediated through the cholinergic nervous system. The inhibition of AChE leads to an accumulation of acetylcholine in the neuromuscular junction of the gastrointestinal tract. This excess acetylcholine then acts on muscarinic receptors on smooth muscle cells, leading to increased intracellular calcium and subsequent muscle contraction.

Nizatidine_Signaling_Pathway This compound This compound AChE Acetylcholinesterase This compound->AChE Inhibits Acetylcholine Acetylcholine AChE->Acetylcholine Degrades Muscarinic_Receptor Muscarinic Receptor (M2/M3) Acetylcholine->Muscarinic_Receptor Activates G_Protein Gq/11 G-protein Muscarinic_Receptor->G_Protein PLC Phospholipase C G_Protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Muscle_Contraction Smooth Muscle Contraction DAG->Muscle_Contraction Ca_Release->Muscle_Contraction

Signaling cascade initiated by this compound leading to GI muscle contraction.

Conclusion

This compound's prokinetic properties, primarily driven by its inhibition of acetylcholinesterase, represent a significant and unique aspect of its pharmacological profile. This cholinergic mechanism distinguishes it from other H2-receptor antagonists and provides a dual therapeutic action of acid suppression and enhanced gastrointestinal motility. The quantitative data from both in vitro and in vivo studies consistently demonstrate its efficacy in stimulating gut motor function. For drug development professionals, this compound serves as an interesting case study of a molecule with dual, mechanistically distinct activities. Further research could explore the therapeutic potential of this prokinetic action in a broader range of gastrointestinal motility disorders.

References

An In-depth Technical Guide to the Molecular Interaction of Nizatidine with Histamine H2 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

Nizatidine is a potent and selective second-generation histamine H2 receptor antagonist used clinically to inhibit gastric acid secretion. Its therapeutic effect is mediated by a direct molecular interaction with the histamine H2 receptor (H2R), a G-protein coupled receptor (GPCR) located on the basolateral membrane of gastric parietal cells. This guide provides a detailed examination of this interaction, covering the mechanism of action, binding affinities, the structural basis of antagonism, and the downstream effects on intracellular signaling pathways. Detailed experimental protocols for characterizing this interaction are also provided.

Mechanism of Action

This compound functions as a competitive and reversible antagonist at the histamine H2 receptor[1][2]. The endogenous agonist, histamine, when released from enterochromaffin-like (ECL) cells, binds to the H2R, initiating a signaling cascade that results in the secretion of gastric acid[3]. This compound, possessing a distinct thiazole ring structure, competes with histamine for the same orthosteric binding site on the receptor[3]. By physically occupying this pocket, this compound prevents histamine from binding and activating the receptor. This competitive inhibition effectively blocks the primary pathway for stimulating gastric acid secretion, leading to a reduction in both basal and stimulated (e.g., by food or caffeine) acid production[4].

Quantitative Pharmacological Data

The interaction of this compound with the H2 receptor and its subsequent physiological effects can be quantified by several key parameters. This compound's potency is comparable to that of ranitidine and significantly greater than that of cimetidine.

Table 1: Quantitative Pharmacological and Pharmacokinetic Parameters for this compound.
ParameterValueDescriptionReference
Binding Potency (IC₅₀)0.9 nMThe concentration of this compound required to inhibit 50% of histamine binding to the H2 receptor in vitro.
Oral Bioavailability> 70%The fraction of an orally administered dose of unchanged drug that reaches systemic circulation.
Plasma Half-life (t½)1 - 2 hoursThe time required for the plasma concentration of the drug to be reduced by half.
Plasma Protein Binding~35%The percentage of this compound in the blood that is bound to plasma proteins.

H2 Receptor Signaling Pathway and Inhibition by this compound

The histamine H2 receptor is a canonical Gs-coupled receptor. Its activation by histamine triggers a well-defined intracellular signaling cascade.

  • Histamine Binding: Histamine binds to the H2 receptor on the gastric parietal cell.

  • Gs Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.

  • PKA Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

  • Proton Pump Stimulation: PKA phosphorylates various downstream targets, culminating in the activation of the H+/K+-ATPase (the proton pump), which actively transports H+ ions into the gastric lumen, resulting in acid secretion.

This compound, by competitively blocking the initial histamine binding step, prevents the entire downstream cascade, thereby inhibiting cAMP production and subsequent acid secretion.

H2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular H2R Histamine H2 Receptor Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates Pump H+/K+ ATPase (Proton Pump) H+ Secretion H+ Secretion Pump->H+ Secretion Drives Histamine Histamine Histamine->H2R Binds & Activates This compound This compound This compound->H2R Binds & Blocks PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Pump Activates via Phosphorylation ATP ATP ATP->AC Radioligand_Binding_Workflow A Prepare Membranes from H2R-expressing cells B Incubate in 96-well Plate: - Membranes - Fixed [3H]Radioligand - Varying [this compound] A->B C Reach Binding Equilibrium (e.g., 60 min at 30°C) B->C D Separate Bound/Free Ligand (Rapid Vacuum Filtration) C->D E Wash Filters D->E F Quantify Radioactivity (Scintillation Counting) E->F G Data Analysis: - Plot competition curve - Determine IC50 F->G H Calculate Ki value (Cheng-Prusoff Equation) G->H cAMP_Assay_Workflow A Seed H2R-expressing cells in multi-well plate B Pre-incubate cells with varying [this compound] (in buffer with PDE inhibitor) A->B C Stimulate with fixed [Histamine] (e.g., EC80 concentration) B->C D Incubate to allow cAMP production C->D E Lyse cells to release intracellular cAMP D->E F Quantify cAMP levels (e.g., HTRF, AlphaScreen) E->F G Data Analysis: - Plot dose-response curve - Determine functional IC50 F->G

References

Nizatidine's Impact on Duodenal Bicarbonate Secretion in Rats: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nizatidine, a histamine H2-receptor antagonist, is widely recognized for its role in reducing gastric acid secretion. However, emerging research in rat models has unveiled a secondary, yet significant, mechanism of action: the stimulation of duodenal bicarbonate secretion. This technical guide synthesizes the available preclinical data, providing an in-depth analysis of the quantitative effects, underlying signaling pathways, and detailed experimental protocols related to this compound's influence on this crucial mucosal defense mechanism. This paper aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's multifaceted gastroprotective properties beyond its primary acid-suppressing function.

Introduction

The duodenal mucosa is the first line of defense against the acidic chyme exiting the stomach. A critical component of this defense is the secretion of bicarbonate (HCO3-) by duodenal epithelial cells, which neutralizes luminal acid and maintains a pH gradient at the epithelial surface. Histamine H2-receptor antagonists are a class of drugs that primarily act by blocking histamine-induced gastric acid secretion. This compound, a member of this class, has demonstrated a unique ancillary property of stimulating duodenal bicarbonate secretion in rats.[1] This effect is not shared by all H2-receptor antagonists, suggesting a distinct pharmacological profile for this compound.[1] Understanding this mechanism is crucial for elucidating the full spectrum of its therapeutic effects in gastroduodenal protection.

Quantitative Effects of this compound on Duodenal Bicarbonate Secretion

Studies in anesthetized rats have demonstrated that intravenous administration of this compound leads to a dose-dependent increase in duodenal bicarbonate secretion. The stimulatory effect of this compound is significant and comparable to that of cholinergic agonists.

Table 1: Dose-Dependent Effect of Intravenous this compound on Duodenal Bicarbonate Secretion in Rats

This compound Dose (mg/kg)Increase in HCO3- Secretion (µEq/15 min)
3(Data not explicitly quantified in provided search results)
10Approximately 1.2 - 1.4
30Approximately 1.8 - 2.0

Data synthesized from descriptions in referenced studies.[1][2] The effect at 10 mg/kg was noted to be equivalent to that of 0.01 mg/kg carbachol.[1]

Table 2: Comparative Effects of this compound and Other Agents on Duodenal Bicarbonate Secretion in Rats

AgentDoseEffect on HCO3- Secretion
This compound 10 mg/kg, i.v.Significant increase
RanitidineNot specifiedIncreased secretion (similar to this compound)
Famotidine10 mg/kg, i.v.No influence
Neostigmine0.03 mg/kg, i.v.Mimicked the effect of this compound
Carbachol0.01 mg/kg, i.v.Equivalent effect to 10 mg/kg this compound

This table provides a comparative overview of the effects of different H2-receptor antagonists and cholinergic agents on duodenal bicarbonate secretion.

Table 3: Inhibition of Acetylcholinesterase (AChE) by H2-Receptor Antagonists

AgentIC50 for AChE of Rat Erythrocytes (M)
This compound 1.4 x 10⁻⁶
RanitidineShowed anti-AChE activity
FamotidineNo influence
NeostigmineApproximately 1.2 x 10⁻⁷ (this compound is ~12 times less potent)

IC50 values indicate the concentration of the drug required to inhibit 50% of the enzyme's activity.

Signaling Pathways and Mechanism of Action

The stimulatory effect of this compound on duodenal bicarbonate secretion is not mediated by its H2-receptor antagonism but rather through a vagal-cholinergic pathway. The primary mechanism involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.

By inhibiting AChE, this compound increases the local concentration and prolongs the action of acetylcholine in the synaptic cleft. This enhanced cholinergic stimulation acts on muscarinic receptors on duodenal epithelial cells, triggering a signaling cascade that results in increased bicarbonate secretion.

The involvement of the vagal nerve is confirmed by experiments where bilateral vagotomy significantly attenuated the bicarbonate-stimulatory effect of this compound. Furthermore, the administration of atropine, a muscarinic receptor antagonist, also abolished the this compound-induced increase in bicarbonate secretion, confirming the role of muscarinic acetylcholine receptors. Interestingly, the effect of this compound was not affected by indomethacin, a cyclooxygenase inhibitor, suggesting that prostaglandins are not involved in this particular pathway.

Nizatidine_Mechanism cluster_systemic Systemic Administration cluster_synapse Cholinergic Synapse in Duodenal Mucosa cluster_enterocyte Duodenal Epithelial Cell This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Activates Vagal_Nerve Vagal Nerve Ending Vagal_Nerve->ACh Releases Signaling_Cascade Intracellular Signaling Cascade Muscarinic_Receptor->Signaling_Cascade HCO3_Secretion Bicarbonate (HCO3-) Secretion Signaling_Cascade->HCO3_Secretion Stimulates Experimental_Workflow cluster_prep Animal Preparation cluster_perfusion Perfusion and Measurement cluster_phstat pH-Stat System Anesthesia Anesthetize Rat Surgery Laparotomy and Duodenal Loop Isolation Anesthesia->Surgery Cannulation Cannulate Duodenal Loop Surgery->Cannulation Stabilization Stabilization Period (30-60 min) Cannulation->Stabilization Basal_Measurement Measure Basal Bicarbonate Secretion Stabilization->Basal_Measurement Drug_Administration Administer this compound (i.v.) Basal_Measurement->Drug_Administration Post_Drug_Measurement Measure Stimulated Bicarbonate Secretion Drug_Administration->Post_Drug_Measurement Data_Analysis Data_Analysis Post_Drug_Measurement->Data_Analysis Calculate Secretion Rate Duodenal_Loop Perfused Duodenal Loop Reservoir Reservoir with pH Electrode Duodenal_Loop->Reservoir Perfusate pH_Stat pH-Stat Controller Reservoir->pH_Stat pH Signal Titrant HCl Titrant pH_Stat->Titrant Controls Addition Titrant->Reservoir Maintains pH 7.0

References

In-Vitro Inhibition of Acetylcholinesterase by Nizatidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nizatidine, a histamine H2-receptor antagonist, is primarily utilized for the reduction of gastric acid secretion. However, emerging evidence has conclusively demonstrated its secondary activity as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This in-vitro inhibitory action underlies some of this compound's other pharmacological effects, such as its gastroprokinetic properties. This technical guide provides a comprehensive overview of the in-vitro inhibition of acetylcholinesterase by this compound, presenting quantitative data, detailed experimental protocols, and a mechanistic visualization of its downstream effects.

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound against acetylcholinesterase and pseudocholinesterase has been quantified in several studies. The key parameters, including the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), are summarized below. For comparison, data for the well-characterized AChE inhibitor, neostigmine, is also included.

Compound Enzyme Enzyme Source IC50 (M) Ki (M) Type of Inhibition Reference
This compoundAcetylcholinesterase (AChE)Rat Erythrocytes1.4 x 10-6--[1][2]
This compoundAcetylcholinesterase (AChE)Not Specified6.7 x 10-67.4 x 10-6Noncompetitive, Reversible[3]
This compoundPseudocholinesterase (PChE)Rat Plasma5.7 x 10-4--[1]
NeostigmineAcetylcholinesterase (AChE)Rat Erythrocytes1.1 x 10-7--[1]
NeostigminePseudocholinesterase (PChE)Rat Plasma3.3 x 10-6--

Experimental Protocols for In-Vitro Acetylcholinesterase Inhibition Assay

The following is a detailed methodology for a typical in-vitro colorimetric acetylcholinesterase inhibition assay, based on the widely used Ellman's method, which is applicable for assessing the inhibitory potential of compounds like this compound.

Materials and Reagents
  • Enzyme: Acetylcholinesterase (e.g., from rat erythrocytes, electric eel, or human recombinant)

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test Compound: this compound

  • Positive Control: Neostigmine or other known AChE inhibitor

  • Instrumentation: Spectrophotometric microplate reader capable of measuring absorbance at 412 nm.

  • 96-well microplates

Assay Procedure
  • Reagent Preparation:

    • Prepare a stock solution of acetylcholinesterase in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of this compound and the positive control in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not interfere with enzyme activity.

  • Assay Reaction:

    • In a 96-well plate, add the following to each well in the specified order:

      • Phosphate buffer

      • DTNB solution

      • This compound solution at various concentrations (or solvent for the control).

      • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm at time zero.

    • Continue to measure the absorbance at regular intervals (e.g., every minute) for a specified duration (e.g., 10-20 minutes) to monitor the colorimetric change.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity with this compound) / Activity of control] x 100

    • The IC50 value, the concentration of this compound that causes 50% inhibition of AChE activity, can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism of Action

The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine at the synaptic cleft, thereby potentiating cholinergic signaling. One of the physiological consequences of this action is the stimulation of duodenal bicarbonate secretion. The following diagrams illustrate the experimental workflow for determining AChE inhibition and the proposed signaling pathway.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (AChE, ATCI, DTNB, this compound) plate Prepare 96-well Plate reagents->plate add_reagents Add Buffer, DTNB, and this compound plate->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate add_substrate Add ATCI to Initiate Reaction pre_incubate->add_substrate measure_absorbance Measure Absorbance at 412 nm add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Experimental workflow for determining AChE inhibition by this compound.

signaling_pathway This compound This compound ache Acetylcholinesterase (AChE) This compound->ache Inhibits (Noncompetitive) ach Acetylcholine (ACh) ache->ach Hydrolyzes cholinergic_receptor Cholinergic Receptor (Muscarinic) ach->cholinergic_receptor Activates duodenal_epithelium Duodenal Epithelial Cells cholinergic_receptor->duodenal_epithelium Stimulates hco3_secretion Increased HCO3- Secretion duodenal_epithelium->hco3_secretion Leads to

Caption: Proposed signaling pathway of this compound-induced duodenal bicarbonate secretion.

Conclusion

This compound exhibits a clear, though moderate, in-vitro inhibitory effect on acetylcholinesterase. This activity is characterized by a noncompetitive and reversible mechanism. The IC50 value for AChE is in the low micromolar range, suggesting that at therapeutic concentrations, this compound can exert a tangible anticholinesterase effect. This secondary pharmacological action is likely responsible for its observed prokinetic effects and its ability to stimulate duodenal bicarbonate secretion. For researchers in drug development, understanding this dual mechanism of action is crucial for a comprehensive evaluation of this compound's pharmacological profile and for the exploration of new therapeutic applications for this and structurally related compounds.

References

Methodological & Application

Application Notes and Protocols for LC-MS/MS Assay of Nizatidine in Human Urine and Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nizatidine is a histamine H2 receptor antagonist commonly used to treat peptic ulcer disease and gastroesophageal reflux disease. Accurate and sensitive quantification of this compound in biological matrices such as human plasma and urine is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the described LC-MS/MS method for this compound analysis in human plasma and urine.

Table 1: Calibration Curve and Sensitivity
ParameterHuman PlasmaHuman Urine
Linearity Range5 - 2000 ng/mL0.5 - 80 µg/mL
Correlation Coefficient (r²)> 0.99> 0.99
Lower Limit of Quantification (LLOQ)5 ng/mL[1]0.5 µg/mL[1]
Table 2: Method Validation Parameters (Based on a validated HPLC method)
ParameterResult
Recovery
Low QC> 90%
Medium QC> 90%
High QC> 90%
Intra-day Precision (%RSD)
Low QC< 15%
Medium QC< 15%
High QC< 15%
Inter-day Precision (%RSD)
Low QC< 15%
Medium QC< 15%
High QC< 15%
Stability (Freeze-Thaw) Stable for at least 3 cycles
Stability (Short-Term, Room Temp) Stable for at least 4 hours
Stability (Long-Term, -20°C) Stable for at least 12 weeks

Note: The data in Table 2 is adapted from a validated HPLC method and is provided for illustrative purposes. Comprehensive validation of the LC-MS/MS method should be performed to establish these parameters.

Experimental Protocols

A detailed methodology for the analysis of this compound in human plasma and urine using LC-MS/MS is provided below.

Materials and Reagents
  • This compound reference standard

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • Methanol (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Ammonium formate

  • Human plasma (drug-free)

  • Human urine (drug-free)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC-MS/MS Conditions

The following tables outline the chromatographic and mass spectrometric conditions.

ParameterCondition
Column Agilent Eclipse Plus C18 (100 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Methanol:Water (95:5, v/v) with 5 mM Ammonium Formate[1]
Flow Rate 0.5 mL/min[1]
Column Temperature Ambient
Injection Volume 10 µL
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) m/z 332.1 → 155.1
MRM Transition (Internal Standard) e.g., m/z 335.1 → 155.1 (for this compound-d3)
Ion Source Temperature As per instrument manufacturer's recommendation
Gas Flow (Nebulizer, Heater) As per instrument manufacturer's recommendation
Collision Energy Optimized for this compound and internal standard
Sample Preparation Protocols

This is a simple and rapid method for sample cleanup.

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or vial.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

For urine samples, a simple dilution is often sufficient.

  • Pipette 100 µL of human urine into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 880 µL of the mobile phase as the diluent.

  • Vortex the mixture for 30 seconds.

  • Transfer an aliquot to a vial for injection into the LC-MS/MS system.

While protein precipitation is a common and effective method, other techniques can be employed, potentially offering cleaner extracts.

  • Liquid-Liquid Extraction (LLE): An older method for this compound involved extraction with a mixture of chloroform and 2-propanol (90:10, v/v) from alkalinized serum samples. This approach may require further optimization for an LC-MS/MS workflow.

  • Solid-Phase Extraction (SPE): SPE can provide cleaner samples by using a sorbent to retain the analyte of interest while matrix components are washed away. The choice of sorbent (e.g., C18, mixed-mode) and the development of the wash and elution steps are critical for successful implementation.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma is Add Internal Standard plasma->is urine Human Urine urine->is ppt Protein Precipitation (Methanol) is->ppt dilute Dilution (Mobile Phase) is->dilute centrifuge Centrifugation ppt->centrifuge diluted_sample Diluted Sample dilute->diluted_sample supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection diluted_sample->injection hplc HPLC Separation (C18 Column) injection->hplc msms MS/MS Detection (MRM) hplc->msms quant Quantification msms->quant

Caption: Workflow for this compound Analysis.

Logical Relationship of Method Validation

validation_relationship cluster_performance Performance Characteristics cluster_reliability Reliability & Robustness method LC-MS/MS Method selectivity Selectivity method->selectivity sensitivity Sensitivity (LLOQ) method->sensitivity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision recovery Recovery method->recovery matrix_effect Matrix Effect method->matrix_effect stability Stability method->stability

Caption: Method Validation Parameters.

References

Application Notes & Protocols for the Development of Controlled-Release Nizatidine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of controlled-release oral formulations of Nizatidine. This compound, a histamine H2-receptor antagonist, is commonly prescribed for the treatment of gastric and duodenal ulcers.[1][2] However, its relatively short biological half-life of 1-2 hours necessitates frequent dosing, which can lead to poor patient compliance.[2][3][4] Developing controlled-release formulations can overcome this limitation by maintaining therapeutic drug concentrations for an extended period, thereby improving efficacy and patient adherence.

This document outlines various formulation strategies, key experimental protocols, and data presentation for the development of gastroretentive and sustained-release this compound dosage forms.

Formulation Strategies for Controlled-Release this compound

Several approaches have been successfully employed to develop controlled-release this compound formulations. The primary goal of these strategies is to prolong the gastric residence time of the dosage form, allowing for extended drug release in the upper gastrointestinal tract where this compound is primarily absorbed.

Common strategies include:

  • Floating Drug Delivery Systems (FDDS): These are low-density systems that have a sufficient buoyancy to float over the gastric contents and remain in the stomach for a prolonged period. Effervescent systems, which utilize gas-generating agents like sodium bicarbonate, and non-effervescent systems have been explored.

  • Mucoadhesive Systems: These formulations incorporate bioadhesive polymers that adhere to the gastric mucosa, increasing the intimacy and duration of contact between the drug and the absorbing tissue.

  • Swellable Matrix Systems: These systems are formulated with hydrophilic polymers that swell in the presence of gastric fluid to a size that prevents their passage through the pylorus.

  • High-Density Systems: These formulations have a density greater than that of the gastric contents, enabling them to remain in the lower part of the stomach.

This document will focus on the most widely investigated and promising strategies: floating and mucoadhesive systems.

Data Presentation: Formulation Composition and Characterization

The following tables summarize quantitative data from various studies on controlled-release this compound formulations. This allows for a comparative analysis of different polymers and their impact on key formulation parameters.

Table 1: Composition and Evaluation of this compound Floating Microspheres

Formulation CodeThis compound:Polymer RatioPolymer(s) UsedEntrapment Efficiency (%)Particle Size (nm)Floating Time (h)Cumulative Drug Release (%) after 12hReference
F4-HPMC, MCC75.65178.5>12~95
FMN1-Low methoxyl pectin9586,600>6~97 (after 24h)

HPMC: Hydroxypropyl Methylcellulose, MCC: Microcrystalline Cellulose

Table 2: Composition and Evaluation of this compound Floating Tablets

Formulation CodeKey PolymersGas-Generating AgentFloating Lag Time (s)Total Floating Time (h)Cumulative Drug Release (%) after 12hReference
F6HPMC K4MSodium Bicarbonate< 60> 12~98
F12HPMC K15M, Carbopol 934P-< 300> 12~99
F8Tamarind Seed Polysaccharide, HPMCSodium Bicarbonate, Citric Acid50> 1298
HFHPMC K100MSodium Bicarbonate, Calcium Carbonate-> 12~95
F1HPMC K4M, CarbopolSodium Bicarbonate38> 24~100

HPMC: Hydroxypropyl Methylcellulose

Table 3: Composition and Evaluation of this compound Gastroretentive Pellets

| Formulation Code | Key Polymers | Gas-Generating Agent | Floating Lag Time (s) | Cumulative Drug Release (%) after 12h | Reference | | :--- | :--- | :--- | :--- | :--- | | F0 (Optimized) | HPMC K100M, Ethyl Cellulose | Sodium Bicarbonate | 70 ± 2 | 99.89 | |

HPMC: Hydroxypropyl Methylcellulose

Experimental Protocols

This section provides detailed methodologies for the preparation and evaluation of controlled-release this compound formulations.

Preparation of Floating Microspheres by Solvent Diffusion-Evaporation Method

This method is widely used for preparing polymeric microspheres.

Protocol:

  • Organic Phase Preparation: Dissolve a specified amount of this compound and the chosen polymer(s) (e.g., HPMC, Ethyl Cellulose) in a suitable organic solvent or a mixture of solvents (e.g., ethanol and dichloromethane).

  • Aqueous Phase Preparation: Prepare an aqueous solution of a dispersing agent (e.g., 1% w/v polyvinyl alcohol) in a beaker.

  • Emulsification: Slowly introduce the organic phase into the aqueous phase while stirring at a constant speed (e.g., 500 rpm) using a mechanical stirrer to form an oil-in-water emulsion.

  • Solvent Evaporation: Continue stirring for a specified period (e.g., 1-2 hours) to allow the organic solvent to evaporate, leading to the formation of solid microspheres.

  • Collection and Drying: Collect the formed microspheres by filtration, wash them with distilled water to remove any adhering dispersing agent, and then dry them in a desiccator or an oven at a controlled temperature.

Preparation of Floating Tablets by Direct Compression

Direct compression is a simple and cost-effective method for tablet manufacturing.

Protocol:

  • Pre-formulation Blending: Accurately weigh this compound, the release-controlling polymer(s) (e.g., HPMC of different viscosity grades), the gas-generating agent (e.g., sodium bicarbonate), and other excipients like diluents (e.g., microcrystalline cellulose) and lubricants (e.g., magnesium stearate).

  • Sieving: Pass all the ingredients through a sieve of appropriate mesh size to ensure uniformity.

  • Mixing: Blend the drug and excipients (except the lubricant) in a suitable blender for a specified time (e.g., 15-20 minutes) to achieve a homogenous mixture.

  • Lubrication: Add the lubricant to the powder blend and mix for a shorter duration (e.g., 2-5 minutes).

  • Compression: Compress the final blend into tablets using a tablet compression machine with appropriate punches and die set.

Preparation of Gastroretentive Pellets by Extrusion-Spheronization

This technique is used to produce uniform, spherical pellets.

Protocol:

  • Dry Mixing: Mix this compound, the release-retardant polymers (e.g., HPMC K100M, Ethyl Cellulose), the gas-forming agent (e.g., sodium bicarbonate), and the spheronizing agent (e.g., microcrystalline cellulose) in a planetary mixer.

  • Wet Massing: Add a suitable binder solution (e.g., polyvinylpyrrolidone in isopropyl alcohol) to the dry powder blend and mix to form a wet mass of suitable consistency.

  • Extrusion: Pass the wet mass through an extruder equipped with a screen of a specific diameter to form cylindrical extrudates.

  • Spheronization: Place the extrudates into a spheronizer with a rotating plate. The rotational force breaks the extrudates into smaller pieces and rounds them into spherical pellets.

  • Drying: Dry the prepared pellets in a hot air oven at a controlled temperature (e.g., 50-60°C) until the desired moisture content is reached.

In Vitro Evaluation Protocols

3.4.1. Drug Content and Entrapment Efficiency

  • Accurately weigh a specific amount of the formulation (microspheres or crushed tablets/pellets).

  • Dissolve the sample in a suitable solvent (e.g., 0.1 N HCl) with the aid of sonication or vigorous shaking.

  • Filter the solution and analyze the drug concentration using a validated analytical method, such as UV-Visible spectrophotometry at the drug's λmax (e.g., 315 nm for this compound).

  • Calculate the drug content and entrapment efficiency using the following formulas:

    • Drug Content (%) = (Actual amount of drug in formulation / Theoretical amount of drug in formulation) x 100

    • Entrapment Efficiency (%) = (Actual drug content / Theoretical drug content) x 100

3.4.2. In Vitro Buoyancy Studies

  • Place the formulation (e.g., a single tablet or a known quantity of microspheres/pellets) in a beaker containing a simulated gastric fluid (e.g., 900 mL of 0.1 N HCl, pH 1.2) maintained at 37 ± 0.5°C.

  • Measure the Floating Lag Time , which is the time taken for the formulation to rise to the surface of the medium.

  • Determine the Total Floating Time , which is the duration for which the formulation remains buoyant.

3.4.3. In Vitro Drug Release Studies

  • Perform the dissolution study using a USP Type II (paddle) dissolution apparatus.

  • Use 900 mL of 0.1 N HCl (pH 1.2) as the dissolution medium, maintained at 37 ± 0.5°C.

  • Set the paddle speed to a specified rpm (e.g., 50 or 100 rpm).

  • Place the formulation in the dissolution vessel.

  • Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12 hours).

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain sink conditions.

  • Filter the samples and analyze the drug concentration using a suitable analytical method (e.g., UV-Visible spectrophotometry).

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualizations: Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general workflow for the development of controlled-release formulations.

nizatidine_pathway Histamine Histamine H2_Receptor H2 Receptor (on Parietal Cell) Histamine->H2_Receptor Binds to Adenylate_Cyclase Adenylate Cyclase H2_Receptor->Adenylate_Cyclase Activates This compound This compound This compound->H2_Receptor Competitively Blocks cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP Protein_Kinase_A Protein Kinase A cAMP->Protein_Kinase_A Activates Proton_Pump H+/K+ ATPase (Proton Pump) Protein_Kinase_A->Proton_Pump Activates H_ion H+ Secretion (Gastric Acid) Proton_Pump->H_ion Stimulates experimental_workflow Start Start: Define Formulation Goals Preformulation Pre-formulation Studies (Drug-Excipient Compatibility) Start->Preformulation Formulation Formulation Development (e.g., Floating Tablets, Microspheres) Preformulation->Formulation Evaluation In Vitro Evaluation - Buoyancy - Drug Content - Dissolution Formulation->Evaluation Optimization Optimization of Formulation (Based on Evaluation Data) Evaluation->Optimization Iterative Process Optimization->Formulation Stability Stability Studies (ICH Guidelines) Optimization->Stability InVivo In Vivo Studies (Optional) Stability->InVivo End End: Final Formulation Stability->End If no in vivo studies InVivo->End

References

Application Notes and Protocols for Studying Gastric Motility in Animal Models Using Nizatidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nizatidine is a histamine H2-receptor antagonist recognized for its dual pharmacological actions: inhibition of gastric acid secretion and a distinct prokinetic effect on gastrointestinal motility.[1][2][3][4] Unlike other H2-receptor antagonists such as famotidine and cimetidine, which primarily affect acid secretion, this compound also enhances gastric motility.[5] This prokinetic activity is attributed to its noncompetitive and reversible inhibition of acetylcholinesterase (AChE). By inhibiting AChE, this compound increases the availability of acetylcholine at the neuromuscular junction in the gut, leading to enhanced smooth muscle contraction and accelerated gastric emptying. This unique property makes this compound a valuable tool for studying gastric motility in various animal models.

These application notes provide detailed protocols for utilizing this compound to investigate gastric motility in preclinical research, particularly in rodent and canine models.

Mechanism of Prokinetic Action

This compound's prokinetic effects are not mediated by its H2-receptor antagonism but rather through its inhibition of acetylcholinesterase.

  • Acetylcholinesterase Inhibition : this compound non-competitively inhibits AChE, the enzyme responsible for the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft of the myenteric plexus.

  • Cholinergic Stimulation : The increased concentration of acetylcholine enhances stimulation of muscarinic receptors on gastric smooth muscle cells, thereby increasing the frequency and amplitude of contractions.

  • Enhanced Motility : This cholinergic stimulation results in accelerated gastric emptying and increased gastrointestinal motility.

The IC50 of this compound for acetylcholinesterase has been reported as 6.7 x 10⁻⁶ M, with a Ki value of 7.4 x 10⁻⁶ M for noncompetitive inhibition.

Data Presentation: Quantitative Effects of this compound on Gastric Motility

The following tables summarize the dose-dependent effects of this compound on gastric emptying and motility in rats and dogs from published studies.

Table 1: Effect of Intraperitoneal this compound on Solid Meal Gastric Emptying in Wistar Rats

Treatment GroupDose (mg/kg)Gastric Emptying (%)
Vehicle-4.9 ± 1.5
This compound17.2 ± 0.4
This compound310.4 ± 2.0
This compound1016.7 ± 4.9
This compound3025.7 ± 7.4
(Data sourced from Kaneko et al., 1995)

Table 2: Comparative Effects of H2-Receptor Antagonists on Solid Meal Gastric Emptying in Rats

CompoundDose Range (mg/kg, i.p.)Effect on Gastric Emptying
This compound 1 - 10 Accelerated
Cimetidine3 - 30No significant effect
Famotidine0.3 - 3No significant effect
Cisapride (positive control)0.1 - 1Accelerated
(Data sourced from Ueki et al., 1999)

Table 3: Effect of Intravenous this compound on Gastric Antral Motility in Dogs (Digestive State)

Treatment GroupDose (mg/kg, i.v.)Effect on Motor Index
This compound 0.3 - 3 Dose-dependent increase
Cimetidine1 - 10Increase only at highest dose (10 mg/kg)
Famotidine0.1 - 1No effect
Cisapride (positive control)0.1 - 0.5Marked enhancement
(Data sourced from Ueki et al., 1999)

Experimental Protocols

Protocol 1: Assessment of Solid Gastric Emptying in Rats using X-ray Photography

This protocol is adapted from the methodology described by Kaneko et al. (1995).

1. Animals and Acclimatization:

  • Use male Wistar rats weighing 200-300g.

  • House the animals in a controlled environment (12h light/dark cycle, 22-24°C) with ad libitum access to standard chow and water.

  • Acclimatize animals for at least one week before the experiment.

2. Preparation of Barium Meal:

  • Prepare a powdered food mixture containing 30% (w/w) barium sulfate.

3. Experimental Procedure:

  • Fast the rats for 24 hours with free access to water.

  • Provide the barium-containing powdered food for 14 hours.

  • After the 14-hour feeding period, remove the food.

  • Anesthetize the rats lightly with ether.

  • Take an initial X-ray photograph of the stomach to determine the baseline gastric area.

  • Administer this compound or vehicle intraperitoneally (i.p.). Doses can range from 1 to 30 mg/kg.

  • 30 minutes after drug administration, take a second X-ray photograph under light ether anesthesia.

4. Data Analysis:

  • Measure the area of the gastric outline on both X-ray images.

  • Calculate the percentage of gastric emptying using the following formula: Gastric Emptying (%) = [(Initial Area - Final Area) / Initial Area] x 100

  • Compare the gastric emptying percentages between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Measurement of Gastric Antral and Duodenal Motility in Conscious Dogs

This protocol is based on the methodology used by Ueki et al. (1999).

1. Animals and Surgical Preparation:

  • Use adult beagle dogs of either sex.

  • Surgically implant strain gauge force transducers on the serosal surfaces of the gastric antrum and duodenum to measure circular muscle contractions.

  • Allow for a recovery period of at least two weeks post-surgery.

2. Experimental Procedure:

  • Fast the dogs for 18 hours, with free access to water.

  • Record baseline gastrointestinal motility during the interdigestive state (characterized by migrating motor complexes).

  • To study the digestive state, feed the dogs a standard meal.

  • Once the digestive motor pattern is established (approximately 30-60 minutes post-meal), administer this compound intravenously (i.v.) at doses ranging from 0.3 to 3 mg/kg.

  • Record the contractile activity for at least 2 hours post-administration.

3. Data Analysis:

  • Quantify the contractile activity by calculating a motor index (MI). The MI can be calculated as the area under the contraction curve over a specific time period (e.g., 30 minutes).

  • Compare the motor index before and after drug administration, and between different dose groups.

  • Statistical analysis can be performed using a paired t-test or repeated measures ANOVA.

Visualizations

nizatidine_pathway cluster_synapse Myenteric Plexus Synapse cluster_drug Pharmacological Intervention cluster_muscle Gastric Smooth Muscle Cell ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Degradation MuscarinicReceptor Muscarinic Receptor ACh->MuscarinicReceptor Binding This compound This compound This compound->AChE Inhibition Contraction Increased Contraction MuscarinicReceptor->Contraction Signal Transduction

Caption: this compound's prokinetic signaling pathway.

experimental_workflow start Start: Acclimatized Animal Model (e.g., Rat) fasting Fasting Period start->fasting barium_meal Administration of Barium-Containing Meal fasting->barium_meal baseline_xray Baseline X-ray Imaging barium_meal->baseline_xray drug_admin Drug Administration (this compound or Vehicle) baseline_xray->drug_admin wait 30-minute Incubation drug_admin->wait final_xray Final X-ray Imaging wait->final_xray analysis Data Analysis: - Measure Gastric Area - Calculate % Emptying final_xray->analysis end End: Comparative Results analysis->end

Caption: Workflow for rat gastric emptying study.

logical_relationship This compound This compound Administration AChE_Inhibition Inhibition of Acetylcholinesterase This compound->AChE_Inhibition ACh_Increase Increased Acetylcholine Levels AChE_Inhibition->ACh_Increase Muscle_Stimulation Enhanced Cholinergic Stimulation of Smooth Muscle ACh_Increase->Muscle_Stimulation Motility_Increase Increased Gastric Contractions Muscle_Stimulation->Motility_Increase Emptying_Acceleration Accelerated Gastric Emptying Motility_Increase->Emptying_Acceleration

Caption: Logical flow of this compound's prokinetic effect.

References

Protocol for Assessing Nizatidine's Prokinetic Effect on Gastric Emptying

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for assessing the effects of nizatidine, a histamine H2-receptor antagonist, on gastric emptying. This compound is primarily known for its acid-suppressing properties; however, it also exhibits prokinetic effects, making it a subject of interest in gastroenterological research.[1] This guide details the established methodologies for quantifying gastric emptying rates, including Gastric Emptying Scintigraphy, the ¹³C-Acetate Breath Test, and the Wireless Motility Capsule. Detailed experimental protocols, data presentation tables, and visualizations of the underlying signaling pathway and experimental workflows are provided to facilitate robust and reproducible study design.

Introduction to this compound and Gastric Motility

This compound is a competitive and reversible inhibitor of histamine at the H2-receptors located on the gastric parietal cells.[2] This action leads to a reduction in gastric acid secretion. Unique among H2-receptor antagonists, this compound also demonstrates prokinetic properties, primarily attributed to its non-competitive inhibition of acetylcholinesterase.[1][3] By inhibiting this enzyme, this compound increases the local concentration of acetylcholine in the myenteric plexus, which in turn stimulates gastric smooth muscle contractions and enhances gastric motility.[1] Understanding and quantifying this prokinetic effect is crucial for its potential therapeutic applications in conditions characterized by delayed gastric emptying, such as gastroparesis and functional dyspepsia.

Key Methodologies for Assessing Gastric Emptying

Several validated methods are available to assess gastric emptying. The choice of method often depends on the specific research question, available resources, and the desired balance between invasiveness, cost, and the level of detail required.

1. Gastric Emptying Scintigraphy (GES): Considered the gold standard, this nuclear medicine technique involves the ingestion of a radiolabeled meal and subsequent imaging to quantify the rate of gastric emptying.

2. ¹³C-Acetate Breath Test: A non-invasive method that measures the rate of ¹³CO₂ exhalation following the ingestion of a ¹³C-acetate labeled meal. The rate of ¹³CO₂ appearance in the breath correlates with the rate of gastric emptying.

3. Wireless Motility Capsule: An ingestible capsule that measures pH, temperature, and pressure as it transits through the gastrointestinal tract. Gastric emptying time is determined by the time it takes for the capsule to pass from the acidic environment of the stomach to the more alkaline duodenum.

Data Presentation: Summary of this compound's Effect on Gastric Emptying

The following tables summarize quantitative data from studies investigating the effect of this compound on gastric emptying parameters.

Table 1: Effect of this compound on Gastric Emptying Half-Time (T½) - Scintigraphy

Study PopulationThis compound DoseMeal TypeT½ with Placebo (minutes)T½ with this compound (minutes)p-valueReference
Functional Dyspepsia150 mg twice dailySolid65.6 ± 23.2110.1 ± 76.70.03

Table 2: Effect of this compound on Gastric Emptying Tmax - ¹³C-Acetate Breath Test

Study PopulationThis compound DoseTmax before this compound (minutes)Tmax after this compound (minutes)p-valueReference
Parkinson's Disease (with delayed GE)300 mg/day69.5 ± 13.9Significantly shortened<0.05
Functional Dyspepsia (with impaired GE)300 mg/day69.2 ± 4.0556.9 ± 0.79<0.05

Table 3: Effect of this compound on Gastric Retention - Scintigraphy

| Study Population | this compound Dose | Time Point | % Gastric Retention with Placebo | % Gastric Retention with this compound | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | GERD with Delayed Gastric Emptying | 150 mg | 4 hours | Baseline | Significantly improved | <0.05 | | | GERD with Delayed Gastric Emptying | 300 mg | 4 hours | Baseline | Significantly improved | <0.05 | | | Rats | 1-30 mg/kg (IP) | 30 minutes | 95.1 ± 1.5 | Dose-dependent decrease (to 74.3 ± 7.4 at 30 mg/kg) | - | |

Experimental Protocols

Protocol 1: Gastric Emptying Scintigraphy (GES)

Objective: To quantify the rate of gastric emptying of a solid meal after administration of this compound compared to placebo.

Materials:

  • This compound capsules (e.g., 150 mg or 300 mg) and matching placebo capsules.

  • Standardized low-fat, solid meal (e.g., egg substitute labeled with 0.5-1.0 mCi of ⁹⁹mTc-sulfur colloid, two slices of toast, one tablespoon of jam, and 120 mL of water).

  • Gamma camera with a large field of view.

  • Data acquisition and analysis software.

Procedure:

  • Patient Preparation:

    • Patients should fast overnight for at least 8 hours.

    • Medications known to affect gastric motility should be discontinued for a specified period before the study (e.g., 48-72 hours), as clinically appropriate.

    • For diabetic patients, blood glucose levels should be monitored and managed to avoid significant hyperglycemia, which can delay gastric emptying.

  • Drug Administration:

    • Administer the this compound or placebo capsule with a small amount of water at a specified time before the test meal (e.g., 60 minutes).

  • Test Meal Ingestion:

    • The patient should consume the radiolabeled meal within 10 minutes.

  • Imaging:

    • Acquire anterior and posterior images immediately after meal ingestion (time 0) and at subsequent time points, typically 1, 2, and 4 hours post-ingestion.

    • Each image acquisition should be for a standardized duration (e.g., 1-2 minutes).

  • Data Analysis:

    • Regions of interest (ROIs) are drawn around the stomach on both anterior and posterior images at each time point.

    • The geometric mean of the counts in the anterior and posterior ROIs is calculated to correct for tissue attenuation.

    • Decay correction is applied to all counts.

    • The percentage of gastric retention at each time point is calculated relative to the counts at time 0.

    • The gastric emptying half-time (T½) can be calculated by fitting the retention data to a mathematical model (e.g., a power exponential function).

Protocol 2: ¹³C-Acetate Breath Test

Objective: To non-invasively assess the effect of this compound on the gastric emptying rate of a liquid meal.

Materials:

  • This compound capsules (e.g., 300 mg) and matching placebo capsules.

  • ¹³C-sodium acetate.

  • Standardized liquid test meal (e.g., 200 mL of a nutrient drink).

  • Breath collection bags.

  • Gas isotope ratio mass spectrometer or infrared spectrometer for ¹³CO₂ analysis.

Procedure:

  • Patient Preparation:

    • Patients should fast overnight for at least 8 hours.

  • Drug Administration:

    • Administer the this compound or placebo capsule with a small amount of water at a specified time before the test meal.

  • Baseline Breath Sample:

    • Collect a baseline breath sample before ingestion of the test meal.

  • Test Meal Ingestion:

    • The ¹³C-acetate is mixed with the liquid test meal, which the patient should consume within a few minutes.

  • Breath Sample Collection:

    • Collect breath samples at regular intervals (e.g., every 15-30 minutes) for up to 4 hours post-ingestion.

  • Data Analysis:

    • The ratio of ¹³CO₂ to ¹²CO₂ in each breath sample is measured.

    • The change in this ratio over time is used to calculate the percentage dose of ¹³C recovered per hour.

    • The primary endpoints are the time to peak ¹³CO₂ excretion (Tmax) and the gastric emptying half-time (T½), which are calculated from the ¹³CO₂ excretion curve.

Protocol 3: Wireless Motility Capsule

Objective: To measure gastric emptying time following this compound administration. Note: There is a lack of specific studies utilizing this method to assess this compound's effects. The following is a general protocol that can be adapted.

Materials:

  • This compound capsules and matching placebo capsules.

  • Wireless motility capsule system (capsule, receiver, and analysis software).

  • Standardized meal (as recommended by the capsule manufacturer).

Procedure:

  • Patient Preparation:

    • Patients should fast overnight.

    • Discontinue medications that may affect gastrointestinal motility or pH for a specified period before the study.

  • Drug Administration:

    • Administer this compound or placebo at a specified time before capsule ingestion.

  • Capsule Ingestion:

    • The patient ingests the wireless motility capsule with a small amount of water after consuming the standardized meal.

  • Data Recording:

    • The patient wears a receiver that records data transmitted from the capsule for the duration of the study (typically 2-5 days).

    • The patient should maintain a diary of meals, sleep, and bowel movements.

  • Data Analysis:

    • The recorded data (pH, temperature, and pressure) is downloaded and analyzed.

    • Gastric emptying time is determined by the time from capsule ingestion to the abrupt rise in pH that signifies its passage from the stomach into the duodenum.

Visualizations

Signaling Pathway of this compound's Prokinetic Effect

Nizatidine_Pathway cluster_0 Synaptic Cleft cluster_1 Gastric Smooth Muscle Cell Acetylcholine (ACh) Acetylcholine (ACh) Muscarinic Receptors (M2/M3) Muscarinic Receptors (M2/M3) Acetylcholine (ACh)->Muscarinic Receptors (M2/M3) Binds to & Activates Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Acetylcholinesterase (AChE)->Acetylcholine (ACh) Breaks down This compound This compound This compound->Acetylcholinesterase (AChE) Inhibits Increased Contraction Increased Contraction Muscarinic Receptors (M2/M3)->Increased Contraction Leads to Accelerated Gastric Emptying Accelerated Gastric Emptying Increased Contraction->Accelerated Gastric Emptying Results in Experimental_Workflow cluster_study_design Study Design cluster_procedure Experimental Procedure cluster_analysis Data Analysis Patient Recruitment Patient Recruitment Informed Consent Informed Consent Patient Recruitment->Informed Consent Randomization Randomization Informed Consent->Randomization This compound Group This compound Group Randomization->this compound Group Placebo Group Placebo Group Randomization->Placebo Group Drug Administration Drug Administration This compound Group->Drug Administration Placebo Group->Drug Administration Test Meal Ingestion Test Meal Ingestion Drug Administration->Test Meal Ingestion Gastric Emptying Measurement Gastric Emptying Measurement Test Meal Ingestion->Gastric Emptying Measurement Data Collection Data Collection Gastric Emptying Measurement->Data Collection Calculation of Parameters Calculation of Parameters Data Collection->Calculation of Parameters Statistical Analysis Statistical Analysis Calculation of Parameters->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

References

In-Vivo Experimental Design for Nizatidine Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in-vivo experimental designs to evaluate the efficacy of Nizatidine, a histamine H2-receptor antagonist. The described models are suitable for preclinical assessment of this compound's anti-ulcer and anti-reflux properties.

Introduction

This compound is a competitive and reversible inhibitor of histamine at the H2-receptors, particularly those in gastric parietal cells, leading to a reduction in gastric acid secretion.[1][2][3] It is utilized for the treatment of conditions such as peptic ulcer disease and gastroesophageal reflux disease (GERD).[1][4] Beyond its primary mechanism, this compound also exhibits prokinetic activity through the noncompetitive inhibition of acetylcholinesterase, which may contribute to its therapeutic effect in GERD. This document outlines in-vivo models to substantiate these therapeutic claims.

This compound's Mechanism of Action

This compound's primary mode of action is the blockade of the histamine H2 receptor on gastric parietal cells. This action inhibits the histamine-stimulated pathway of gastric acid secretion. Additionally, this compound has been shown to possess anti-acetylcholinesterase (AChE) activity, which increases the availability of acetylcholine, thereby enhancing gastrointestinal motility.

This compound Mechanism of Action cluster_parietal_cell Gastric Parietal Cell cluster_cholinergic Cholinergic Synapse Histamine Histamine H2R H2 Receptor Histamine->H2R AC Adenylyl Cyclase H2R->AC + Nizatidine_H2R This compound Nizatidine_H2R->H2R cAMP cAMP AC->cAMP ATP to PKA Protein Kinase A cAMP->PKA + ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump + H_ion H+ ProtonPump->H_ion Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Nizatidine_AChE This compound Nizatidine_AChE->AChE

Diagram 1: this compound's dual mechanism of action.

Experimental Protocols for Efficacy Studies

NSAID-Induced Gastric Ulcer Model in Rats

This model is designed to evaluate the protective effect of this compound against gastric mucosal damage induced by nonsteroidal anti-inflammatory drugs (NSAIDs).

3.1.1. Materials

  • Male Sprague-Dawley or Wistar rats (200-260 g)

  • This compound

  • Indomethacin or Ibuprofen

  • Vehicle for this compound (e.g., distilled water or 0.5% carboxymethylcellulose)

  • Vehicle for NSAID (e.g., 5% sodium bicarbonate for Indomethacin, sterile water for Ibuprofen)

  • Oral gavage needles

  • Dissection tools

  • Formalin (10% buffered)

  • Image analysis software (e.g., ImageJ)

3.1.2. Experimental Workflow

NSAID-Induced Ulcer Workflow arrow arrow Acclimatization Animal Acclimatization (1 week) Fasting Fasting (24 hours, water ad libitum) Acclimatization->Fasting Grouping Random Grouping (n=6-8 per group) Fasting->Grouping Pretreatment This compound/Vehicle Pretreatment (Oral Gavage) Grouping->Pretreatment Ulcer_Induction NSAID Administration (Indomethacin or Ibuprofen) Pretreatment->Ulcer_Induction 30-60 min Sacrifice Euthanasia (4-6 hours post-NSAID) Ulcer_Induction->Sacrifice Stomach_Excision Stomach Excision & Preparation Sacrifice->Stomach_Excision Lesion_Quantification Gastric Lesion Quantification Stomach_Excision->Lesion_Quantification Data_Analysis Data Analysis Lesion_Quantification->Data_Analysis GERD Model Workflow arrow arrow Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping Acclimatization->Grouping Surgery Surgical Induction of GERD (or Sham Operation) Grouping->Surgery PostOp_Care Post-Operative Care & Recovery Surgery->PostOp_Care Treatment Daily this compound/Vehicle Administration PostOp_Care->Treatment Sacrifice Euthanasia (e.g., at 3 weeks) Treatment->Sacrifice Esophagus_Excision Esophagus Excision Sacrifice->Esophagus_Excision Histopathology Histopathological Examination Esophagus_Excision->Histopathology Data_Analysis Data Analysis Histopathology->Data_Analysis

References

Application Notes and Protocols for the Quantification of Nizatidine and its Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantification of the H2-receptor antagonist, Nizatidine, and its primary metabolites in biological matrices. The protocols are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicological studies.

Introduction

This compound is a histamine H2-receptor antagonist that inhibits gastric acid secretion. It is primarily eliminated via renal excretion, with a significant portion undergoing metabolism. The major metabolites of this compound identified in humans are N-2-monodesmethylthis compound (desmethylthis compound), this compound N-2-oxide (N-oxide), and this compound S-oxide (sulphoxide).[1][2][3][4] Accurate quantification of the parent drug and its metabolites in biological samples such as plasma, serum, and urine is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

This compound Metabolic Pathway

This compound is metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, to form its major metabolites.[5] The gastrointestinal microflora may also contribute to its metabolism. The principal metabolic pathways are N-demethylation, N-oxidation, and S-oxidation.

This compound Metabolic Pathway This compound This compound Desmethyl N-2-monodesmethylthis compound This compound->Desmethyl CYP450 (N-demethylation) N_Oxide This compound N-2-oxide This compound->N_Oxide CYP450 (N-oxidation) S_Oxide This compound S-oxide This compound->S_Oxide CYP450 (S-oxidation)

Figure 1: Simplified metabolic pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the analysis of this compound and its metabolites from published methods.

Table 1: LC-MS/MS Method for this compound in Human Plasma & Urine

Analyte Matrix Linearity Range LLOQ Reference
This compound Plasma 5 - 2000 ng/mL 5 ng/mL

| this compound | Urine | 0.5 - 80 µg/mL | 0.5 µg/mL | |

Table 2: HPLC-UV Method for this compound Metabolites in Human Serum

Analyte Matrix Lower Detection Limit Reference
N-desmethylthis compound Serum 6 - 18 ng/mL

| this compound S-oxide | Serum | 6 - 18 ng/mL | |

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma and Urine

This protocol is based on a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound.

4.1.1. Experimental Workflow

LC-MS/MS Workflow for this compound start Start: Plasma/Urine Sample prep Sample Preparation: - Add Internal Standard - Protein Precipitation with Methanol start->prep centrifuge Centrifugation prep->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS System supernatant->injection analysis Data Acquisition and Analysis injection->analysis

Figure 2: LC-MS/MS workflow for this compound analysis.

4.1.2. Materials and Reagents

  • This compound reference standard

  • This compound-d3 (or other suitable internal standard)

  • HPLC-grade methanol and water

  • Ammonium formate

  • Human plasma and urine (drug-free)

4.1.3. Sample Preparation

  • To 100 µL of plasma or urine sample, add the internal standard solution.

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

4.1.4. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 50 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 95:5 v/v) containing 5 mM ammonium formate.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

4.1.5. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 332.1 → 155.1

    • This compound-d3 (IS): m/z 335.1 → 155.1

  • Instrument-specific parameters (e.g., collision energy, declustering potential) should be optimized.

4.1.6. Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.

Protocol 2: HPLC-UV Quantification of N-desmethylthis compound and this compound S-oxide in Human Serum

This protocol is adapted from a published HPLC method for the determination of this compound metabolites.

4.2.1. Experimental Workflow

HPLC-UV Workflow for this compound Metabolites start Start: Serum Sample prep Sample Preparation: - Alkalinize Sample - Liquid-Liquid Extraction with Chloroform:Isopropanol start->prep evaporate Evaporate Organic Layer prep->evaporate reconstitute Reconstitute Residue in Mobile Phase evaporate->reconstitute injection Inject into HPLC-UV System reconstitute->injection analysis Data Acquisition and Analysis injection->analysis

Figure 3: HPLC-UV workflow for this compound metabolite analysis.

4.2.2. Materials and Reagents

  • N-desmethylthis compound and this compound S-oxide reference standards

  • Ranitidine (or other suitable internal standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Chloroform and isopropanol

  • Ammonia solution

  • Human serum (drug-free)

4.2.3. Sample Preparation

  • To 1 mL of serum, add the internal standard.

  • Alkalinize the sample with a small volume of ammonia solution.

  • Perform liquid-liquid extraction by adding 5 mL of chloroform:isopropanol (90:10 v/v) and vortexing for 2 minutes.

  • Centrifuge to separate the layers.

  • Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion into the HPLC system.

4.2.4. Liquid Chromatography Conditions

  • Column: Silica-based column (e.g., LiChrosorb Si60, 5 µm)

  • Mobile Phase: Acetonitrile:methanol:water:ammonia solution (e.g., 1000:200:20:5 v/v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 320 nm

  • Injection Volume: 20 µL

4.2.5. Data Analysis

Quantification is based on the peak height or area ratio of the analytes to the internal standard, plotted against a calibration curve prepared in the same biological matrix.

Conclusion

The protocols provided herein offer robust methods for the quantification of this compound and its major metabolites in biological samples. The LC-MS/MS method for the parent drug provides high sensitivity and selectivity, which is essential for detailed pharmacokinetic studies. The HPLC-UV method, while less sensitive, allows for the determination of the N-desmethyl and S-oxide metabolites. For comprehensive metabolic profiling, it is recommended to use the LC-MS/MS approach and develop a method that allows for the simultaneous quantification of the parent drug and all its metabolites. This would require obtaining the reference standards for all metabolites and optimizing the mass spectrometric conditions for each.

References

Nizatidine as a Tool to Investigate H2 Receptor Pharmacology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nizatidine is a potent and selective histamine H2 receptor antagonist widely utilized in research and clinical settings.[1][2] Its primary pharmacological action is the competitive and reversible inhibition of histamine binding to H2 receptors, particularly on gastric parietal cells, leading to a reduction in gastric acid secretion.[3] This property makes this compound an invaluable tool for investigating the pharmacology of the H2 receptor, elucidating its role in physiological processes, and for the development of new therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the use of this compound in H2 receptor research.

Physicochemical and Pharmacokinetic Properties of this compound

This compound is an off-white to buff crystalline solid that is soluble in water.[3] It possesses a thiazole ring structure, which distinguishes it from other H2 receptor antagonists like ranitidine.

PropertyValueReference
Molecular Formula C12H21N5O2S2
Molecular Weight 331.47 g/mol
Oral Bioavailability >70%
Plasma Half-life 1-2 hours
Protein Binding ~35%
Metabolism Hepatic (less than 7% of an oral dose)
Excretion Primarily renal

Pharmacological Profile of this compound

This compound's primary mechanism of action is as a competitive antagonist at the histamine H2 receptor. It also exhibits inhibitory activity at the acetylcholinesterase (AChE) enzyme at higher concentrations.

TargetParameterValueReference
Histamine H2 Receptor IC500.9 nM
Acetylcholinesterase (AChE) IC506.7 µM
Acetylcholinesterase (AChE) Ki7.4 µM

H2 Receptor Signaling Pathways

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, evidence suggests that the H2 receptor can also couple to other signaling pathways, including the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.

References

Application Notes & Protocols: High-Performance Liquid Chromatography Assay for Nizatidine Measurement

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the quantitative determination of nizatidine in various samples using high-performance liquid chromatography (HPLC). The methodologies outlined are suitable for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

This compound is a histamine H2-receptor antagonist commonly used for the treatment of duodenal ulcers and gastroesophageal reflux disease. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for ensuring product quality, conducting pharmacokinetic studies, and monitoring therapeutic drug levels. High-performance liquid chromatography (HPLC) is a predominant technique for the analysis of this compound due to its high sensitivity, specificity, and resolving power.[1] This document details validated HPLC methods for this compound measurement.

Principle of the Method

The methods described are based on reversed-phase high-performance liquid chromatography (RP-HPLC). In this technique, the sample is injected into the HPLC system where it is carried by a polar mobile phase through a nonpolar stationary phase (typically a C8 or C18 column). This compound is separated from other components based on its differential partitioning between the mobile and stationary phases. The eluted this compound is then detected by a UV or Diode Array Detector (DAD) at a specific wavelength. For enhanced sensitivity in biological samples, a fluorescence detector can be used after derivatization.

Data Presentation: Chromatographic Conditions and Validation Parameters

The following tables summarize the quantitative data from various validated HPLC methods for this compound analysis, providing a clear comparison of their key parameters.

Table 1: HPLC Chromatographic Conditions for this compound Analysis

ParameterMethod 1 (Bulk/Synthetic)[2][3]Method 2 (Human Plasma)[4]Method 3 (Bulk/Capsules)[1]Method 4 (Human Plasma - Fluorescence)
Stationary Phase C8 Shim-pack (250 mm x 4.6 mm, 5 µm)Nova-Pak C18 cartridgeThermo Hypersil BDS-C8 (250 mm x 4.6 mm, 5 µm)Inertsil C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (90:10 v/v)0.02 M Disodium hydrogen phosphate, Acetonitrile, Methanol, Triethylamine (80:10:10:0.05 v/v/v/v)0.05 M Phosphoric acid:Acetonitrile (50:50 v/v)Methanol:Water (55:45 v/v)
Flow Rate 1.1 mL/min1.5 mL/min1.0 mL/min1.2 mL/min
Detection UV at 240 nmUV at 320 nmDAD at 320 nmFluorescence (Ex: 461 nm, Em: 517 nm)
Retention Time ~2.82 minutes~3.0 (capacity ratio)~3.61 minutesNot specified
Internal Standard Not specified4-Amino-antipyrineNot specifiedAmlodipine

Table 2: Method Validation Parameters for this compound HPLC Assays

ParameterMethod 1 (Bulk/Synthetic)Method 2 (Human Plasma)Method 3 (Bulk/Capsules)Method 4 (Human Plasma - Fluorescence)
Linearity Range 2 - 14 µg/mL0.02 - 5 µg/mL5 - 50 µg/mL50 - 2000 ng/mL
Correlation Coefficient (r²) 0.9993≥ 0.999> 0.9999Not specified
LOD 0.011 µg/mL0.01 µg/mLNot specifiedNot specified
LOQ 0.049 µg/mL0.02 µg/mLNot specifiedNot specified
Accuracy (% Recovery) 99.1 - 101.2%> 90%≥ 98.2%Not specified
Precision (% RSD) Intra-day: ≤ 3.5%, Inter-day: ≤ 4.2%Not specifiedNot specifiedNot specified

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature.

This protocol is adapted from methods developed for the analysis of this compound in bulk powder and capsule dosage forms.

4.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound capsules

4.1.2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • Thermo Hypersil BDS-C8 column (250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • Sonicator

4.1.3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of 0.05 M phosphoric acid and acetonitrile (50:50, v/v). Filter and degas the solution before use.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5-50 µg/mL).

4.1.4. Sample Preparation (Capsules)

  • Weigh and finely powder the contents of not fewer than 20 this compound capsules.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

4.1.5. Chromatographic Analysis

  • Set up the HPLC system with the specified column and mobile phase.

  • Set the flow rate to 1.0 mL/min and the DAD detection wavelength to 320 nm.

  • Inject 20 µL of each standard solution and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak area for this compound.

4.1.6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the amount of this compound in the pharmaceutical dosage form.

This protocol is based on a validated method for the determination of this compound in human plasma.

4.2.1. Materials and Reagents

  • This compound reference standard

  • 4-Amino-antipyrine (Internal Standard, IS)

  • Disodium hydrogen phosphate

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine

  • Perchloric acid

  • Human plasma (drug-free)

4.2.2. Equipment

  • HPLC system with a UV detector

  • Nova-Pak C18 cartridge

  • Centrifuge

  • Vortex mixer

  • Pipettes

4.2.3. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 0.02 M disodium hydrogen phosphate, acetonitrile, methanol, and triethylamine (80:10:10:0.05 v/v/v/v). Filter and degas.

  • Standard Stock Solutions: Prepare stock solutions of this compound and the internal standard (4-amino-antipyrine) in methanol.

  • Plasma Calibration Standards: Spike drug-free human plasma with known amounts of this compound and a constant concentration of the internal standard to prepare calibration standards covering the range of 0.02 to 5 µg/mL.

4.2.4. Sample Preparation

  • To 200 µL of plasma sample (or calibration standard), add the internal standard solution.

  • Vortex the mixture for 30 seconds.

  • Add perchloric acid to precipitate plasma proteins.

  • Vortex again for 1 minute.

  • Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Collect the clear supernatant and inject it into the HPLC system.

4.2.5. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase at a flow rate of 1.5 mL/min.

  • Set the UV detector to 320 nm.

  • Inject the prepared sample supernatant.

  • Record the chromatogram and measure the peak areas of this compound and the internal standard.

4.2.6. Data Analysis

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for all standards.

  • Construct a calibration curve by plotting the peak area ratio against the this compound concentration.

  • Determine the concentration of this compound in the plasma samples using the calibration curve.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the HPLC analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weighing of Bulk Drug or Capsule Powder dissolution Dissolution in Mobile Phase start->dissolution sonication Sonication dissolution->sonication filtration Filtration (0.45 µm) sonication->filtration injection Injection into HPLC filtration->injection separation Chromatographic Separation (C8/C18 Column) injection->separation detection UV/DAD Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of this compound calibration->quantification end Final Report quantification->end

Caption: Workflow for this compound Analysis in Pharmaceutical Formulations.

G cluster_prep Plasma Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Plasma Sample Collection is_addition Addition of Internal Standard start->is_addition precipitation Protein Precipitation (e.g., with Perchloric Acid) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection injection Injection of Supernatant supernatant_collection->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV or Fluorescence Detection separation->detection peak_ratio Peak Area Ratio Calculation (this compound/IS) detection->peak_ratio calibration Calibration Curve Plotting peak_ratio->calibration quantification Concentration Determination calibration->quantification end Pharmacokinetic Analysis quantification->end

Caption: Workflow for this compound Analysis in Human Plasma Samples.

References

Spectrofluorimetric Determination of Nizatidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the quantitative determination of nizatidine in bulk and pharmaceutical dosage forms using a sensitive and validated spectrofluorimetric method. This method is based on the derivatization of this compound with a fluorogenic reagent to produce a highly fluorescent compound, allowing for precise and accurate measurement.

Principle

This spectrofluorimetric method involves the reaction of the secondary amine group of this compound with a derivatizing agent, 1-dimethylaminonaphthalene-5-sulphonyl chloride (dansyl chloride), in an alkaline medium. The reaction yields a highly fluorescent product that can be quantitatively measured.[1] The fluorescence intensity of the derivative is directly proportional to the concentration of this compound.

An alternative spectrofluorimetric approach is based on the principle of fluorescence quenching.[2] In this method, a fluorescent probe forms a stable, highly fluorescent complex with a host molecule. The addition of this compound competitively binds to the host molecule, displacing the fluorescent probe and causing a measurable decrease (quenching) in the fluorescence intensity.[2] This quenching effect is proportional to the concentration of this compound.

Apparatus and Software

  • Spectrofluorometer

  • Quartz cuvettes (1 cm)

  • pH meter

  • Vortex mixer

  • Water bath

  • Calibrated glassware (volumetric flasks, pipettes)

Reagents and Solutions

  • This compound Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve in 100 mL of methanol.[1]

  • This compound Working Standard Solution (1 µg/mL): Dilute the standard stock solution with distilled water.

  • Dansyl Chloride Solution (0.1% w/v): Dissolve 100 mg of dansyl chloride in 100 mL of acetone. Store in a dark bottle at 4°C.

  • Carbonate Buffer (0.1 M, pH 10.5): Prepare by mixing appropriate volumes of 0.1 M sodium carbonate and 0.1 M sodium bicarbonate solutions. Adjust the pH using a pH meter.[1]

  • Methanol

  • Acetone

  • Distilled Water

Experimental Protocols

Preparation of Standard Curve
  • Aliquot different volumes of the this compound working standard solution into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 25–300 ng/mL.

  • To each flask, add 1 mL of 0.1 M carbonate buffer (pH 10.5).

  • Add 1 mL of dansyl chloride solution to each flask.

  • Mix the contents of the flasks and allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes) or by heating at a controlled temperature (e.g., 60°C) for a shorter period.

  • Complete the volume to 10 mL with distilled water.

  • Measure the fluorescence intensity of each solution at an emission wavelength of 513 nm after excitation at 367 nm.

  • Plot a calibration curve of fluorescence intensity versus this compound concentration.

Preparation of Sample Solution (from Capsules)
  • Weigh and finely powder the contents of ten this compound capsules.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with methanol.

  • Filter the solution through a suitable filter paper.

  • Dilute an appropriate volume of the filtrate with distilled water to obtain a final concentration within the linear range of the standard curve.

  • Proceed with the derivatization and measurement as described in section 4.1.

Method Validation Summary

The described spectrofluorimetric method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.

ParameterResult (Dansyl Chloride Method)Result (Fluorescence Quenching Method)
Excitation Wavelength (λex) 367 nm343 nm
Emission Wavelength (λem) 513 nm495 nm
Linearity Range 25–300 ng/mL0.04–1.9 µg/mL
Limit of Detection (LOD) 11.71 ng/mL0.013–0.030 µg/mL
Limit of Quantification (LOQ) 35.73 ng/mLNot explicitly stated
Correlation Coefficient (r²) >0.999Not explicitly stated

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization cluster_measurement Measurement & Analysis start_end start_end process process decision decision measurement measurement start Start prep_std Prepare this compound Standard Solutions start->prep_std prep_sample Prepare Sample Solution (from Capsules) start->prep_sample add_buffer Add Carbonate Buffer (pH 10.5) prep_std->add_buffer prep_sample->add_buffer add_dansyl Add Dansyl Chloride Solution add_buffer->add_dansyl react Incubate (Room Temperature) add_dansyl->react measure Measure Fluorescence (λex=367nm, λem=513nm) react->measure plot Plot Calibration Curve measure->plot calculate Calculate Concentration in Sample plot->calculate end End calculate->end

Caption: Experimental workflow for the spectrofluorimetric determination of this compound.

Logical Relationship of the Derivatization Reaction

derivatization_reaction reactant reactant reagent reagent condition condition product product This compound This compound (Non-fluorescent) buffer Alkaline Medium (Carbonate Buffer, pH 10.5) This compound->buffer dansyl Dansyl Chloride (Fluorogenic Reagent) dansyl->buffer derivative This compound-Dansyl Derivative (Highly Fluorescent) buffer->derivative Reaction

Caption: Derivatization reaction of this compound with dansyl chloride.

References

Troubleshooting & Optimization

Nizatidine Aqueous Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the instability of Nizatidine in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is showing a rapid loss of potency. What are the most likely causes?

A1: The instability of this compound in aqueous solutions is primarily driven by hydrolysis and oxidation.[1] Key factors that accelerate degradation include:

  • pH: this compound shows considerable degradation in basic (alkaline) conditions and is also susceptible to acidic hydrolysis.[1][2]

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides, can lead to the formation of this compound sulfoxide and other oxidative degradants.[1][3]

  • Temperature: Elevated temperatures will accelerate the rate of all degradation pathways.

  • Light: Exposure to UV light can induce photodegradation, leading to the formation of various byproducts.

Q2: What is the optimal pH range for a stable aqueous this compound solution?

A2: To minimize degradation, maintaining a specific pH is crucial. The recommended pH range for aqueous formulations of this compound is between 6.0 and 7.0. Within this slightly acidic to neutral range, the rates of both acid- and base-catalyzed hydrolysis are minimized. Studies on extemporaneous preparations did not find a direct correlation between the pH of various beverages and drug concentration changes over 48 hours, but controlled pharmaceutical formulations benefit from buffering in the 6-7 range.

Q3: How does temperature affect the stability of this compound in solution?

A3: Temperature is a critical factor. Storing this compound solutions at refrigerated temperatures (e.g., 5°C) significantly improves stability compared to room temperature (15-30°C). For instance, in some extemporaneous preparations, significant potency loss (>10%) was observed at room temperature after 48 hours, while refrigerated samples remained stable. Intravenous admixtures of this compound are stable for at least 7 days at either room or refrigerated temperatures and for 30 days when frozen. An exception is a 3.0 mg/mL concentration in 8.5% amino acid injection, which should not be stored at room temperature for more than four days.

Q4: I'm observing a loss of potency in my formulation. What are the main degradation products I should be looking for?

A4: The primary degradation products and metabolites of this compound identified through in-vivo studies and forced degradation analysis are:

  • This compound Sulfoxide: A common product of oxidative degradation.

  • N2-Monodesmethylthis compound: The major metabolite found in vivo, representing about 7% of a dose.

  • This compound N2-Oxide: Another metabolite, accounting for about 5% of a dose. Forced degradation studies under various stress conditions (acid, base, oxidation) can generate these and other related substances, which can be resolved and identified using a stability-indicating HPLC method.

Q5: How can I improve the stability of my aqueous this compound formulation?

A5: Several strategies can be employed to enhance the stability of this compound in aqueous solutions:

  • pH Control: Use a buffering system (e.g., citrate buffer) to maintain the pH between 6.0 and 7.0.

  • Temperature Control: Formulate, process, and store the solution at controlled, and preferably refrigerated, temperatures unless it is intended for immediate use.

  • Use of Excipients: Incorporating stabilizing agents like β-cyclodextrin can help protect the this compound molecule.

  • Protection from Light: Store the solution in light-resistant containers to prevent photodegradation.

  • Inert Atmosphere: For solutions sensitive to oxidation, preparing and storing them under an inert gas like nitrogen can be beneficial.

Q6: Are there any known excipient incompatibilities with this compound?

A6: While this compound is compatible with a wide range of common intravenous fluids and excipients, specific incompatibilities can arise. For example, in one study, a mixture of this compound with sodium bicarbonate (NaHCO3) resulted in an incompatibility, which was resolved by substituting it with calcium carbonate (CaCO3). It is always recommended to conduct drug-excipient compatibility studies for any new formulation. These studies often involve techniques like Differential Scanning Calorimetry (DSC) and visual observation over time.

Data Presentation

Table 1: Stability of this compound (2.5 mg/mL) in Extemporaneous Oral Preparations

VehicleStorage ConditionStability at 8 hoursStability at 48 hours
Water (Control)Room Temp (15-30°C)StableStable
Water (Control)Refrigerated (5°C)StableStable
Gatorade®Room Temp (15-30°C)StableStable
Gatorade®Refrigerated (5°C)StableStable
Apple JuiceRoom Temp (15-30°C)StableStable
Apple JuiceRefrigerated (5°C)StableStable
Cran-Grape® JuiceRoom Temp (15-30°C)Stable>10% Potency Loss
Cran-Grape® JuiceRefrigerated (5°C)StableStable
V8® Vegetable JuiceRoom Temp (15-30°C)Stable>10% Potency Loss
V8® Vegetable JuiceRefrigerated (5°C)StableStable
Maalox® SuspensionRoom Temp (15-30°C)StableStable
Maalox® SuspensionRefrigerated (5°C)StableStable

Table 2: Summary of Forced Degradation Conditions and Observations for this compound

Stress ConditionReagent / ParametersDurationObservation
Acid Hydrolysis1 M HCl2 hoursSignificant degradation observed.
Base Hydrolysis1 M NaOH30 minutesConsiderable degradation.
Oxidation6% H₂O₂30 minutesConsiderable degradation.
Thermal DegradationDry Heat-Stable.
Photolytic DegradationUV Irradiation-Some degradation observed.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions to intentionally degrade this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a stock solution of approximately 1 mg/mL.

2. Acid Hydrolysis:

  • Mix 5 mL of the stock solution with 5 mL of 1 M HCl.

  • Heat the mixture at 80°C for 2 hours in a water bath.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 1 M NaOH.

  • Dilute with mobile phase to a final concentration of approximately 20 µg/mL.

3. Base Hydrolysis:

  • Mix 5 mL of the stock solution with 5 mL of 1 M NaOH.

  • Heat the mixture at 80°C for 30 minutes in a water bath.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 1 M HCl.

  • Dilute with mobile phase to a final concentration of approximately 20 µg/mL.

4. Oxidative Degradation:

  • Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂.

  • Heat the mixture at 80°C for 30 minutes in a water bath.

  • Cool the solution and dilute with mobile phase to a final concentration of approximately 20 µg/mL.

5. Thermal Degradation:

  • Keep the solid this compound powder in a hot air oven at a specified temperature (e.g., 105°C) for 24 hours.

  • After exposure, dissolve the powder and dilute to a final concentration of approximately 20 µg/mL.

6. Photolytic Degradation:

  • Expose the solid this compound powder to UV irradiation (e.g., 254 nm) for a specified period (e.g., 24-48 hours).

  • After exposure, dissolve the powder and dilute to a final concentration of approximately 20 µg/mL.

7. Analysis:

  • Inject the prepared samples into a validated stability-indicating HPLC system to analyze the degradation products.

Protocol 2: Stability-Indicating HPLC-DAD Method for this compound Analysis

This protocol describes a validated HPLC method for the quantitative determination of this compound in the presence of its degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).

  • Column: Thermo Hypersil BDS-C8 (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.05 M phosphoric acid and acetonitrile (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 320 nm for quantification of this compound. The full spectrum (200-400 nm) should be monitored to detect degradation products that may not absorb at 320 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient (e.g., 25°C).

  • Retention Time: Approximately 3.6 minutes for this compound under these conditions.

  • Sample Preparation: Dilute the sample with the mobile phase to fall within the linear range of the calibration curve (e.g., 5–50 µg/mL).

  • Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is confirmed by demonstrating that the this compound peak is resolved from all degradation product peaks in the chromatograms from the forced degradation study.

Visualizations

start Instability Observed (e.g., Potency Loss, Color Change) check_ph Measure pH of Solution start->check_ph ph_range Is pH between 6.0 and 7.0? check_ph->ph_range adjust_ph Action: Buffer solution to pH 6.0 - 7.0 ph_range->adjust_ph No   check_storage Review Storage Conditions (Temp & Light) ph_range->check_storage  Yes final_check Re-evaluate Stability adjust_ph->final_check temp_light Stored refrigerated & protected from light? check_storage->temp_light adjust_storage Action: Store at 2-8°C in light-resistant container temp_light->adjust_storage No   check_ox Assess Risk of Oxidation temp_light->check_ox  Yes adjust_storage->final_check ox_risk Are oxidizing agents or reactive excipients present? check_ox->ox_risk adjust_ox Action: Add antioxidant or use inert atmosphere (N₂) ox_risk->adjust_ox Yes   ox_risk->final_check  No adjust_ox->final_check

Caption: Troubleshooting workflow for this compound instability.

This compound This compound hydrolysis Hydrolysis (Acidic or Basic Conditions) This compound->hydrolysis oxidation Oxidation (e.g., H₂O₂) This compound->oxidation photodegradation Photodegradation (UV Light Exposure) This compound->photodegradation desmethyl N2-Monodesmethylthis compound hydrolysis->desmethyl n_oxide This compound N2-Oxide hydrolysis->n_oxide sulfoxide This compound Sulfoxide oxidation->sulfoxide photo_products Various Photodegradants photodegradation->photo_products

Caption: Primary degradation pathways of this compound.

start Develop & Validate Stability-Indicating Method (HPLC) forced_deg Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) start->forced_deg prep_samples Prepare Formulation Batches with Stabilizing Agents forced_deg->prep_samples store Place Batches at ICH Stability Conditions (e.g., 25°C/60% RH, 40°C/75% RH) prep_samples->store pull_samples Pull Samples at Time Points (0, 1, 3, 6 months) store->pull_samples analyze Analyze Samples by HPLC (Assay, Purity, Degradants) pull_samples->analyze analyze->pull_samples Next Time Point evaluate Evaluate Data & Determine Shelf-Life analyze->evaluate Final Time Point

Caption: Experimental workflow for a this compound stability study.

References

Nizatidine Quantification by LC-MS/MS: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of nizatidine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the analysis of this compound by LC-MS/MS.

Chromatography Issues

Q1: Why am I observing poor peak shape (e.g., tailing, fronting, or splitting) for my this compound peak?

A1: Poor peak shape can arise from several factors. Here's a systematic approach to troubleshooting:

  • Column Choice and Condition: this compound is a polar compound. Ensure you are using a suitable reversed-phase column, such as a C18 or C8.[1][2][3] Over time, columns can degrade. Try replacing the column with a new one of the same type.

  • Mobile Phase pH: The pH of your mobile phase is critical. This compound has a pKa of approximately 6.5.[3] A mobile phase pH around 2.5-4.5 will ensure this compound is consistently protonated, which generally leads to better peak shape on reversed-phase columns.

  • Mobile Phase Composition: Ensure your mobile phase components are of high purity (LC-MS grade) and are properly mixed. Inconsistent mobile phase composition can lead to peak shape issues. A common mobile phase for this compound analysis includes a mixture of methanol or acetonitrile with water, often with an additive like ammonium formate or formic acid to control pH and improve ionization.[1]

  • Sample Solvent: The solvent used to dissolve your final extracted sample should be as close in composition to the initial mobile phase as possible. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.

Q2: My this compound retention time is shifting between injections. What could be the cause?

A2: Retention time shifts are typically due to inconsistencies in the chromatographic system. Consider the following:

  • Pump Performance: Fluctuations in pump pressure or flow rate will directly impact retention time. Check for leaks in the system and ensure the pump is properly primed and delivering a consistent flow.

  • Column Temperature: Inconsistent column temperature can lead to retention time drift. Use a column oven to maintain a stable temperature.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and consistently for each run. Degassing the mobile phase can prevent bubble formation, which can affect pump performance.

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

Mass Spectrometry & Detection Issues

Q3: I am experiencing low sensitivity or a weak signal for this compound. How can I improve it?

A3: Low sensitivity can be attributed to several factors from the sample preparation to the mass spectrometer settings.

  • Ionization Source: this compound is readily ionizable by electrospray ionization (ESI) in positive mode. Ensure your ESI source is clean and that the spray needle is correctly positioned.

  • Mass Spectrometer Parameters: Optimize the MS parameters, including capillary voltage, source temperature, and gas flows (nebulizing and drying gases), to maximize the this compound signal.

  • MRM Transitions: Confirm you are using the optimal multiple reaction monitoring (MRM) transitions for this compound and its internal standard. A common transition for this compound is m/z 332.1 → 155.1.

  • Sample Preparation: Inefficient extraction of this compound from the matrix will result in low signal intensity. Evaluate your sample preparation method for recovery. Protein precipitation is a common and effective method for plasma and urine samples.

Q4: I am observing significant ion suppression or matrix effects. What are the mitigation strategies?

A4: Ion suppression is a common challenge in LC-MS/MS analysis of biological samples, where co-eluting matrix components interfere with the ionization of the analyte.

  • Improve Chromatographic Separation: The most effective way to reduce matrix effects is to chromatographically separate this compound from the interfering components. Adjusting the mobile phase gradient or using a different stationary phase can achieve this.

  • Optimize Sample Preparation: A more rigorous sample cleanup method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can remove a larger portion of the matrix components compared to a simple protein precipitation.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard, such as d3-nizatidine, is the gold standard for compensating for matrix effects. Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it will be affected by ion suppression in the same way, allowing for accurate quantification.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.

Sample Preparation Issues

Q5: What is a suitable internal standard (IS) for this compound quantification?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte. For this compound, d3-nizatidine is an excellent choice as it co-elutes with this compound and experiences similar ionization effects. If a SIL IS is not available, a structurally similar compound with similar chromatographic behavior and ionization properties can be used, but it may not compensate for matrix effects as effectively.

Q6: What are the recommended sample preparation techniques for this compound in biological matrices like plasma or urine?

A6: The choice of sample preparation depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT): This is a simple and rapid method suitable for many applications. Methanol or acetonitrile are commonly used to precipitate proteins from plasma or urine samples.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. A suitable organic solvent is used to extract this compound from the aqueous biological matrix.

  • Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup and can be used to concentrate the sample, leading to higher sensitivity. The choice of SPE sorbent will depend on the physicochemical properties of this compound.

Q7: Is this compound stable during sample storage and processing?

A7: this compound is generally stable under typical laboratory conditions. Studies have shown it to be stable in plasma for at least 4 hours at room temperature, for 12 weeks at -20°C, and through three freeze-thaw cycles. However, it is always good practice to minimize the time samples spend at room temperature and to process them as quickly as possible. This compound has shown susceptibility to degradation in basic conditions.

Experimental Protocols

Below are detailed methodologies for key experiments in this compound quantification by LC-MS/MS, based on published literature.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or urine sample in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., d3-nizatidine in methanol).

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

2. LC-MS/MS Method

  • LC System: A high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 100 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 5 mM Ammonium formate in water.

    • Solvent B: Methanol.

  • Gradient: A typical gradient would start with a high percentage of Solvent A, ramping up to a high percentage of Solvent B to elute this compound, followed by a re-equilibration step.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • This compound: 332.1 → 155.1

    • d3-Nizatidine (IS): 335.1 → 155.1

  • Optimized MS Parameters:

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~150°C

    • Desolvation Temperature: ~350°C

    • Cone Gas Flow: ~50 L/hr

    • Desolvation Gas Flow: ~600 L/hr

Quantitative Data Summary

The following table summarizes typical quantitative parameters for a validated this compound LC-MS/MS assay in human plasma and urine.

ParameterHuman PlasmaHuman Urine
Linear Range 5 - 2000 ng/mL0.5 - 80 µg/mL
LLOQ 5 ng/mL0.5 µg/mL
Intra-day Precision (%CV) ≤ 15%≤ 15%
Inter-day Precision (%CV) ≤ 15%≤ 15%
Accuracy (% Bias) Within ±15%Within ±15%
Recovery > 85%> 85%

Visualizations

Caption: Troubleshooting workflow for common this compound LC-MS/MS issues.

Caption: General experimental workflow for this compound quantification by LC-MS/MS.

References

Optimizing Nizatidine Dosage for In-Vivo Rodent Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Nizatidine dosage for in-vivo rodent studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Formulation and Administration

Q1: What is the recommended vehicle for administering this compound to rodents?

A1: The choice of vehicle depends on the administration route. For oral administration (gavage) , this compound can be dissolved in sterile water or suspended in 0.5% methylcellulose. For intravenous (IV) and subcutaneous (SC) injections , sterile isotonic saline (0.9% sodium chloride) or 5% dextrose solution are suitable vehicles. For intraperitoneal (IP) injections , sterile isotonic saline is commonly used. It is crucial to ensure the final solution is sterile and within a physiologically acceptable pH range (around 7.0) to minimize irritation.

Q2: How should I prepare a this compound solution for my experiments?

A2: this compound is soluble in water. To prepare a solution, weigh the required amount of this compound powder and dissolve it in the appropriate sterile vehicle. Gentle warming and vortexing can aid dissolution. If using an organic solvent like DMSO or ethanol to create a stock solution, ensure the final concentration of the organic solvent in the dosing solution is minimal to avoid physiological effects. For instance, a stock solution in DMSO can be further diluted in sterile saline. Aqueous solutions of this compound are not recommended to be stored for more than one day.

Q3: What are the recommended dosages of this compound for rodent studies?

A3: The optimal dosage of this compound will depend on the specific research question and the rodent model. However, based on published studies, the following ranges can be considered as a starting point:

  • Inhibition of gastric acid secretion in rats:

    • Oral (p.o.): 10 - 100 mg/kg[1]

    • Intravenous (i.v.): 3 - 30 mg/kg[2]

    • Subcutaneous (s.c.): 10 - 100 mg/kg[1]

  • Gastroprokinetic effects in rats:

    • Intraperitoneal (i.p.): ≥ 3 mg/kg[3]

    • Intravenous (i.v.): 0.3 - 3 mg/kg[3]

It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Troubleshooting Common Issues

Q4: I am not observing the expected inhibition of gastric acid secretion. What could be the problem?

A4: Several factors could contribute to a lack of efficacy:

  • Incorrect Dosage: The dose may be too low for your specific animal model and stimulus. Consider performing a dose-response study.

  • Timing of Administration: The antisecretory effect of orally administered this compound in rats persists for more than 3.5 hours but may diminish after 6 hours. Ensure the timing of your measurements aligns with the peak activity of the drug.

  • Drug Stability: Ensure your this compound solution was freshly prepared and properly stored. Aqueous solutions are recommended to be used within a day.

  • Administration Technique: Improper administration, especially with oral gavage or injections, can lead to inaccurate dosing. Ensure proper technique and training.

Q5: My animals are showing signs of distress after this compound administration. What should I do?

A5: At very high doses, this compound can cause cholinergic-type effects such as salivation, lacrimation, and diarrhea. If you observe these signs, consider the following:

  • Reduce the Dose: The observed effects are likely dose-dependent. Lowering the dose may alleviate the adverse effects while maintaining efficacy.

  • Monitor Animals Closely: Observe the animals for the severity and duration of the symptoms. Provide supportive care as needed.

  • Review Your Protocol: Double-check your calculations and solution preparation to ensure the correct dose was administered.

  • Consider a Different Administration Route: The route of administration can influence the pharmacokinetic profile and potential for adverse effects.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound in rodent studies.

Table 1: this compound Dosage Ranges for Efficacy in Rats

IndicationAdministration RouteEffective Dose Range (mg/kg)Reference
Inhibition of Basal Gastric Acid SecretionOral (p.o.), Subcutaneous (s.c.)10 - 100
Inhibition of Histamine-Stimulated Gastric Acid SecretionIntravenous (i.v.)10 - 30
Prevention of Gastric LesionsOral (p.o.), Subcutaneous (s.c.)0.3 - 150
Increased Gastric EmptyingIntraperitoneal (i.p.)≥ 3
Increased Gastrointestinal MotilityIntravenous (i.v.)0.3 - 3

Table 2: Acute Toxicity of this compound in Rodents

SpeciesAdministration RouteMedian Lethal Dose (MLD) (mg/kg)Reference
RodentsOral (p.o.)> 1600
RodentsIntravenous (i.v.)230
RodentsSubcutaneous (s.c.)> 1000

Detailed Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats

  • Animal Preparation: Fast the rats overnight (12-18 hours) with free access to water.

  • Solution Preparation: Prepare a solution of this compound in sterile water or a suspension in 0.5% methylcellulose at the desired concentration. Ensure the solution is homogenous.

  • Dosing:

    • Weigh the rat to determine the correct dosing volume (typically 5-10 mL/kg).

    • Gently restrain the rat.

    • Measure the appropriate length of the gavage needle (from the corner of the mouth to the last rib).

    • Introduce the gavage needle into the esophagus and gently advance it into the stomach.

    • Administer the this compound solution slowly.

    • Carefully remove the gavage needle.

  • Post-Administration Monitoring: Observe the animal for any signs of distress or adverse effects.

Protocol 2: Intravenous Injection in Mice

  • Animal Preparation: No fasting is typically required for IV injections.

  • Solution Preparation: Dissolve this compound in sterile 0.9% saline or 5% dextrose to the desired concentration. Ensure the solution is clear and free of particulates.

  • Dosing:

    • Weigh the mouse to determine the correct injection volume (typically up to 10 mL/kg for a bolus injection).

    • Place the mouse in a restraint device to immobilize the tail.

    • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

    • Disinfect the injection site with 70% ethanol.

    • Insert a 27-30 gauge needle into the lateral tail vein.

    • Inject the this compound solution slowly.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-Administration Monitoring: Observe the animal for any immediate adverse reactions.

Visualizations

Nizatidine_Signaling_Pathway cluster_parietal_cell Gastric Parietal Cell Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds to AC Adenylyl Cyclase H2_Receptor->AC Activates This compound This compound This compound->H2_Receptor Competitively blocks cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates & Activates H_ion H+ Proton_Pump->H_ion Pumps Lumen Gastric Lumen H_ion->Lumen

Caption: this compound's mechanism of action as a competitive H2 receptor antagonist.

Experimental_Workflow start Start animal_prep Animal Preparation (e.g., Fasting) start->animal_prep solution_prep This compound Solution Preparation animal_prep->solution_prep randomization Randomize Animals into Treatment Groups solution_prep->randomization administration This compound Administration (p.o., i.v., s.c., or i.p.) randomization->administration data_collection Data Collection (e.g., Gastric Acid Measurement) administration->data_collection data_analysis Data Analysis data_collection->data_analysis end End data_analysis->end

Caption: General experimental workflow for in-vivo this compound studies.

Troubleshooting_Guide cluster_efficacy Lack of Efficacy cluster_adverse Adverse Effects Observed issue Unexpected Experimental Outcome check_dose Is the dose appropriate? issue->check_dose No effect seen reduce_dose Consider dose reduction issue->reduce_dose Distress signs observed check_timing Is the timing of measurement correct? check_dose->check_timing Yes check_stability Was the drug solution stable? check_timing->check_stability Yes check_admin Was administration performed correctly? check_stability->check_admin Yes monitor_animal Monitor animal's condition reduce_dose->monitor_animal review_protocol Review protocol for errors monitor_animal->review_protocol

Caption: A decision tree for troubleshooting common issues in this compound experiments.

References

Technical Support Center: Bioanalysis of Nizatidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Nizatidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly those related to matrix effects in biological samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your analytical work.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the LC-MS/MS bioanalysis of this compound.

Issue/Question Potential Cause(s) Recommended Solution(s)
1. Poor Peak Shape (Tailing or Fronting) for this compound - Secondary Interactions: this compound is a polar and basic compound, which can interact with residual silanols on C18 columns. - Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to poor peak shape. - Column Overload: Injecting too high a concentration of the analyte.- Use a column with end-capping or a different stationary phase (e.g., a hybrid particle column). - Optimize the mobile phase pH: Use a mobile phase with a pH that ensures this compound is in a consistent ionic state. The addition of a small amount of an amine modifier (e.g., triethylamine) can help reduce peak tailing. - Reduce injection volume or dilute the sample.
2. Inconsistent or Low Recovery of this compound - Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction) may not be optimal for this compound in the specific biological matrix. - Analyte Instability: this compound may be unstable under the extraction or storage conditions.- Optimize the sample preparation method: Compare protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) to determine the most effective method for your matrix. For LLE, test different organic solvents and pH conditions. For SPE, screen different sorbents. - Ensure proper sample handling and storage: Keep samples on ice during processing and store at -80°C for long-term stability.
3. Significant Signal Suppression or Enhancement (Matrix Effect) - Co-eluting Endogenous Components: Phospholipids, salts, and other matrix components can interfere with the ionization of this compound in the mass spectrometer source.[1][2] - Inadequate Chromatographic Separation: If this compound co-elutes with interfering compounds, matrix effects will be more pronounced.- Improve sample clean-up: Employ a more rigorous sample preparation technique like SPE to remove a wider range of interferences compared to protein precipitation.[1] - Optimize chromatographic conditions: Adjust the gradient profile to better separate this compound from the matrix components. - Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS will co-elute with this compound and experience similar matrix effects, thus providing more accurate quantification.[3]
4. High Background Noise in the Chromatogram - Contaminated Mobile Phase or LC System: Impurities in the solvents or build-up in the LC system can lead to high background noise. - Poor Quality Extraction Solvents: Using low-grade solvents for sample preparation can introduce contaminants.- Use high-purity, LC-MS grade solvents for both the mobile phase and sample preparation. - Regularly flush the LC system with an appropriate cleaning solution. - Filter all mobile phases before use.
5. Carryover of this compound in Blank Injections - Adsorption of this compound to Surfaces: this compound, being a basic compound, can adsorb to active sites in the injector, tubing, or column. - Insufficient Needle Wash: The autosampler needle may not be adequately cleaned between injections.- Optimize the needle wash solution: Use a wash solution that is stronger than the mobile phase (e.g., containing a higher percentage of organic solvent and a small amount of acid or base) to effectively remove residual this compound. - Use a column with low silanol activity. - Inject a blank sample with a high organic content after high concentration samples.

Frequently Asked Questions (FAQs)

Q1: What is the most common sample preparation technique for this compound in biological fluids, and what are its limitations regarding matrix effects?

A1: Protein precipitation (PPT) with methanol or acetonitrile is a commonly used technique for this compound analysis in plasma and urine due to its simplicity and high throughput.[4] However, PPT is the least effective method for removing endogenous matrix components like phospholipids, which can lead to significant ion suppression in LC-MS/MS analysis. For more sensitive assays or when matrix effects are a concern, more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are recommended.

Q2: How can I quantify the extent of matrix effects for this compound in my assay?

A2: The matrix effect can be quantitatively assessed by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solution)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the bioanalysis of this compound?

A3: While not strictly mandatory for all applications, using a SIL-IS (e.g., this compound-d3) is highly recommended for quantitative bioanalysis of this compound by LC-MS/MS. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, which allows for more accurate and precise quantification by correcting for these matrix effects.

Q4: What are the key instrument parameters to optimize for minimizing matrix effects in the MS source?

A4: Optimizing the electrospray ionization (ESI) source parameters can help mitigate matrix effects. Key parameters to consider include:

  • Capillary Voltage: Adjusting the voltage can influence the efficiency of ion formation.

  • Gas Flow (Nebulizer and Heater Gas): Optimizing gas flows can improve desolvation and reduce the impact of non-volatile matrix components.

  • Source Temperature: A higher temperature can enhance the evaporation of solvents and reduce the formation of adducts.

It is important to perform source parameter optimization by infusing a solution of this compound and observing the signal intensity while systematically varying these parameters.

Data Presentation

The choice of sample preparation method can significantly impact the degree of matrix effect observed. The following table summarizes typical matrix effect data for H2-receptor antagonists, which are structurally and functionally similar to this compound, in human plasma and urine.

Table 1: Comparison of Matrix Effects for H2-Receptor Antagonists with Different Sample Preparation Techniques

Analyte Biological Matrix Sample Preparation Method Matrix Effect (%) Reference
FamotidineHuman PlasmaSolid-Phase Extraction (SPE)< 17% (Ion Suppression)
FamotidineHuman UrineDilution< 17% (Ion Suppression)

Note: Data for other H2-receptor antagonists is used as a proxy due to the limited availability of specific quantitative matrix effect data for this compound in the public domain.

Experimental Protocols

The following is a detailed protocol for the LC-MS/MS analysis of this compound in human plasma and urine, adapted from Xu et al. (2015).

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or urine sample in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., this compound-d3 in methanol).

  • Vortex for 30 seconds.

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series HPLC or equivalent

  • Column: Agilent Eclipse Plus C18 (100 mm × 4.6 mm, 5 µm) or equivalent

  • Mobile Phase: 95:5 (v/v) mixture of methanol and water containing 5 mM ammonium formate

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: m/z 332.1 → 155.1

    • This compound-d3 (IS): m/z 335.1 → 155.1

  • Optimized MS Parameters:

    • Fragmentor Voltage: 135 V

    • Collision Energy: 21 eV

    • Gas Temperature: 350°C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

    • Capillary Voltage: 4000 V

Visualizations

Experimental Workflow for this compound Bioanalysis

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard (this compound-d3) Sample->Add_IS PPT Protein Precipitation (Methanol) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Data_Processing Data Processing and Quantification Detection->Data_Processing

Caption: Workflow for this compound bioanalysis.

Troubleshooting Decision Tree for Matrix Effects

Start Inconsistent Results or Poor Sensitivity? Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Present Significant Matrix Effect Detected? Assess_ME->ME_Present No_ME No Significant Matrix Effect ME_Present->No_ME No Optimize_SP Optimize Sample Preparation (e.g., SPE) ME_Present->Optimize_SP Yes Continue_Analysis Continue with Analysis No_ME->Continue_Analysis Optimize_Chroma Optimize Chromatography (Gradient, Column) Optimize_SP->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL_IS Revalidate Re-validate Method Use_SIL_IS->Revalidate Revalidate->Continue_Analysis

Caption: Decision tree for troubleshooting matrix effects.

References

Improving the bioavailability of Nizatidine in experimental formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experimental formulations aimed at enhancing the bioavailability of Nizatidine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

A1: The primary challenges are its low permeability and short biological half-life of 1-2 hours.[1][2][3] this compound is classified as a Biopharmaceutics Classification System (BCS) Class III drug, meaning it has high solubility but low permeability.[4] Additionally, it is a substrate for the P-glycoprotein (P-gp) efflux pump in intestinal epithelial cells, which actively transports the drug back into the intestinal lumen, further limiting its absorption.[4]

Q2: What are the most common formulation strategies to improve this compound's bioavailability?

A2: Common strategies focus on increasing its residence time in the upper gastrointestinal (GI) tract, where it is primarily absorbed, and enhancing its solubility and dissolution rate. Key approaches include:

  • Gastro-retentive Drug Delivery Systems (GRDDS): Formulations like floating tablets or microspheres are designed to remain in the stomach for an extended period.

  • Solid Dispersions: Dispersing this compound in a polymer carrier, such as Eudragit E100, can improve its dissolution profile.

  • Use of Different Coating Materials: The choice of coating excipients, such as Opadry white over HPMC, has been shown to significantly impact bioavailability.

  • Inclusion Complexes: Using cyclodextrins can enhance solubility.

  • Nanoparticle Formulations: Encapsulating this compound in nanoparticles can improve stability, solubility, and bioavailability.

Q3: How do excipients influence the bioavailability of this compound?

A3: Excipients can significantly alter the drug's release, dissolution, and absorption. For instance, coating materials can affect disintegration and dissolution times. Some excipients can interact with the drug to form complexes that may either enhance or reduce its solubility and absorption. The viscosity of polymers like HPMC in floating tablets is a key factor in controlling the drug release rate; higher viscosity generally leads to slower release.

Troubleshooting Guides

Issue 1: Inconsistent or Poor In-Vitro Dissolution Results
Potential Cause Troubleshooting Step Rationale
Improper Dissolution Medium Ensure the dissolution medium is appropriate. For this compound, 0.1 N HCl is commonly used to simulate gastric fluid.The solubility of this compound can be pH-dependent. Using a medium that reflects physiological conditions is crucial for relevant results.
Inadequate Agitation Verify the paddle speed. A speed of 50 or 100 rpm is typically used for this compound tablets.Agitation affects the diffusion of the dissolved drug from the formulation surface into the bulk medium. Inconsistent agitation leads to variable results.
Formulation Integrity Issues (e.g., tablet capping, lamination) Examine tablets for physical defects. Optimize compression force and review the formulation's binder and lubricant content during tablet manufacturing.Physical integrity is essential for a predictable dissolution profile. Defects can cause premature or erratic drug release.
Excipient Variability Use excipients from a consistent source and batch. If changing excipients, perform comparability studies, as different grades or types (e.g., HPMC viscosity grades) can alter release profiles.Excipients can have a major impact on drug release. For example, the viscosity of a film former can affect the disintegration time.
Issue 2: Low Bioavailability in Preclinical (e.g., Rabbit) In-Vivo Studies
Potential Cause Troubleshooting Step Rationale
Short Gastric Residence Time Consider developing a gastro-retentive formulation, such as floating microspheres or tablets.This compound is primarily absorbed in the upper small intestine. Increasing its retention time in the stomach allows for a more sustained release to the absorption site, which can improve bioavailability.
Poor Permeability (P-gp Efflux) Investigate the inclusion of P-gp inhibitors in the formulation (use with caution and for experimental purposes only, as this can cause significant drug-drug interactions).This compound is a P-gp substrate; this efflux mechanism actively limits its absorption into the bloodstream.
Inadequate Drug Release from Formulation Re-optimize the formulation based on in-vitro dissolution data. Ensure that the in-vitro release profile is not too slow, which could lead to the dosage form passing the absorption window before the full dose is released.A direct correlation between in-vitro release and in-vivo performance is critical. A novel raft formulation showed a strong in-vitro in-vivo correlation (R² = 0.9162).
Issues with Analytical Method Validate the bioanalytical method (e.g., HPLC) for quantifying this compound in plasma. Ensure it has adequate sensitivity (Lower Limit of Quantification), accuracy, and precision.An unreliable analytical method can lead to inaccurate pharmacokinetic data. The method must be able to accurately measure low concentrations of the drug.
Issue 3: Stability Problems with Experimental Formulations
Potential Cause Troubleshooting Step Rationale
Degradation in Solution Check the pH of the formulation. This compound stability can be pH-dependent. Store liquid preparations under recommended conditions (e.g., refrigeration).This compound is stable for at least 7 days in most common IV fluids at room or refrigerated temperatures. However, stability can be lower in certain complex mixtures or at non-optimal pH.
Physical Instability of Solid Dispersions Conduct Differential Scanning Calorimetry (DSC) and Scanning Electron Microscopy (SEM) to assess the physical state of the drug in the dispersion.The drug should be in an amorphous state within the polymer carrier to achieve enhanced solubility. Recrystallization over time will reduce the dissolution advantage.
Cross-linking of Coating Polymers If using certain coating materials like shellac, be aware of potential cross-linking upon aging, which can decrease the dissolution rate. Consider alternative, more stable polymers.Polymer aging can alter the physical characteristics of the formulation and negatively impact its performance.

Quantitative Data Summary

Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations

FormulationCmax (µg/mL)tmax (hours)AUC (µg·h/mL)Reference
Coated Tablets
Formulation 1 (HPMC coated)0.97 ± 0.471.68 ± 0.373.97 ± 1.61
Formulation 2 (Opadry white coated)1.64 ± 1.021.50 ± 0.4610.07 ± 0.21
Gastro-retentive Raft Formulation
Marketed Formulation210 (ng/mL)--
Novel Raft Formulation230.28 ± 0.61 (ng/mL)-1826.17 ± 2.38 (ng·h/mL)

Table 2: In-Vitro Performance of Coated this compound Tablets

FormulationMean Disintegration Time (minutes)Drug Release after 120 minutes (%)Reference
Formulation 1 (HPMC coated)5100.01
Formulation 2 (Opadry white coated)3100.05

Experimental Protocols

Protocol 1: In-Vitro Dissolution Study for this compound Tablets
  • Apparatus: USP Dissolution Apparatus 2 (Paddle Method).

  • Dissolution Medium: 900 mL of 0.1 N HCl.

  • Temperature: Maintain the medium at 37°C ± 0.5°C.

  • Paddle Speed: Set the paddle speed to 100 rpm.

  • Procedure: a. Place one tablet in each dissolution vessel. b. Withdraw aliquots (e.g., 5 mL) at specified time intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes). c. Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples.

  • Analysis: Determine the concentration of this compound in the samples using a validated UV-Vis spectrophotometer at a wavelength of 265 nm or an HPLC method.

Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This protocol is based on the preparation of solid dispersions with Eudragit E100.

  • Materials: this compound, Eudragit E100, Methanol, Dichloromethane.

  • Solvent Preparation: Prepare a solvent blend of methanol and dichloromethane (e.g., 1:4 ratio).

  • Procedure: a. Dissolve a specific ratio of this compound and Eudragit E100 (e.g., 1:4) in the solvent blend to form a clear solution. b. Evaporate the solvent using a rotary evaporator. c. Further dry the resulting solid mass in a vacuum dryer to remove any residual solvent. d. Crush the dried material and sieve it through a specified mesh screen (e.g., #60 mesh) to obtain a homogenous powder.

  • Characterization: Evaluate the prepared solid dispersion for drug content, solubility, dissolution, and physical form (using FTIR, DSC, and SEM).

Protocol 3: Quantification of this compound in Human Plasma using HPLC

This is a representative protocol based on common methodologies.

  • Sample Preparation (Protein Precipitation): a. To a 0.5 mL plasma sample, add an internal standard. b. Add a precipitating agent like methanol or perchloric acid. c. Vortex the mixture to ensure thorough mixing. d. Centrifuge the sample to pellet the precipitated proteins. e. Collect the clear supernatant and inject it into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 3.5) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 63:37 v/v).

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Detection: UV detection at 314 nm or 320 nm, or tandem mass spectrometry (LC-MS/MS) for higher sensitivity.

  • Quantification: a. Generate a calibration curve using plasma standards with known concentrations of this compound. b. Calculate the concentration of this compound in the unknown samples by comparing their peak area ratios (this compound/Internal Standard) to the calibration curve.

Visualizations

G cluster_formulation Formulation Development cluster_evaluation Evaluation & Analysis PREFORM Preformulation Studies (Solubility, Stability, Excipient Compatibility) FORM_DEV Formulation Design (e.g., Floating Tablet, Solid Dispersion) PREFORM->FORM_DEV OPTIMIZE Process Optimization (e.g., Compression Force, Coating) FORM_DEV->OPTIMIZE INVITRO In-Vitro Testing (Dissolution, Disintegration, Floating Lag Time) OPTIMIZE->INVITRO Test Batches INVITRO->FORM_DEV Feedback for Re-formulation STABILITY Stability Studies (Accelerated, Long-Term) INVITRO->STABILITY INVIVO In-Vivo Studies (Pharmacokinetics in Animal Model) STABILITY->INVIVO ANALYTICAL Bioanalytical Method (HPLC/LC-MS Assay in Plasma) INVIVO->ANALYTICAL END Bioavailability Improved? INVIVO->END ANALYTICAL->INVIVO START Start START->PREFORM

Caption: Experimental workflow for developing and evaluating enhanced bioavailability this compound formulations.

G cluster_challenges Bioavailability Challenges for this compound cluster_solutions Formulation Strategies CHAL Low Oral Bioavailability PERM Low Permeability (BCS Class III) CHAL->PERM EFFLUX P-glycoprotein Efflux CHAL->EFFLUX HALF_LIFE Short Half-Life (1-2 hours) CHAL->HALF_LIFE SOL Improved Formulations SD Solid Dispersions PERM->SD Addresses NANO Nanoparticles PERM->NANO Addresses GRDDS Gastro-retentive Systems (Floating Tablets/Microspheres) HALF_LIFE->GRDDS Addresses SOL->GRDDS SOL->SD COAT Optimized Coating SOL->COAT SOL->NANO

Caption: Logical relationship between this compound's bioavailability challenges and formulation solutions.

Caption: Conceptual diagram of a gastro-retentive floating tablet system for this compound delivery.

References

Nizatidine assay validation according to FDA guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for the validation of Nizatidine assays in accordance with FDA guidelines. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key FDA guidelines to follow for this compound assay validation?

A1: The primary guidance to follow is the ICH Harmonised Guideline Q2(R2) "Validation of Analytical Procedures", which has been adopted by the FDA.[1][2] This guideline outlines the necessary validation characteristics for various analytical procedures. Additionally, for new drug applications, the FDA's guidance for industry on "Analytical Procedures and Methods Validation for Drugs and Biologics" provides further recommendations.[3]

Q2: What are the essential validation parameters for a quantitative HPLC assay for this compound?

A2: For a quantitative HPLC assay of this compound, the following validation parameters are essential:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • System Suitability: A test to ensure that the chromatographic system is performing adequately for the intended analysis.

Q3: What is a stability-indicating assay and is it required for this compound?

A3: A stability-indicating assay is a validated quantitative analytical procedure that can accurately measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities. For this compound, a stability-indicating method is crucial to ensure that the measured concentration corresponds to the intact drug and is not affected by any degradants that may form during storage or manufacturing. Forced degradation studies are typically performed to demonstrate the stability-indicating nature of the method.

Troubleshooting Guide

This guide addresses common issues encountered during this compound HPLC assay validation.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Incompatible pH of the mobile phase and sample diluent, secondary interactions with the stationary phase, or column degradation.

  • Troubleshooting Steps:

    • Ensure the pH of the sample diluent is similar to the mobile phase.

    • Adjust the mobile phase pH. For this compound, a slightly acidic mobile phase is often used.

    • Consider using a different column with end-capping to minimize silanol interactions.

    • If the column is old, replace it with a new one.

Issue 2: Inconsistent Retention Times

  • Possible Cause: Fluctuation in mobile phase composition, temperature variation, or pump malfunction.

  • Troubleshooting Steps:

    • Ensure the mobile phase is well-mixed and degassed.

    • Use a column oven to maintain a consistent temperature.

    • Check the HPLC pump for leaks and ensure it is delivering a constant flow rate.

    • Equilibrate the column for a sufficient time before starting the analysis.

Issue 3: Low Analyte Recovery in Accuracy Studies

  • Possible Cause: Incomplete sample extraction, analyte degradation during sample preparation, or inaccurate standard preparation.

  • Troubleshooting Steps:

    • Optimize the extraction procedure to ensure complete recovery of this compound from the matrix.

    • Investigate the stability of this compound in the sample preparation solvent and conditions. One study found this compound to be stable for at least 4 hours at room temperature in plasma.

    • Carefully re-prepare the standard solutions and verify their concentrations.

Experimental Protocols & Data

Example HPLC Method for this compound Assay

This protocol is based on a published and validated method.

  • Column: Shim-pack C8 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (90:10 v/v)

  • Flow Rate: 1.1 mL/min

  • Detection Wavelength: 240 nm

  • Injection Volume: 20 µL

  • Temperature: Ambient

Validation Parameters and Acceptance Criteria

The following tables summarize typical validation parameters and their acceptance criteria for a this compound HPLC assay, based on FDA guidelines and published data.

Table 1: System Suitability

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
% RSD of Peak Area (n=6)≤ 2.0%

Table 2: Linearity

ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.999
Linearity RangeTypically 2 - 14 µg/mL

Table 3: Accuracy (% Recovery)

Spiking LevelAcceptance Criteria
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%

Table 4: Precision (% RSD)

Precision TypeAcceptance Criteria
Repeatability (Intra-day)≤ 2.0%
Intermediate Precision (Inter-day)≤ 2.0%

Table 5: LOD & LOQ

ParameterTypical Value
LOD0.011 µg/mL
LOQ0.049 µg/mL

Table 6: Robustness

Parameter VariationEffect on Results
Flow Rate (± 0.1 mL/min)No significant change in retention time or peak area
Mobile Phase Composition (± 5%)No significant change in system suitability parameters
Detection Wavelength (± 2 nm)No significant change in analyte response

Visualizations

This compound Assay Validation Workflow

This compound Assay Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD_Start Start MD_Optimize Optimize HPLC Parameters MD_Start->MD_Optimize MD_End Developed Method MD_Optimize->MD_End MV_Protocol Prepare Validation Protocol MD_End->MV_Protocol MV_Specificity Specificity MV_Protocol->MV_Specificity MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision MV_Accuracy->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Precision->MV_LOD_LOQ MV_Robustness Robustness MV_LOD_LOQ->MV_Robustness MV_Report Validation Report MV_Robustness->MV_Report RA_SST System Suitability Test MV_Report->RA_SST RA_Sample Sample Analysis RA_SST->RA_Sample RA_Results Report Results RA_Sample->RA_Results

Caption: Workflow for this compound Assay Validation

Troubleshooting Logic for Peak Tailing

Troubleshooting Peak Tailing Start Peak Tailing Observed Check_pH Check Mobile Phase and Sample pH Start->Check_pH pH_Match Does pH Match? Check_pH->pH_Match Adjust_pH Adjust pH pH_Match->Adjust_pH No Check_Column Inspect Column (Age, Performance) pH_Match->Check_Column Yes Adjust_pH->Check_pH Column_OK Column OK? Check_Column->Column_OK Replace_Column Replace Column Column_OK->Replace_Column No Consider_New_Method Consider Method Modification (e.g., different column type) Column_OK->Consider_New_Method Yes Resolved Issue Resolved Replace_Column->Resolved Consider_New_Method->Resolved

Caption: Decision tree for troubleshooting peak tailing issues.

References

Technical Support Center: Development of Stable Nizatidine Oral Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on stable Nizatidine oral solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating a stable this compound oral solution?

A1: The main challenges in developing a stable this compound oral solution include its susceptibility to degradation, its bitter taste, and potential for microbial growth in a liquid formulation. This compound is particularly vulnerable to degradation under basic and oxidative conditions.[1][2] Additionally, the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, has been a significant concern leading to product recalls.[3][4]

Q2: What are the known degradation pathways for this compound in an aqueous environment?

A2: Forced degradation studies have shown that this compound is susceptible to degradation through hydrolysis (especially under basic conditions) and oxidation.[1] A major degradation product identified is its sulfoxide derivative. The molecule can also undergo photodegradation.

Q3: What is the optimal pH range for a stable this compound oral solution?

A3: While some studies on extemporaneous preparations found no direct correlation between pH and stability within a limited timeframe, a patent for a this compound oral solution suggests a pH range of 6 to 7 to ensure chemical stability. It is crucial to conduct pH-rate profiling studies for your specific formulation to determine the optimal pH for maximum stability.

Q4: What excipients are commonly used in this compound oral solutions?

A4: Commercially available this compound oral solutions contain a variety of excipients to address stability, taste, and microbial challenges. These can include:

  • Buffering agents: Anhydrous citric acid and sodium citrate to maintain a stable pH.

  • Preservatives: Methylparaben and propylparaben to prevent microbial growth.

  • Sweeteners and taste-masking agents: Sucrose, saccharin sodium, and magnasweet to improve palatability. This compound has a bitter taste and a mild sulfur-like odor.

  • Viscosity modifiers: Xanthan gum to improve texture and mouthfeel.

  • Wetting agents: Glycerin.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Loss of Potency / Increased Degradants Inappropriate pH: this compound is known to degrade in alkaline conditions.1. Measure the pH of your formulation. 2. Conduct a pH-stability study to identify the optimal pH range for your formulation. A pH between 6 and 7 is a good starting point. 3. Incorporate a suitable buffering system (e.g., citrate buffer) to maintain the target pH.
Oxidative Degradation: this compound is susceptible to oxidation, leading to the formation of the sulfoxide derivative.1. Consider the inclusion of an antioxidant in your formulation. 2. Minimize exposure to oxygen during manufacturing and packaging by using inert gas (e.g., nitrogen) blanketing. 3. Use packaging that limits oxygen permeation.
Photodegradation: Exposure to light can cause degradation.1. Protect the formulation from light during all stages of development and storage. 2. Use amber or other light-protective packaging materials.
Poor Taste / Patient Compliance Issues Inherent Bitterness of this compound: this compound has a pronounced bitter taste and a mild sulfur-like odor.1. Incorporate a combination of sweeteners (e.g., sucrose, saccharin sodium). 2. Utilize taste-masking agents. Cyclodextrins have been explored for this purpose. 3. Add flavoring agents like peppermint extract.
Microbial Growth Aqueous-based Formulation: Liquid oral solutions are susceptible to microbial contamination.1. Include effective antimicrobial preservatives such as methylparaben and propylparaben. 2. Ensure appropriate water activity in the formulation. 3. Implement and validate aseptic or clean manufacturing processes.
Formation of NDMA Impurity Presence of Nitrite Precursors and Amines: The formation of N-nitrosamines like NDMA can occur in the presence of nitrites and secondary or tertiary amines.1. Carefully screen all raw materials, including the active pharmaceutical ingredient (API) and excipients, for the presence of nitrites and other nitrosating agents. 2. Evaluate the potential for NDMA formation under the formulation's processing and storage conditions. 3. Develop and validate a sensitive analytical method for the detection and quantification of NDMA.
Inconsistent Results in Stability Studies Non-validated Analytical Method: The analytical method may not be stability-indicating, meaning it cannot separate the intact drug from its degradation products.1. Develop and validate a stability-indicating assay method, typically a High-Performance Liquid Chromatography (HPLC) method. 2. Perform forced degradation studies to generate potential degradation products and ensure the method can resolve them from the this compound peak.

Data Presentation

Table 1: Summary of this compound Stability in Extemporaneous Preparations

Vehicle Storage Condition This compound Remaining after 48 hours (%)
WaterRoom Temperature (15-30°C)>90%
WaterRefrigerated (5°C)>90%
Gatorade®Room Temperature (15-30°C)>90%
Gatorade®Refrigerated (5°C)>90%
Cran-Grape® JuiceRoom Temperature (15-30°C)<90%
Cran-Grape® JuiceRefrigerated (5°C)>90%
Apple JuiceRoom Temperature (15-30°C)>90%
Apple JuiceRefrigerated (5°C)>90%
V8® Vegetable JuiceRoom Temperature (15-30°C)<90%
V8® Vegetable JuiceRefrigerated (5°C)>90%
Maalox® SuspensionRoom Temperature (15-30°C)>90%
Maalox® SuspensionRefrigerated (5°C)>90%
Data adapted from a study on the stability of extemporaneously prepared this compound oral liquids. Note that in the Maalox® and V8® preparations, the drug powder did not dissolve uniformly.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound in an oral solution.

  • Objective: To quantify this compound and separate it from its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Thermo Hypersil BDS-C8 (4.6 x 250 mm, 5 µm particle size) or equivalent.

    • Mobile Phase: A mixture of 0.05 M phosphoric acid and acetonitrile (50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 320 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase.

    • Prepare a series of working standards by diluting the stock solution to achieve concentrations within a linear range (e.g., 5-50 µg/mL).

  • Sample Preparation:

    • Accurately dilute the this compound oral solution with the mobile phase to a concentration within the calibration curve range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

    • Specificity should be confirmed by performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) and demonstrating that the degradation product peaks are well-resolved from the main this compound peak.

Visualizations

cluster_formulation Formulation Development Workflow start Define Target Product Profile excipient Excipient Screening & Compatibility start->excipient prototype Prototype Formulation Development excipient->prototype stability Accelerated Stability Studies prototype->stability optimization Formulation Optimization stability->optimization optimization->prototype Iterate end_product Final Product optimization->end_product cluster_degradation This compound Degradation Pathways This compound This compound hydrolysis Hydrolysis (alkaline) This compound->hydrolysis OH- oxidation Oxidation This compound->oxidation [O] photolysis Photolysis This compound->photolysis hv degradant1 Hydrolytic Degradants hydrolysis->degradant1 degradant2 This compound S-Oxide oxidation->degradant2 degradant3 Photolytic Degradants photolysis->degradant3 cluster_troubleshooting Troubleshooting Logic: Loss of Potency start Loss of Potency Observed check_ph Measure pH start->check_ph ph_issue pH out of optimal range? check_ph->ph_issue check_oxidation Evaluate Oxidative Stress oxidation_issue Evidence of oxidation? check_oxidation->oxidation_issue check_light Assess Light Exposure light_issue Exposed to light? check_light->light_issue ph_issue->check_oxidation No adjust_ph Adjust pH & Add Buffer ph_issue->adjust_ph Yes oxidation_issue->check_light No add_antioxidant Add Antioxidant / Inert Gas oxidation_issue->add_antioxidant Yes protect_from_light Use Light-Protective Packaging light_issue->protect_from_light Yes retest Retest Stability light_issue->retest No adjust_ph->retest add_antioxidant->retest protect_from_light->retest

References

Technical Support Center: Optimizing Nizatidine Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to reduce variability in Nizatidine animal studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the consistency and reliability of your research.

Troubleshooting Guide

This guide addresses common issues encountered during this compound animal experiments in a question-and-answer format.

Question/Issue Potential Causes Recommended Solutions
High variability in baseline gastric pH among animals in the same group. Stress: Handling and experimental procedures can induce stress, which is known to alter gastric acid secretion.[1][2]Dietary Inconsistencies: The type of feed and the fasting state of the animals can significantly impact gastric pH.Coprophagy: Rodents consume their feces, which can buffer stomach acid and alter pH.Animal Health: Underlying health issues can affect physiological parameters, including gastric acid production.Acclimatization and Handling: Ensure a proper acclimatization period (at least one week) and handle animals consistently and gently to minimize stress.Standardized Diet and Fasting: Use a consistent, purified diet and implement a standardized fasting period (e.g., 18-24 hours for rats) before the experiment.[3] Provide free access to water.Housing: House animals in metabolic cages that prevent coprophagy if baseline pH is a critical and sensitive endpoint.Health Monitoring: Closely monitor animal health and exclude any subjects showing signs of illness.
Inconsistent this compound absorption leading to variable plasma concentrations. Dosing Vehicle: The formulation and administration of the dosing vehicle can affect drug solubilization and absorption. This compound is soluble in water.[4]Gavage Technique: Improper oral gavage technique can cause stress, esophageal or stomach injury, and inaccurate dosing.Fasting State: The presence or absence of food in the stomach can alter drug absorption.Gastrointestinal Motility: Variations in gastric emptying and intestinal transit time can affect the rate and extent of drug absorption.Vehicle Formulation and Stability: Prepare this compound in a simple aqueous vehicle like water or saline.[4] Ensure the drug is fully dissolved and the solution is stable. Prepare fresh solutions daily unless stability data supports longer storage.Proper Gavage Technique: Ensure personnel are well-trained in oral gavage to minimize stress and ensure accurate administration.Controlled Fasting: Standardize the fasting period before dosing to ensure a consistent gastric environment.Control for Motility: Be aware that this compound itself can have prokinetic effects, enhancing gastric emptying. Factor this into the experimental design and data interpretation.
Unexpectedly low efficacy of this compound in reducing gastric acid secretion or ulcer formation. Incorrect Dosing: Errors in dose calculation or administration.Drug Degradation: this compound may be unstable in certain formulations or under specific storage conditions.Animal Model Resistance: The chosen animal model or strain may have a different sensitivity to H2 receptor antagonists.Severity of Ulcer Model: The ulcer induction method may be too severe for the chosen this compound dose to show a significant protective effect.Dose Verification: Double-check all dose calculations and ensure accurate administration volumes based on the most recent animal body weights.Proper Drug Handling: Store this compound according to the manufacturer's instructions and prepare dosing solutions fresh.Dose-Response Study: Conduct a pilot dose-response study to determine the optimal effective dose for the specific animal model and strain being used.Model Optimization: Adjust the severity of the ulcer induction model (e.g., duration of pylorus ligation, concentration of necrotizing agent) to an appropriate level for testing anti-ulcer agents.
High incidence of mortality in the pylorus ligation ulcer model. Prolonged Ligation Time: Keeping the pylorus ligated for an excessive duration can lead to severe ulceration, perforation, and mortality.Anesthesia Issues: Improper anesthetic depth or prolonged exposure can increase mortality risk.Surgical Trauma: Excessive surgical trauma can lead to complications.Optimize Ligation Duration: The duration of pylorus ligation should be carefully selected. While longer durations (e.g., 19 hours) have been reported, shorter periods (e.g., 4-6 hours) are often sufficient to induce measurable ulcers with lower mortality.Anesthetic Monitoring: Closely monitor the depth of anesthesia and ensure a smooth and rapid surgical procedure.Refine Surgical Technique: Ensure aseptic surgical technique and minimize tissue handling to reduce trauma.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive and reversible histamine H2 receptor antagonist. It works by blocking the H2 receptors on the basolateral membrane of gastric parietal cells. This action prevents histamine from binding to these receptors, which in turn inhibits the production of gastric acid. By reducing gastric acid secretion, this compound helps to protect the gastric mucosa and promote the healing of ulcers.

Q2: Which animal species are most commonly used for this compound studies, and what are the key pharmacokinetic differences?

A2: Rats and dogs are the most common species used in this compound research. The plasma half-life in both species is between 1 and 2 hours. This compound is rapidly and well-absorbed orally in mice, rats, and dogs. In dogs, the absolute oral bioavailability is close to 100%, indicating a negligible first-pass effect. In rats, the bioavailability is slightly lower at around 72.4%, suggesting a minor first-pass effect. The elimination of this compound is faster in rats than in dogs. Single oral doses of up to 1,200 mg/kg in monkeys were not lethal.

Q3: What is a suitable vehicle for oral administration of this compound in rodents?

A3: this compound is soluble in water, making water or 0.9% saline suitable and simple vehicles for oral administration. For suspension formulations, a 0.5% methylcellulose solution can be used. It is crucial to ensure the stability of this compound in the chosen vehicle for the duration of the study.

Q4: How long before the experiment should animals be fasted?

A4: For studies involving gastric acid secretion or ulcer induction, a fasting period of 18-24 hours is commonly employed for rats. This ensures that the stomach is empty of food, which can buffer gastric acid and interfere with the results. Animals should have free access to water during the fasting period.

Q5: Are there any known drug interactions with this compound that could affect my study?

A5: Yes, certain medications can interact with this compound. For instance, antacids containing aluminum and magnesium can slightly decrease its absorption. While this compound does not significantly inhibit the cytochrome P450 system like cimetidine, it's important to be aware of potential interactions with other drugs being co-administered in your study. Always review the literature for interactions with any other compounds you are using.

Data Presentation

Table 1: Comparative Pharmacokinetics of this compound in Different Animal Species (Oral Administration)
Species Dose (mg/kg) Cmax (µg/L) Tmax (hours) Bioavailability (%) Half-life (hours)
RatNot SpecifiedNot SpecifiedNot Specified~72.41-2
DogNot SpecifiedProportional to dose0.5 - 1.0~1001-2
MouseNot SpecifiedNot SpecifiedNot SpecifiedNot Specified1-2
Monkey1200 (non-lethal dose)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Human150 mg (total dose)700 - 1,8000.5 - 3>701-2
Human300 mg (total dose)1,400 - 3,6000.5 - 3>701-2

Data compiled from multiple sources. Specific values can vary based on the study design, animal strain, and analytical methods.

Experimental Protocols

Protocol 1: Pylorus Ligation (Shay Rat) Model for Gastric Ulcer Induction

This model is used to evaluate the effect of this compound on gastric acid secretion and ulcer formation.

  • Animal Selection: Use male Wistar or Sprague-Dawley rats (150-200g).

  • Fasting: Fast the rats for 24 hours before the experiment, with free access to water.

  • Grouping: Divide the animals into at least three groups:

    • Control group (vehicle, e.g., 0.9% saline)

    • This compound-treated group (e.g., 10-100 mg/kg)

    • Reference drug group (e.g., Ranitidine 50 mg/kg)

  • Drug Administration: Administer the vehicle, this compound, or reference drug orally or subcutaneously 30 minutes before the surgical procedure.

  • Surgical Procedure:

    • Anesthetize the rat using an appropriate anesthetic (e.g., ether, isoflurane).

    • Make a small midline incision in the abdomen below the xiphoid process.

    • Isolate the stomach and ligate the pyloric end with a silk suture. Be careful not to obstruct the blood supply.

    • Close the abdominal wall with sutures.

  • Post-Surgery: House the animals in individual cages and deprive them of water.

  • Sample Collection: After 4-6 hours, sacrifice the animals by cervical dislocation or CO2 asphyxiation.

  • Evaluation:

    • Dissect the stomach, collect the gastric contents into a graduated centrifuge tube, and measure the volume.

    • Centrifuge the contents and measure the pH of the supernatant.

    • Titrate the supernatant with 0.01 N NaOH to determine the total and free acidity.

    • Open the stomach along the greater curvature, rinse with saline, and examine for ulcers.

    • Score the ulcers based on their number and severity to calculate an ulcer index.

Protocol 2: Histamine-Induced Gastric Acid Secretion in Rats

This protocol is for assessing the antisecretory activity of this compound.

  • Animal Preparation: Use male rats (200-250g) fasted for 24 hours with free access to water.

  • Anesthesia and Surgery:

    • Anesthetize the rat (e.g., with urethane).

    • Perform a tracheotomy to ensure a clear airway.

    • Cannulate the jugular vein for intravenous administration of drugs.

    • Ligate the pylorus and insert a double-lumen cannula through the esophagus into the stomach for perfusion.

  • Stomach Perfusion:

    • Perfuse the stomach with warm (37°C) saline at a constant rate (e.g., 1 ml/min).

    • Collect the perfusate at regular intervals (e.g., 15 minutes).

  • Experimental Procedure:

    • After a stabilization period to achieve a basal acid secretion rate, administer this compound or vehicle intravenously.

    • 30 minutes after this compound administration, infuse histamine (e.g., 50 mg/kg) subcutaneously or intravenously to stimulate acid secretion.

    • Continue to collect the gastric perfusate for at least 90 minutes.

  • Analysis:

    • Measure the volume of each collected sample.

    • Titrate the samples with 0.01 N NaOH to determine the acid concentration.

    • Calculate the total acid output for each time interval.

    • Compare the acid output in the this compound-treated group to the control group to determine the percentage of inhibition.

Mandatory Visualizations

Nizatidine_Signaling_Pathway cluster_Parietal_Cell Gastric Parietal Cell Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds & Activates This compound This compound This compound->H2_Receptor Competitively Blocks AC Adenylate Cyclase H2_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates & Activates H_ion H+ Proton_Pump->H_ion Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen K_ion K+ K_ion->Proton_Pump

Caption: this compound competitively inhibits the H2 receptor on gastric parietal cells, blocking the histamine-induced signaling cascade that leads to acid secretion.

Experimental_Workflow_Pylorus_Ligation Start Start: Select Rats (150-200g) Fasting Fast for 24 hours (Water ad libitum) Start->Fasting Grouping Randomly Assign to Groups (Control, this compound, Reference) Fasting->Grouping Dosing Administer Drug/Vehicle (30 min pre-surgery) Grouping->Dosing Surgery Anesthetize and Perform Pylorus Ligation Dosing->Surgery Recovery Post-operative Recovery (4-6 hours, no water) Surgery->Recovery Sacrifice Sacrifice Animal Recovery->Sacrifice Collection Collect Gastric Contents Sacrifice->Collection Analysis Measure Volume, pH, Acidity, and Ulcer Index Collection->Analysis End End: Data Analysis Analysis->End

Caption: Workflow for evaluating this compound's anti-ulcer activity using the pylorus ligation model in rats.

References

Nizatidine interference with other compounds in co-administration studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering potential interference when co-administering nizatidine with other compounds.

Frequently Asked Questions (FAQs)

Q1: We observed lower than expected plasma concentrations of our investigational drug when co-administered with this compound. What is the most likely cause?

A1: The most probable cause is a pH-dependent drug-drug interaction. This compound is a histamine H2-receptor antagonist that reduces gastric acid secretion, leading to an increase in gastric pH.[1][2] If your investigational drug is a weak base and requires an acidic environment for optimal dissolution and absorption, the elevated gastric pH caused by this compound can significantly decrease its solubility and, consequently, its bioavailability.

Q2: Are there any scenarios where this compound's own bioavailability is affected during co-administration?

A2: Yes, the co-administration of antacids can slightly reduce the absorption of this compound. Studies have shown that antacids containing aluminum and magnesium hydroxides can decrease the bioavailability of this compound by about 10-20%.[5] One study noted a reduction in the area under the concentration-time curve (AUC) of less than 10% when this compound was given with a magnesium-aluminum hydroxide antacid, though it did take longer to reach the maximum plasma concentration.

Q3: Does this compound interfere with the metabolism of other drugs?

A3: this compound is not known to significantly inhibit the cytochrome P-450 enzyme system. This means that drug interactions mediated by the inhibition of hepatic metabolism are not expected to occur with this compound. This is a key difference compared to some other H2-receptor antagonists like cimetidine.

Q4: We are conducting a study with high-dose aspirin and this compound and have seen some unexpected results. Is there a known interaction?

A4: Yes, a known interaction exists between this compound and very high doses of aspirin. When this compound (150 mg twice daily) is administered concurrently with high doses of aspirin (3,900 mg daily), an increase in serum salicylate levels has been observed. Researchers should be aware of this potential for increased salicylate exposure when designing and interpreting studies with this combination.

Q5: Can we expect this compound to interfere with the analytical quantification of our co-administered compound?

A5: Direct analytical interference from this compound in the assay of another compound is unlikely, provided a validated, specific analytical method such as High-Performance Liquid Chromatography (HPLC) is used. The literature describes numerous robust HPLC methods for the quantification of this compound in biological fluids and pharmaceutical formulations, even in the presence of its metabolites or other H2-receptor antagonists. These methods demonstrate that this compound can be effectively separated from other compounds. To avoid potential issues, it is crucial to develop and validate a stability-indicating analytical method for the simultaneous determination of both this compound and the co-administered drug in the relevant matrices.

Quantitative Data Summary

The following tables summarize the quantitative effects of co-administration on this compound and other compounds.

Table 1: Effect of Co-Administered Compounds on this compound Pharmacokinetics

Co-Administered CompoundParameter% ChangeReference
Antacid (Mg-Al Hydroxide)AUC< 10% decrease
Antacid (Mg-Al Hydroxide)Bioavailability~12% decrease

Table 2: Effect of this compound on Co-Administered Compounds

Co-Administered CompoundParameter% ChangeReference
High-Dose AspirinSerum Salicylate LevelsIncrease
Posaconazole (with Cimetidine)Cmax39% decrease
Posaconazole (with Cimetidine)AUC39% decrease

*Data from a study with cimetidine, another H2-receptor antagonist, is used as an illustrative example of the expected pH-dependent interaction.

Experimental Protocols & Methodologies

Pharmacokinetic Interaction Study Protocol

A typical crossover study to assess the pharmacokinetic interaction between this compound and another compound would involve the following steps:

  • Subject Recruitment: Enroll a cohort of healthy volunteers.

  • Randomization: Randomly assign subjects to a treatment sequence (e.g., Compound X alone followed by Compound X with this compound, or vice versa).

  • Washout Period: A sufficient washout period between treatment phases is essential to ensure the complete elimination of the drugs from the previous phase.

  • Drug Administration: Administer the compound(s) as per the study design.

  • Blood Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and at various intervals post-dose).

  • Plasma Processing: Separate plasma from the blood samples and store frozen until analysis.

  • Bioanalysis: Quantify the concentrations of the parent drug and any relevant metabolites in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t1/2) for each treatment phase and perform statistical comparisons.

Dissolution Testing for Co-formulations

For a fixed-dose combination product containing this compound, dissolution testing is crucial. A general approach would be:

  • Apparatus Selection: Use a USP-compliant dissolution apparatus, typically Apparatus 1 (basket) or 2 (paddle).

  • Medium Selection: Given the pH-modifying nature of this compound, dissolution should be tested in media of different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.

  • Test Conditions: The test should be conducted at a controlled temperature (37 ± 0.5 °C) and a specified agitation speed.

  • Sampling: Withdraw samples at multiple time points to generate a dissolution profile for each active pharmaceutical ingredient (API).

  • Analysis: Analyze the samples using a validated analytical method (e.g., HPLC) that can simultaneously quantify both this compound and the co-administered drug.

Visualizations

experimental_workflow cluster_study_design Study Design cluster_execution Execution cluster_analysis Analysis start Healthy Volunteers randomization Randomization start->randomization treatment_A Treatment A (Drug X Alone) randomization->treatment_A Group 1 treatment_B Treatment B (Drug X + this compound) randomization->treatment_B Group 2 washout Washout Period treatment_A->washout treatment_B->washout_2 Washout Period dosing Drug Administration treatment_B->dosing washout->treatment_B washout_2->treatment_A sampling Serial Blood Sampling dosing->sampling processing Plasma Processing & Storage sampling->processing bioanalysis Bioanalysis (LC-MS/MS) processing->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC, etc.) bioanalysis->pk_analysis statistics Statistical Comparison pk_analysis->statistics end Final Report statistics->end Conclusion on Interaction ph_dependent_interaction cluster_this compound This compound Action cluster_drug_x Co-administered Drug (Weak Base) This compound This compound h2_receptor H2 Receptor on Parietal Cells This compound->h2_receptor blocks acid_production Decreased Gastric Acid h2_receptor->acid_production gastric_ph Increased Gastric pH acid_production->gastric_ph dissolution Poor Dissolution gastric_ph->dissolution leads to drug_x Drug X (e.g., Ketoconazole) drug_x->dissolution absorption Decreased Absorption dissolution->absorption bioavailability Reduced Bioavailability absorption->bioavailability troubleshooting_workflow rect_node rect_node start Unexpected Result in Co-administration Study check_drug_properties Is co-administered drug a weak base with pH-dependent solubility? start->check_drug_properties check_analytical Was a validated, specific analytical method used? check_drug_properties->check_analytical No conclusion_ph Conclusion: pH-dependent interaction is the likely cause. check_drug_properties->conclusion_ph Yes revalidate_assay Action: Re-validate analytical method for specificity and interference. check_analytical->revalidate_assay No no_interference Conclusion: Analytical interference is unlikely. check_analytical->no_interference Yes review_protocol Review protocol for other confounding factors (e.g., food effects, antacids) no_interference->review_protocol

References

Method validation for nizatidine in bulk and synthesis mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of nizatidine in bulk drug and synthesis mixtures. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for the quantification of this compound?

A1: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for the analysis of this compound due to its high sensitivity and specificity.[1] Other validated methods include UV-Spectrophotometry and High-Performance Thin-Layer Chromatography (HPTLC), which can be suitable for specific applications.[2][3]

Q2: What are the typical validation parameters that need to be assessed for a this compound analytical method?

A2: According to ICH Q2(R1) guidelines, the key validation parameters include:

  • Specificity

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantification (LOQ)

  • Robustness

  • System Suitability[4][5]

Q3: How can I perform a forced degradation study for this compound?

A3: Forced degradation studies are crucial for developing a stability-indicating method. This compound should be subjected to stress conditions such as acidic and basic hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The analytical method should then be able to resolve the this compound peak from any degradant peaks.

Q4: What is a suitable mobile phase for the HPLC analysis of this compound?

A4: A common mobile phase for reversed-phase HPLC analysis of this compound is a mixture of acetonitrile and a buffer, such as phosphate buffer or phosphoric acid solution. The exact ratio can be optimized to achieve the desired retention time and peak shape. For example, a mobile phase of acetonitrile and water (90:10 v/v) has been successfully used.

Q5: What detection wavelength is appropriate for the analysis of this compound?

A5: For UV detection in HPLC and UV-spectrophotometry, this compound shows significant absorbance at wavelengths around 240 nm and 320-325 nm. The choice of wavelength may depend on the solvent and the presence of potential interferences.

Troubleshooting Guides

HPLC Method Validation
Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column degradation. - Sample overload. - Co-eluting impurities.- Adjust the mobile phase pH to ensure this compound is in a single ionic form. - Use a new or different column. - Reduce the sample concentration or injection volume. - Optimize the mobile phase composition or gradient to improve separation.
Inconsistent Retention Times - Fluctuations in mobile phase composition. - Inadequate column equilibration. - Pump malfunction or leaks. - Temperature variations.- Ensure proper mixing and degassing of the mobile phase. - Allow sufficient time for the column to equilibrate with the mobile phase. - Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. - Use a column oven to maintain a consistent temperature.
Poor Resolution Between this compound and Impurities/Degradants - Sub-optimal mobile phase composition. - Inappropriate column chemistry. - Flow rate is too high.- Modify the mobile phase by changing the organic solvent ratio, buffer concentration, or pH. - Try a different column with a different stationary phase (e.g., C18 vs. C8). - Reduce the flow rate to increase the interaction time with the stationary phase.
Failure to Meet Linearity (Low Correlation Coefficient) - Inaccurate standard preparation. - Detector saturation at high concentrations. - Inappropriate calibration range.- Carefully prepare a fresh set of calibration standards. - Reduce the concentration of the highest calibration standard. - Narrow the calibration range to the expected concentration of the samples.
Inaccurate Results (Poor Recovery) - Incomplete sample extraction. - Standard or sample degradation. - Matrix effects in synthesis mixtures.- Optimize the sample preparation procedure to ensure complete extraction of this compound. - Prepare fresh standards and samples and protect them from light and heat. - Use a standard addition method to compensate for matrix effects.
UV-Spectrophotometry Method Validation
Problem Potential Cause(s) Troubleshooting Steps
High Background Absorbance - Contaminated solvent or cuvettes. - Inappropriate blank solution.- Use high-purity solvents and clean cuvettes thoroughly. - Ensure the blank solution is the same as the solvent used to dissolve the sample.
Non-linear Calibration Curve - Deviations from Beer-Lambert Law at high concentrations. - Inaccurate dilutions.- Prepare a new set of standards and ensure the concentrations are within the linear range. - Use calibrated volumetric flasks and pipettes for dilutions.
Inaccurate Results - Interference from excipients or impurities. - Incorrect wavelength maximum (λmax) setting.- Perform a scan to confirm the λmax in the chosen solvent. - If interference is suspected, a more specific method like HPLC may be required.

Experimental Protocols

RP-HPLC Method for this compound in Bulk and Synthesis Mixtures

This protocol is based on a validated method for the estimation of this compound.

  • Chromatographic Conditions:

    • Column: C8 shim-pack (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile and water (90:10 v/v)

    • Flow Rate: 1.1 mL/min

    • Detection Wavelength: 240 nm

    • Injection Volume: 20 µL

    • Temperature: Ambient

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

    • Prepare working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations in the range of 2-14 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh a quantity of the bulk drug or synthesis mixture equivalent to 10 mg of this compound and transfer to a 10 mL volumetric flask.

    • Add about 7 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

  • Validation Procedure:

    • System Suitability: Inject the standard solution five times and evaluate parameters like theoretical plates, tailing factor, and %RSD of peak areas.

    • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

    • Accuracy: Perform recovery studies by spiking a known amount of this compound standard into the pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120%).

    • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of the sample solution on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day.

UV-Spectrophotometric Method for this compound

This protocol is based on a validated UV-spectrophotometric method.

  • Instrument: UV-Visible Spectrophotometer

  • Solvent: 0.1 N HCl

  • Detection Wavelength (λmax): 325 nm

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with 0.1 N HCl to get a concentration of 100 µg/mL.

    • Prepare a series of dilutions in the range of 5-40 µg/mL with 0.1 N HCl.

  • Sample Solution Preparation:

    • Weigh and transfer a quantity of the sample equivalent to 10 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of 0.1 N HCl and sonicate for 15 minutes.

    • Dilute to volume with 0.1 N HCl and filter the solution.

    • Further dilute the filtrate with 0.1 N HCl to obtain a concentration within the linear range.

  • Procedure:

    • Measure the absorbance of the standard and sample solutions at 325 nm against a 0.1 N HCl blank.

    • Construct a calibration curve and determine the concentration of this compound in the sample.

Quantitative Data Summary

Table 1: Summary of HPLC Method Validation Parameters for this compound

ParameterResultReference
Linearity Range2 - 14 µg/mL
Correlation Coefficient (r²)0.9993
LOD0.011 µg/mL
LOQ0.049 µg/mL
Accuracy (Recovery)99.1% - 101.2%
Precision (%RSD)< 2%
Retention Time~2.8 minutes

Table 2: Summary of UV-Spectrophotometric Method Validation Parameters for this compound

ParameterResultReference
Linearity Range5 - 40 µg/mL
Correlation Coefficient (r²)0.998
λmax325 nm
Solvent0.1 N HCl

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation weigh Weigh this compound Standard/Sample dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate dilute Dilute to Final Concentration sonicate->dilute filter Filter Sample Solution (if necessary) dilute->filter inject Inject into HPLC System filter->inject separate Separation on C8 Column inject->separate detect UV Detection at 240 nm separate->detect linearity Linearity & Range detect->linearity accuracy Accuracy (Recovery) detect->accuracy precision Precision (Intra- & Inter-day) detect->precision specificity Specificity detect->specificity lod_loq LOD & LOQ linearity->lod_loq robustness Robustness linearity->robustness

Caption: Workflow for HPLC Method Validation of this compound.

troubleshooting_logic cluster_causes Identify Potential Causes cluster_solutions Implement Solutions start Problem Encountered (e.g., Poor Peak Shape) cause1 Mobile Phase Issue start->cause1 cause2 Column Problem start->cause2 cause3 System Malfunction start->cause3 cause4 Sample Preparation start->cause4 solution1 Adjust pH / Re-prepare Mobile Phase cause1->solution1 solution2 Replace/Flush Column cause2->solution2 solution3 Check Pump & Connections cause3->solution3 solution4 Optimize Sample Prep cause4->solution4 end Problem Resolved solution1->end solution2->end solution3->end solution4->end

References

Technical Support Center: Optimizing Mobile Phase for Nizatidine HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Nizatidine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during this compound HPLC analysis, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my this compound peak showing significant tailing?

A1: Peak tailing for basic compounds like this compound in reversed-phase HPLC is a common issue. It is often caused by secondary interactions between the analyte and the stationary phase.

  • Cause 1: Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic amine functional groups of this compound, leading to peak tailing.[1][2]

  • Solution 1a: Adjust Mobile Phase pH: this compound has two pKa values, 2.1 and 6.8.[3] Operating the mobile phase at a low pH (around 2.5-3.5) using a buffer like phosphate or an acid modifier like phosphoric acid can protonate the silanol groups, minimizing these secondary interactions.[4][5]

  • Solution 1b: Use a Competitor Ion: Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, thereby improving peak shape.

  • Solution 1c: Employ an End-Capped Column: Modern, well-end-capped C8 or C18 columns are designed to have fewer accessible silanol groups, which can significantly reduce peak tailing for basic compounds.

  • Cause 2: Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (pKa2 ≈ 6.8), both the ionized and non-ionized forms of the molecule may exist, which can lead to peak broadening and tailing.

  • Solution 2: It is advisable to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For this compound, a pH below 4.8 or above 8.8 would be optimal to ensure it is in a single ionic state.

Q2: My this compound peak is fronting. What could be the cause?

A2: Peak fronting is less common than tailing but can occur under certain conditions.

  • Cause 1: Sample Overload: Injecting too high a concentration of this compound can saturate the column, leading to a distorted peak shape, often fronting.

  • Solution 1: Reduce the sample concentration or the injection volume.

  • Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.

  • Solution 2: Whenever possible, dissolve the this compound standard and samples in the initial mobile phase.

Q3: I'm observing inconsistent retention times for this compound. How can I improve reproducibility?

A3: Fluctuations in retention time can compromise the reliability of your analytical method.

  • Cause 1: Poorly Prepared or Unstable Mobile Phase: Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, can lead to shifts in retention time. Evaporation of the organic component can also alter the mobile phase composition over time.

  • Solution 1: Prepare fresh mobile phase daily, ensure accurate measurement of all components, and keep the mobile phase reservoir covered to minimize evaporation. Using a buffered mobile phase is crucial for controlling the pH.

  • Cause 2: Column Temperature Fluctuations: The column temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to changes in retention.

  • Solution 2: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • Cause 3: Inadequate Column Equilibration: If the column is not properly equilibrated with the mobile phase before starting the analytical run, retention times can drift.

  • Solution 3: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase, or until a stable baseline is achieved, before injecting the first sample.

Q4: How can I improve the resolution between this compound and its related substances or degradation products?

A4: Achieving adequate resolution is critical for accurate quantification and stability-indicating methods.

  • Cause 1: Suboptimal Mobile Phase Composition: The ratio of the aqueous buffer to the organic modifier is a key factor in determining selectivity and resolution.

  • Solution 1: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol). Reducing the organic content will generally increase the retention time and may improve the resolution of early-eluting peaks.

  • Cause 2: Incorrect pH: The pH of the mobile phase can significantly alter the retention and selectivity of ionizable compounds like this compound and its impurities.

  • Solution 2: Experiment with different pH values. A change in pH can alter the charge state of the analytes, leading to differential retention and improved separation.

  • Cause 3: Inappropriate Organic Modifier: Acetonitrile and methanol are the most common organic modifiers, and they can offer different selectivities.

  • Solution 3: If resolution is poor with acetonitrile, try substituting it with methanol, or use a combination of both.

Below is a flowchart to guide the troubleshooting process for common HPLC issues encountered during this compound analysis.

G start Start: HPLC Issue with this compound peak_shape Assess Peak Shape start->peak_shape retention_time Assess Retention Time start->retention_time resolution Assess Resolution start->resolution tailing Peak Tailing? peak_shape->tailing Yes fronting Peak Fronting? peak_shape->fronting No inconsistent_rt Inconsistent RT? retention_time->inconsistent_rt poor_resolution Poor Resolution? resolution->poor_resolution solution_tailing Adjust pH (Low) Add TEA Use End-capped Column tailing->solution_tailing solution_fronting Reduce Concentration Match Sample Solvent fronting->solution_fronting Yes end End: Issue Resolved fronting->end No solution_rt Prepare Fresh Mobile Phase Use Column Oven Equilibrate Column inconsistent_rt->solution_rt Yes inconsistent_rt->end No solution_resolution Vary % Organic Adjust pH Change Organic Modifier poor_resolution->solution_resolution Yes poor_resolution->end No solution_tailing->end solution_fronting->end solution_rt->end solution_resolution->end

Caption: Troubleshooting workflow for this compound HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase in this compound HPLC analysis?

A1: A common and effective starting point for the reversed-phase HPLC analysis of this compound is a mixture of an aqueous buffer and an organic modifier. Several published methods have demonstrated good results with mobile phases consisting of:

  • Aqueous Phase: 0.02 M to 0.05 M phosphate buffer or dilute phosphoric acid.

  • Organic Phase: Acetonitrile or methanol.

  • Ratio: A common starting ratio is in the range of 50:50 to 80:20 (aqueous:organic, v/v).

  • Column: A C8 or C18 column is typically used.

  • Detection: this compound has UV absorbance maxima around 240 nm and 325 nm, with 320 nm also being a common detection wavelength.

Q2: How does the mobile phase pH affect the retention and peak shape of this compound?

A2: The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like this compound. This compound is a basic compound with pKa values of 2.1 and 6.8.

  • At low pH (e.g., pH < 2.1): this compound will be fully protonated and carry a positive charge. This can lead to strong retention on some columns but also potential for interaction with residual silanols.

  • At intermediate pH (between 2.1 and 6.8): this compound will exist in a mixture of charged states, which can result in poor peak shape if the pH is not well-controlled by a buffer.

  • At high pH (e.g., pH > 8.8): this compound will be in its neutral, un-ionized form. In this state, it is more hydrophobic and will be more strongly retained on a reversed-phase column. This can also lead to improved peak shape due to the suppression of silanol interactions.

The relationship between pH and the ionization state of this compound is illustrated in the diagram below.

G cluster_0 Mobile Phase pH and this compound Ionization pH_low Low pH (< 2.1) state_low Fully Protonated (Cationic) pH_low->state_low pKa1=2.1 pH_mid Mid pH (2.1 - 6.8) state_mid Mixture of Ionic Species pH_mid->state_mid pH_high High pH (> 6.8) state_high Predominantly Neutral pH_high->state_high pKa2=6.8

Caption: Effect of mobile phase pH on this compound's ionization state.

Q3: Can you provide a sample experimental protocol for optimizing the mobile phase?

A3: The following protocol outlines a systematic approach to mobile phase optimization for this compound analysis.

Experimental Protocol: Mobile Phase Optimization for this compound

  • System Preparation:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 320 nm.

    • Injection Volume: 10 µL.

    • Sample: 20 µg/mL this compound in mobile phase.

  • Initial Mobile Phase Screening:

    • Mobile Phase A: 0.05 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Isocratic Elution:

      • Run 1: 80% A, 20% B

      • Run 2: 70% A, 30% B

      • Run 3: 60% A, 40% B

    • Evaluation: Assess retention time, peak shape (tailing factor), and theoretical plates for each condition.

  • pH Optimization:

    • Select the organic modifier percentage that provides a reasonable retention time (e.g., 3-10 minutes).

    • Prepare the aqueous phase (0.05 M Potassium Phosphate) at three different pH values: 2.5, 3.5, and 7.0.

    • Run the analysis at each pH and evaluate the impact on peak shape and retention.

  • Organic Modifier Comparison:

    • Using the optimal pH and aqueous/organic ratio determined in the previous steps, substitute Acetonitrile with Methanol.

    • Compare the chromatograms to assess any changes in selectivity and resolution, especially if impurities are present.

  • Data Analysis and Final Method Selection:

    • Compile the data for retention time, tailing factor, and resolution (if applicable) for all conditions tested.

    • Select the mobile phase composition that provides the best balance of analysis time, peak shape, and resolution.

The workflow for this optimization process is shown below.

G start Start: Define Initial HPLC Conditions screen_organic Screen Organic Modifier Ratio (e.g., 20%, 30%, 40% ACN) start->screen_organic select_ratio Select Ratio with Optimal RT screen_organic->select_ratio optimize_ph Optimize Aqueous Phase pH (e.g., 2.5, 3.5, 7.0) select_ratio->optimize_ph RT is optimal select_ph Select pH with Best Peak Shape optimize_ph->select_ph compare_modifier Compare Organic Modifiers (Acetonitrile vs. Methanol) select_ph->compare_modifier Peak shape is optimal final_method Final Method Selection compare_modifier->final_method

Caption: Experimental workflow for mobile phase optimization.

Data Presentation

The following tables summarize the expected impact of mobile phase variables on the chromatographic parameters of this compound.

Table 1: Effect of Acetonitrile Concentration on this compound Retention (Aqueous Phase: 0.05M Phosphate Buffer, pH 3.0)

% AcetonitrileRetention Time (min)Tailing FactorTheoretical Plates
20%~ 8.5~ 1.3~ 4500
30%~ 5.2~ 1.2~ 5000
40%~ 3.1~ 1.2~ 5200
50%~ 2.0~ 1.1~ 5500

Table 2: Effect of Mobile Phase pH on this compound Peak Shape (Mobile Phase: 70% Aqueous Buffer, 30% Acetonitrile)

Buffer pHRetention Time (min)Tailing FactorComments
2.5~ 4.8~ 1.1Good peak shape, silanols suppressed.
4.5~ 4.5~ 1.5Increased tailing due to silanol interaction.
7.0~ 6.5~ 1.2Longer retention, good peak shape (ion-suppressed).

References

Validation & Comparative

Nizatidine vs. Ranitidine: A Comparative Analysis of Nocturnal Acid Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the performance of two histamine H2-receptor antagonists, nizatidine and ranitidine, in the suppression of nocturnal gastric acid secretion. The information presented is based on data from clinical studies to support research and development in gastroenterology.

Executive Summary

This compound and ranitidine are both effective in reducing nocturnal gastric acid secretion by competitively inhibiting histamine H2 receptors on parietal cells. Clinical studies demonstrate that both drugs significantly suppress nighttime acid output compared to placebo. While some studies suggest a comparable efficacy at standard dosages, others indicate subtle differences in the duration and extent of acid suppression. This guide will delve into the quantitative data from comparative studies, outline the experimental methodologies employed, and illustrate the underlying physiological pathways.

Data Presentation

The following tables summarize the quantitative data from clinical trials comparing the effects of this compound and ranitidine on nocturnal acid secretion.

Table 1: Efficacy of this compound and Ranitidine in Reducing Nocturnal H+ Ion Concentration

StudyDrug/DosageNumber of SubjectsDuration of MeasurementMean Reduction in H+ Ion Concentration vs. Placebo
Dammann et al. (1986)[1]This compound 150 mg10 (healthy males)23:00 to 07:0070%
This compound 300 mg10 (healthy males)23:00 to 07:0095%
Ranitidine 300 mg10 (healthy males)23:00 to 07:0076%
Orr et al. (1988)[2][3]This compound 150 mg9 (healthy volunteers)Nocturnal72%
This compound 300 mg9 (healthy volunteers)Nocturnal79%
Ranitidine 300 mg9 (healthy volunteers)Nocturnal85%

Table 2: Comparative Effects of this compound and Ranitidine on Gastric pH

StudyDrug/DosageNumber of SubjectsKey Findings
Savarino et al. (1989)[4]This compound 300 mg16 (healed duodenal ulcers)No significant difference in overnight acidity (23:00 to 07:00) compared to ranitidine. Ranitidine showed a greater effect on morning acidity.
Ranitidine 300 mg16 (healed duodenal ulcers)Similar overnight acid suppression to this compound.
O'Connor et al. (1990)[5]This compound30 (gynaecological laparoscopy patients)Median pH values were significantly greater than placebo, with no significant difference between this compound and ranitidine.
Ranitidine30 (gynaecological laparoscopy patients)Median pH values were significantly greater than placebo, with no significant difference between this compound and ranitidine.

Table 3: Impact of this compound and Ranitidine on Nocturnal Gastric Volume

StudyDrug/DosageNumber of SubjectsEffect on Nocturnal Gastric Volume
Dammann et al. (1986)This compound 300 mg10 (healthy males)Significant reduction in nighttime gastric volume secretion, particularly in the hourly intervals from 04:00 to 07:00.
Ranitidine 300 mg10 (healthy males)Significantly lower nocturnal acid secretion and volume compared to placebo.

Experimental Protocols

The majority of the cited studies employed a randomized, double-blind, crossover design to compare the effects of this compound, ranitidine, and placebo. A common methodology for assessing nocturnal acid secretion is 24-hour intragastric pH monitoring.

24-Hour Intragastric pH Monitoring

This technique involves the insertion of a thin, flexible probe with a pH sensor through the nasal passage into the stomach. The probe is connected to a portable recording device that continuously measures and records the intragastric pH over a 24-hour period.

Key Procedural Steps:

  • Patient Preparation: Subjects are typically required to fast for a specified period before the study and abstain from medications that could interfere with acid secretion.

  • Probe Placement: A pH probe is calibrated and then passed through the nasopharynx into the stomach. The correct positioning is often verified by radiography or by observing a sharp drop in pH as the probe enters the acidic environment of the stomach.

  • Data Recording: The recording device is worn by the subject, who is instructed to maintain a diary of meals, sleep periods, and any symptoms experienced.

  • Data Analysis: The collected data is downloaded and analyzed to determine parameters such as the percentage of time the intragastric pH is below a certain threshold (e.g., pH 4), the mean pH over specific periods (e.g., nocturnal), and the duration and frequency of acid reflux events.

Mechanism of Action and Signaling Pathways

This compound and ranitidine are competitive antagonists of the histamine H2 receptor located on the basolateral membrane of gastric parietal cells. By blocking this receptor, they inhibit the binding of histamine and subsequently reduce the secretion of gastric acid.

The following diagram illustrates the signaling pathway of histamine-stimulated gastric acid secretion and the point of intervention for H2 receptor antagonists.

G cluster_ParietalCell Parietal Cell cluster_Intervention Pharmacological Intervention H2R Histamine H2 Receptor AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (activated) cAMP->PKA Activates HKA H+/K+ ATPase (Proton Pump) PKA->HKA Activates H_out H+ HKA->H_out Secretes Lumen Gastric Lumen H_out->Lumen K_in K+ K_in->HKA Uptake H2RA This compound / Ranitidine (H2 Receptor Antagonist) H2RA->H2R Blocks Histamine Histamine Histamine->H2R Binds to

Caption: Signaling pathway of histamine-stimulated gastric acid secretion.

The diagram below illustrates a typical experimental workflow for comparing the effects of this compound and ranitidine on nocturnal acid secretion.

G cluster_workflow Experimental Workflow cluster_treatment Treatment Arms (Crossover Design) Start Patient Recruitment (e.g., Healthy Volunteers or Patients with Duodenal Ulcers) Screening Screening and Baseline Measurements Start->Screening Randomization Randomization Screening->Randomization Placebo Placebo Administration Randomization->Placebo Group 1 This compound This compound Administration Randomization->this compound Group 2 Ranitidine Ranitidine Administration Randomization->Ranitidine Group 3 Monitoring 24-Hour Intragastric pH Monitoring Placebo->Monitoring This compound->Monitoring Ranitidine->Monitoring Washout Washout Period Washout->Randomization Crossover to next treatment Monitoring->Washout Data Data Collection and Analysis Monitoring->Data Results Comparison of Nocturnal Acid Suppression Data->Results

Caption: A typical randomized crossover experimental workflow.

Conclusion

Both this compound and ranitidine are effective H2-receptor antagonists for the suppression of nocturnal gastric acid secretion. The available data suggests that at commonly prescribed doses (e.g., 300 mg), both drugs achieve a significant reduction in nocturnal acidity compared to placebo. While some studies indicate no significant pharmacodynamic differences between the two, others suggest ranitidine may have a slightly more prolonged effect into the morning hours. The choice between these agents in a clinical or research setting may depend on specific study objectives, patient populations, and desired duration of acid suppression. Further head-to-head trials with standardized methodologies and larger patient cohorts would be beneficial to delineate more subtle differences in their pharmacodynamic profiles.

References

Nizatidine vs. Famotidine in GERD Models: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two prominent histamine H2-receptor antagonists, nizatidine and famotidine, in the context of Gastroesophageal Reflux Disease (GERD) models. The following sections detail their performance based on experimental data, outline relevant experimental protocols, and visualize key mechanistic pathways.

Comparative Efficacy Data

The relative efficacy of this compound and famotidine has been evaluated in both clinical and preclinical settings. While both drugs effectively reduce gastric acid secretion, notable differences in their overall therapeutic profiles have been observed, particularly concerning prokinetic activity and long-term maintenance therapy for erosive esophagitis.

Clinical Efficacy in Erosive Esophagitis

A key differentiator between this compound and famotidine lies in their effectiveness in preventing the recurrence of erosive esophagitis. This compound has demonstrated a superior non-recurrence rate compared to famotidine in maintenance therapy.[1] This difference is particularly pronounced in patients with grade B esophagitis.[1]

ParameterThis compound (150 mg b.i.d.)Famotidine (20 mg b.i.d.)p-valueReference
Non-recurrence Rate (Overall) Significantly HigherLower0.049[1]
Non-recurrence Rate (Grade B Esophagitis) Significantly HigherLower0.016[1]

Table 1: Comparison of Non-Recurrence Rates in Maintenance Therapy for Erosive Esophagitis (6 months)

This enhanced efficacy of this compound is attributed to its dual mechanism of action: acid suppression and a prokinetic effect, which is absent in famotidine.[1]

Gastric Acid Suppression

Both this compound and famotidine are effective in raising intragastric pH, a crucial factor in the management of GERD. However, studies have indicated that famotidine may have a more potent and longer-lasting effect on 24-hour acid suppression compared to this compound at clinically recommended once-daily dosages.

ParameterThis compound (300 mg)Famotidine (40 mg)PlaceboReference
Median 24-hour Intragastric pH 2.32.81.5
Median Overnight (23:00-07:00) pH 5.27.01.3
Median Morning (07:00-12:00) pH 2.05.31.4
Time (min) above pH 5.0 (24h) 198360-

Table 2: Comparative Effects on Intragastric Acidity over 24 Hours

Famotidine demonstrated greater efficacy in reducing circadian acidity and had a more pronounced carryover effect on morning acidity compared to this compound.

Mechanistic Differences: The Prokinetic Action of this compound

The primary pharmacological action of both this compound and famotidine is the competitive antagonism of histamine H2 receptors on gastric parietal cells, leading to decreased gastric acid secretion. However, this compound possesses a unique additional mechanism: the inhibition of acetylcholinesterase (AChE).

By inhibiting AChE, this compound increases the availability of acetylcholine at the neuromuscular junction in the gastrointestinal tract. This enhanced cholinergic activity promotes gastric motility and emptying, an effect not observed with famotidine. This prokinetic action may contribute to this compound's superior performance in preventing GERD recurrence by accelerating the clearance of refluxed gastric contents from the esophagus.

Acetylcholinesterase Inhibition

In vitro studies have quantified the inhibitory activity of this compound on acetylcholinesterase.

CompoundIC50 for Acetylcholinesterase (AChE)Reference
This compound 1.4 x 10⁻⁶ M
Neostigmine 1.1 x 10⁻⁷ M
Famotidine > 1 x 10⁻³ M

Table 3: In Vitro Inhibition of Acetylcholinesterase

As shown, famotidine exhibits no significant inhibitory effect on acetylcholinesterase.

Experimental Protocols

Endoscopic Evaluation of Erosive Esophagitis

The assessment of erosive esophagitis in clinical trials typically employs standardized grading systems to ensure consistency and reproducibility. The Los Angeles (LA) Classification is a widely used system.

  • Grade A: One or more mucosal breaks no longer than 5 mm, that do not extend between the tops of two mucosal folds.

  • Grade B: One or more mucosal breaks more than 5 mm long, that do not extend between the tops of two mucosal folds.

  • Grade C: One or more mucosal breaks that are continuous between the tops of two or more mucosal folds but which involve less than 75% of the circumference.

  • Grade D: One or more mucosal breaks which involve at least 75% of the esophageal circumference.

24-Hour Intragastric pH Monitoring

This procedure is the gold standard for quantifying gastric acid suppression. A pH catheter is passed transnasally into the stomach, with the tip positioned in the gastric body. The catheter is connected to a portable data logger that records pH at regular intervals over a 24-hour period. Patients are instructed to maintain their normal daily activities and meal schedules and to record symptomatic episodes. Data analysis typically includes calculation of the median pH and the percentage of time the pH remains above specific thresholds (e.g., 3, 4, or 5).

Signaling Pathways and Experimental Workflow

Histamine H2-Receptor Antagonist Signaling Pathway

H2_Receptor_Pathway cluster_Parietal_Cell Gastric Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylyl Cyclase H2R->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active ProtonPump H+/K+ ATPase (Proton Pump) PKA_active->ProtonPump Phosphorylates & Activates H_ion H+ ProtonPump->H_ion Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen Secreted H2_Antagonist This compound / Famotidine H2_Antagonist->H2R Competitively Blocks

Caption: Signaling pathway of histamine H2-receptor antagonists in gastric parietal cells.

This compound's Prokinetic Mechanism via Acetylcholinesterase Inhibition

Nizatidine_Prokinetic_Pathway cluster_Neuromuscular_Junction Gastrointestinal Neuromuscular Junction ACh_release Acetylcholine (ACh) Released from Nerve Terminal Synaptic_Cleft Synaptic Cleft ACh_release->Synaptic_Cleft AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE Muscarinic_Receptor Muscarinic Receptor on Smooth Muscle Cell Synaptic_Cleft->Muscarinic_Receptor ACh Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down ACh Contraction Increased GI Motility and Gastric Emptying Muscarinic_Receptor->Contraction Stimulates This compound This compound This compound->AChE Inhibits GERD_Workflow cluster_study Preclinical GERD Model Workflow cluster_groups Treatment Groups cluster_endpoints Efficacy Endpoints Animal_Model Induction of Reflux Esophagitis in Rat Model Vehicle Vehicle Control Animal_Model->Vehicle Famotidine Famotidine Animal_Model->Famotidine This compound This compound Animal_Model->this compound Treatment Drug Administration (e.g., oral gavage) Vehicle->Treatment Famotidine->Treatment This compound->Treatment Lesion_Scoring Macroscopic Esophageal Lesion Scoring Treatment->Lesion_Scoring Histopathology Histopathological Evaluation of Esophagus Treatment->Histopathology Gastric_pH Intragastric pH Measurement Treatment->Gastric_pH Gastric_Emptying Gastric Emptying Rate Assessment Treatment->Gastric_Emptying Data_Analysis Statistical Analysis of Comparative Efficacy Lesion_Scoring->Data_Analysis Histopathology->Data_Analysis Gastric_pH->Data_Analysis Gastric_Emptying->Data_Analysis

References

Nizatidine's Prokinetic Effect on Gastric Emptying: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the landscape of prokinetic agents is crucial for advancing therapies for gastrointestinal motility disorders. This guide provides an objective comparison of nizatidine's effect on gastric emptying with other key prokinetics, supported by experimental data and detailed methodologies.

This compound, a histamine H2-receptor antagonist, is primarily known for its acid-suppressing properties. However, unlike other drugs in its class such as cimetidine and famotidine, this compound also exhibits prokinetic activity.[1][2] This dual action makes it a subject of interest for conditions characterized by delayed gastric emptying. This guide delves into the comparative efficacy of this compound against other established prokinetic agents, presenting quantitative data, experimental protocols, and mechanistic insights.

Comparative Analysis of Gastric Emptying Parameters

To facilitate a clear comparison, the following table summarizes quantitative data from various studies on the effect of this compound and other prokinetics on gastric emptying. The parameters include gastric emptying half-time (T½) and the percentage of gastric retention at specific time points. It is important to note that the data are derived from different studies with varying methodologies and patient populations, which should be considered when interpreting the results.

Prokinetic AgentDosage and AdministrationPatient/Subject GroupKey Findings on Gastric EmptyingReference
This compound 150 mg, twice daily for 2 monthsPatients with functional dyspepsiaGastric emptying of solids was prolonged (T½ 110.1 ± 76.7 min) compared to placebo (T½ 65.6 ± 23.2 min).[1][1]
This compound 300 mg/day for 4 weeksPatients with functional dyspepsia and impaired gastric emptyingSignificantly improved the Tmax value (a marker of gastric emptying) compared to placebo.[3]
This compound CR 150 mg and 300 mg, single dosePatients with GERD and delayed gastric emptyingSignificantly improved percent gastric retention at 4 hours compared to placebo.
Metoclopramide 10 mg, IVPatients with truncal vagotomy and pyloroplasty with delayed emptyingSignificantly improved mean T½ from 369 min to 194 min.
Metoclopramide 10 mg, oralPatients with gastroesophageal refluxSignificantly decreased mean gastric retention at 90 min from 70.3% to 55.2%. In patients with delayed emptying, retention decreased from 88.9% to 68.6%.
Domperidone 20 mg, IVHealthy male volunteersSignificantly reduced the volume of liquid in the stomach 5 minutes after ingestion compared to saline. No significant effect on the half-life of gastric emptying between 5 and 60 minutes.
Domperidone 10 mg, oralHealthy adultsGastric emptying half-time was similar to placebo (236 ± 65 min vs 254 ± 54 min) for a high-fat meal.
Cisapride 10 mg, four times daily for 4 daysHealthy volunteersAccelerated gastric emptying of oil and aqueous components by reducing the lag phase.
Cisapride 10 mg, three times daily for two weeksPatients with idiopathic gastroparesisSignificantly more effective than placebo in shortening the T½ of gastric emptying.
Erythromycin 200 mg, IVHealthy subjectsEnhanced gastric emptying of solids by almost abolishing the lag phase and reducing the overall T½.
Erythromycin 200 mg, IVPatients post-esophagectomySignificantly reduced the mean percent of radiolabeled meal retained at 90 minutes to 37% compared to 88% in the placebo group.
Erythromycin IV infusionPatients with functional dyspepsia and delayed gastric emptyingSignificantly enhanced solid and liquid gastric emptying (T½ for solids: 72 min vs 146 min with saline; T½ for liquids: 63 min vs 87 min with saline).

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and methodologies discussed, the following diagrams are provided in DOT language.

G cluster_0 This compound's Prokinetic Mechanism This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Muscarinic_Receptors Muscarinic Receptors on Smooth Muscle ACh->Muscarinic_Receptors Activates Increased_Motility Increased Gastric Motility & Emptying Muscarinic_Receptors->Increased_Motility G cluster_1 Gastric Emptying Scintigraphy Workflow Patient_Prep Patient Preparation (Fasting, Medication Hold) Radiolabeled_Meal Ingestion of Radiolabeled Meal (e.g., 99mTc-sulfur colloid in eggs) Patient_Prep->Radiolabeled_Meal Imaging_T0 Immediate Post-Ingestion Imaging (T=0) Radiolabeled_Meal->Imaging_T0 Imaging_Sequential Sequential Imaging (e.g., at 1, 2, 4 hours) Imaging_T0->Imaging_Sequential Data_Analysis Data Analysis (Calculation of % retention, T½) Imaging_Sequential->Data_Analysis Result Result Interpretation (Normal vs. Delayed Emptying) Data_Analysis->Result

References

In-Vivo Validation of Nizatidine's Acetylcholinesterase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nizatidine's acetylcholinesterase (AChE) inhibitory activity with other relevant compounds, supported by available experimental data. It is intended to serve as a resource for researchers in pharmacology and drug development.

Executive Summary

This compound, a histamine H2-receptor antagonist, has been shown to possess acetylcholinesterase (AChE) inhibitory properties. This secondary pharmacological action contributes to its prokinetic effects on the gastrointestinal tract. In-vivo and in-vitro studies have demonstrated this inhibitory activity, positioning this compound as a compound of interest beyond its primary indication for acid-related gastric disorders. This guide summarizes the existing data on this compound's AChE inhibition and provides a framework for its comparative evaluation against other AChE inhibitors.

Comparative Analysis of Acetylcholinesterase Inhibition

Table 1: In-Vitro Acetylcholinesterase (AChE) Inhibition Data

CompoundIC50 (AChE)Source Organism/TissueComparison Notes
This compound 1.4 x 10⁻⁶ MRat erythrocytesApproximately 12 times less potent than Neostigmine.[1]
Neostigmine1.1 x 10⁻⁷ MRat erythrocytesA well-established carbamate AChE inhibitor.[1]
Famotidine> 1 x 10⁻³ MRat erythrocytesAnother H2-receptor antagonist with negligible AChE inhibitory activity.[1]
Donepezil6.7 nMRat brainA potent and selective AChE inhibitor used for Alzheimer's disease.

Experimental Protocols

To facilitate further research and direct comparative analysis, a detailed protocol for an ex-vivo measurement of AChE activity following in-vivo administration is provided below. This method, based on the widely used Ellman's method, can be adapted to compare this compound with other AChE inhibitors directly in a preclinical setting.

Protocol: Ex-Vivo Acetylcholinesterase Activity Assay in Rat Brain

1. Animal Dosing and Tissue Collection:

  • Animals: Male Wistar rats (200-250g).

  • Groups:

    • Vehicle control (e.g., saline).

    • This compound (e.g., 10 mg/kg, intravenous or intraperitoneal).

    • Positive Control (e.g., Donepezil, 1 mg/kg, oral).

  • Procedure:

    • Administer the respective compounds to the animals.

    • At a predetermined time point (e.g., 30 minutes post-dose), euthanize the animals via cervical dislocation.

    • Rapidly dissect the brain on ice and isolate specific regions of interest (e.g., cortex, hippocampus, striatum).

    • Snap-freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.

2. Tissue Homogenization:

  • Buffer: 0.1 M phosphate buffer (pH 8.0).

  • Procedure:

    • Thaw the brain tissue on ice.

    • Homogenize the tissue in 10 volumes of cold phosphate buffer using a glass Teflon homogenizer.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for the AChE activity assay.

3. Acetylcholinesterase Activity Measurement (Ellman's Method):

  • Reagents:

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM).

    • Acetylthiocholine iodide (ATCI) solution (75 mM).

    • Phosphate buffer (0.1 M, pH 8.0).

  • Procedure:

    • In a 96-well microplate, add 240 µL of phosphate buffer to each well.

    • Add 20 µL of the brain homogenate supernatant.

    • Add 20 µL of the DTNB solution.

    • Incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the ATCI solution.

    • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA/min).

    • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

    • Express AChE activity as µmol of substrate hydrolyzed/min/mg of protein.

    • Calculate the percentage of AChE inhibition for each treatment group relative to the vehicle control.

Visualizations

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanism and the experimental process, the following diagrams are provided.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh Acetylcholine (ACh) ACh_synthesis->ACh Vesicle Vesicle ACh->Vesicle ACh_cleft ACh Vesicle->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor ACh_cleft->AChR Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal Signal Transduction AChR->Signal This compound This compound This compound->AChE Inhibition

Caption: Cholinergic signaling pathway and the site of this compound's inhibitory action on acetylcholinesterase.

InVivo_AChE_Assay_Workflow cluster_animal_phase In-Vivo Phase cluster_ex_vivo_phase Ex-Vivo Phase cluster_analysis_phase Data Analysis Phase Dosing Animal Dosing (Vehicle, this compound, Positive Control) Tissue_Collection Tissue Collection (Brain Dissection) Dosing->Tissue_Collection Homogenization Tissue Homogenization Tissue_Collection->Homogenization Centrifugation Centrifugation & Supernatant Collection Homogenization->Centrifugation AChE_Assay AChE Activity Assay (Ellman's Method) Centrifugation->AChE_Assay Data_Analysis Calculate % AChE Inhibition AChE_Assay->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Caption: Experimental workflow for in-vivo validation of acetylcholinesterase inhibition.

References

A Comparative Guide to the Pharmacokinetics of Nizatidine and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the H2-receptor antagonist, nizatidine, and its primary metabolites. The information presented is collated from various human studies to support research and development in gastroenterology and pharmacology.

Executive Summary

This compound is a histamine H2-receptor antagonist that undergoes hepatic metabolism to form three main metabolites: N-desmethylthis compound (this compound M1), this compound S-oxide (this compound M2), and this compound N-oxide. Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations reached within 0.5 to 3 hours.[1] It is primarily eliminated via the kidneys, with a significant portion excreted as the unchanged drug. While the pharmacokinetic profile of this compound is well-documented, comprehensive human plasma pharmacokinetic data for its metabolites are less readily available in published literature. This guide summarizes the existing data to facilitate a comparative understanding.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for this compound and its metabolites in healthy human adults.

ParameterThis compoundN-desmethylthis compound (M1)This compound S-oxide (M2)This compound N-oxide
Oral Bioavailability (%) >70[1][2]Data not availableData not availableData not available
Cmax (µg/L) 700 - 1,800 (150 mg dose)[1][2] 1,400 - 3,600 (300 mg dose)Data not available in plasma; quantifiable in plasma in the range of 12-484 ng/ml.Data not availableData not available
Tmax (hours) 0.5 - 3Data not availableData not availableData not available
Elimination Half-life (t½, hours) 1 - 2Data not availableData not availableData not available
Plasma Clearance (L/h) 40 - 60Data not availableData not availableData not available
Volume of Distribution (L/kg) 0.8 - 1.5Data not availableData not availableData not available
Urinary Excretion (% of dose) ~60 (unchanged)<7<6<5

Metabolic Pathway of this compound

The metabolic conversion of this compound primarily occurs in the liver. The following diagram illustrates the biotransformation of this compound into its key metabolites.

Metabolic Pathway of this compound This compound This compound Metabolite1 N-desmethylthis compound (M1) This compound->Metabolite1 N-demethylation Metabolite2 This compound S-oxide (M2) This compound->Metabolite2 S-oxidation Metabolite3 This compound N-oxide This compound->Metabolite3 N-oxidation

Caption: Metabolic pathway of this compound.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from human clinical studies. Below are representative methodologies employed in these studies.

Pharmacokinetic Study Design

A typical pharmacokinetic study of this compound involves an open-label, single-dose, crossover design in healthy adult volunteers.

  • Subjects: Healthy male and female volunteers, typically between 18 and 45 years of age. Subjects undergo a screening process, including a physical examination and clinical laboratory tests, to ensure they are in good health.

  • Dosing: A single oral dose of this compound (e.g., 150 mg or 300 mg) is administered with a standardized volume of water after an overnight fast.

  • Blood Sampling: Venous blood samples are collected into heparinized tubes at predose (0 hours) and at various time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Urine Collection: Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours) to determine the extent of renal excretion of the parent drug and its metabolites.

Analytical Methodology: HPLC-MS/MS for Quantification

The concentrations of this compound and its metabolites in plasma and urine are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Sample Preparation: Plasma or urine samples are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation to separate the supernatant.

  • Chromatographic Separation: The supernatant is injected into a C18 reverse-phase HPLC column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) is used to separate this compound and its metabolites.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are detected and quantified in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and each metabolite. An internal standard is used to ensure accuracy and precision.

Experimental Workflow

The following diagram outlines a typical workflow for a clinical pharmacokinetic study of this compound.

Experimental Workflow for a this compound Pharmacokinetic Study cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Subject Screening and Enrollment B Drug Administration (Single Oral Dose) A->B C Serial Blood and Urine Collection B->C D Sample Preparation (Plasma/Urine) C->D E HPLC-MS/MS Analysis D->E F Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) E->F G Statistical Analysis and Reporting F->G

Caption: A typical pharmacokinetic study workflow.

References

Nizatidine vs. Proton Pump Inhibitors: A Comparative Analysis of Efficacy in Acid Suppression

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of acid suppression therapies, both histamine H2-receptor antagonists (H2RAs) and proton pump inhibitors (PPIs) have been cornerstone treatments for acid-related disorders. This guide provides a detailed, evidence-based comparison of the efficacy of nizatidine, a potent H2RA, and the broader class of PPIs, with a focus on their mechanisms of action, quantitative outcomes in clinical trials, and the experimental methodologies used to evaluate their performance. This analysis is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two major classes of acid-suppressing agents.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and PPIs lies in their distinct mechanisms of action at the cellular level within the gastric parietal cells, the primary producers of gastric acid.

This compound , as a histamine H2-receptor antagonist, functions by competitively and reversibly blocking the action of histamine on the H2 receptors of parietal cells.[1][2][3] Histamine is a key secretagogue that, upon binding to its receptor, initiates a signaling cascade involving cyclic AMP (cAMP) that ultimately stimulates the H+/K+ ATPase (proton pump). By inhibiting this initial step, this compound effectively reduces histamine-stimulated gastric acid secretion.[2]

Proton Pump Inhibitors (PPIs) , on the other hand, act on the final common pathway of acid production.[4] These drugs, which are prodrugs, are activated in the acidic environment of the parietal cell's secretory canaliculi. The activated form then covalently binds to and irreversibly inhibits the H+/K+ ATPase, the enzyme directly responsible for pumping hydrogen ions into the gastric lumen in exchange for potassium ions. This irreversible inhibition provides a more profound and prolonged suppression of gastric acid, regardless of the initial stimulus (histamine, gastrin, or acetylcholine).

Signaling Pathway of Gastric Acid Secretion

The following diagram illustrates the signaling pathways involved in gastric acid secretion and the points of intervention for this compound and proton pump inhibitors.

GastricAcidSecretion cluster_stimuli Stimuli cluster_receptors Parietal Cell Receptors cluster_intracellular Intracellular Signaling cluster_finalpathway Final Common Pathway cluster_inhibition Points of Inhibition Histamine Histamine H2R H2 Receptor Histamine->H2R binds Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R binds ACh Acetylcholine M3R M3 Receptor ACh->M3R binds cAMP ↑ cAMP H2R->cAMP Ca2 ↑ Ca²⁺ CCK2R->Ca2 M3R->Ca2 ProtonPump H⁺/K⁺ ATPase (Proton Pump) cAMP->ProtonPump activates Ca2->ProtonPump activates H_ion H⁺ ProtonPump->H_ion secretes This compound This compound This compound->H2R blocks PPIs Proton Pump Inhibitors PPIs->ProtonPump irreversibly inhibits

Mechanism of Action Comparison

Comparative Efficacy: Quantitative Data from Clinical Trials

Clinical studies have consistently demonstrated the superior efficacy of proton pump inhibitors over H2-receptor antagonists, including this compound, in various aspects of acid suppression.

Gastric pH Control

The ability of a drug to maintain an intragastric pH above critical thresholds (e.g., pH > 4, which is associated with the healing of erosive esophagitis) is a key measure of its efficacy.

ParameterThis compound (300 mg at night)Omeprazole (20 mg in the morning)Reference
Median 24-hour Intragastric pH 1.8 (increase from baseline of 1.5)6.1 (increase from baseline of 1.5)
24-hour Acid Secretion Reduction Significant, but less than OmeprazoleSignificantly greater than this compound (p < 0.002)
Healing of Erosive Esophagitis

The healing of esophageal erosions is a primary endpoint in the treatment of gastroesophageal reflux disease (GERD).

StudyDrug RegimenHealing Rate at 4 WeeksHealing Rate at 8 Weeks
Pantoprazole vs. This compoundPantoprazole 20 mg daily61%79%
Pantoprazole 40 mg daily64%83%
This compound 150 mg twice daily22%41%
Pantoprazole vs. This compoundPantoprazole 40 mg daily79% (at 28 days)-
This compound 150 mg twice daily44% (at 28 days)-
Symptom Relief in GERD

The speed and completeness of symptom relief are crucial for patient quality of life.

StudyDrug RegimenComplete Symptom Relief at 7 DaysComplete Symptom Relief at 28 Days
Pantoprazole vs. This compoundPantoprazole 40 mg daily40%63%
This compound 150 mg twice daily14%36%
Healing of Duodenal Ulcers

Both drug classes are effective in healing duodenal ulcers, though PPIs tend to provide faster healing.

StudyDrug RegimenHealing Rate at 2 WeeksHealing Rate at 4 Weeks
Omeprazole vs. This compoundOmeprazole 20 mg once daily81.8%90.5%
This compound 300 mg at bedtime19%70%
This compound 600 mg at bedtime30%84.2%

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and proton pump inhibitors.

24-Hour Intragastric pH Monitoring

This procedure measures the acidity in the esophagus and stomach over a 24-hour period to assess the efficacy of acid-suppressing medications.

pHMonitoringWorkflow cluster_prep Patient Preparation cluster_procedure Procedure cluster_monitoring 24-Hour Monitoring Period cluster_analysis Data Analysis Prep1 Discontinue acid-suppressing medication (PPIs: 7 days prior, H2RAs: 2 days prior) Prep2 Fast for 4-6 hours before the procedure Prep1->Prep2 Proc1 Numb nostril and throat with a local anesthetic spray Prep2->Proc1 Proc2 Insert a thin, flexible catheter with a pH sensor through the nostril Proc1->Proc2 Proc3 Guide the catheter into the esophagus and position it above the lower esophageal sphincter Proc2->Proc3 Proc4 Secure the catheter and connect it to a portable recording device Proc3->Proc4 Mon1 Patient resumes normal activities, diet, and sleep Proc4->Mon1 Mon2 Patient records meal times, sleep periods, and symptom occurrences in a diary Mon1->Mon2 Ana1 Catheter is removed after 24 hours Mon2->Ana1 Ana2 Data from the recorder is downloaded and analyzed Ana1->Ana2 Ana3 Correlate pH data with patient's diary to assess symptom-reflux association Ana2->Ana3 Ana4 Calculate key metrics: % time pH < 4, number of reflux episodes, mean pH Ana3->Ana4

24-Hour pH Monitoring Workflow
Endoscopic Evaluation of Erosive Esophagitis Healing

Endoscopy is used to visually assess the esophageal mucosa for the presence and healing of erosions.

  • Patient Preparation : Patients are typically required to fast for at least 8 hours prior to the procedure to ensure the stomach is empty.

  • Procedure :

    • The patient's throat may be sprayed with a local anesthetic to numb it and prevent gagging.

    • A sedative is administered intravenously to help the patient relax.

    • A flexible endoscope is passed through the mouth, down the esophagus, and into the stomach and duodenum.

    • The esophageal mucosa is carefully inspected for erosions, ulcers, and other abnormalities.

  • Grading of Erosive Esophagitis : The severity of erosive esophagitis is graded using a standardized system, most commonly the Los Angeles (LA) Classification System.

  • Follow-up Endoscopy : To assess healing, a repeat endoscopy is performed after a course of treatment (typically 8 weeks). The absence or reduction in the grade of erosions indicates healing.

Assessment of GERD Symptom Relief

Symptom relief is a key outcome in clinical trials and is typically assessed using validated patient-reported outcome questionnaires.

  • Baseline Assessment : Before initiating treatment, patients complete a validated questionnaire, such as the Reflux Disease Questionnaire (RDQ), to establish the baseline frequency and severity of their GERD symptoms (e.g., heartburn, regurgitation).

  • Treatment Period : Patients are randomized to receive either the investigational drug (e.g., a PPI) or the comparator (e.g., this compound) for a specified duration (e.g., 4-8 weeks).

  • Follow-up Assessments : Patients complete the same questionnaire at specified intervals during and at the end of the treatment period.

  • Data Analysis : The change in symptom scores from baseline to the end of treatment is calculated for each group. A statistically significant greater reduction in symptom scores in one group compared to the other indicates superior symptom relief. The proportion of patients achieving complete symptom resolution is also a common endpoint.

Conclusion

The available evidence strongly supports the superior efficacy of proton pump inhibitors over this compound and other H2-receptor antagonists in the suppression of gastric acid. This superiority is evident across multiple key metrics, including the ability to maintain a higher intragastric pH for a longer duration, higher rates of healing of erosive esophagitis and duodenal ulcers, and more rapid and complete relief of GERD symptoms. While this compound remains a valuable therapeutic option for certain patients and conditions, particularly for on-demand therapy or in cases where the profound acid suppression of a PPI is not required or desired, PPIs are generally considered the first-line treatment for moderate to severe acid-related disorders due to their more potent and sustained mechanism of action. The choice of therapy should be individualized based on the specific clinical presentation, severity of the condition, and treatment goals.

References

A Comparative Analysis of Nizatidine and Other Histamine H2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of nizatidine with other prominent histamine H2 receptor antagonists (H2RAs), including cimetidine, ranitidine, and famotidine. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed methodologies.

Mechanism of Action

Histamine H2 receptor antagonists function as competitive inhibitors at the H2 receptors on the basolateral membrane of gastric parietal cells.[1][2] By blocking the binding of histamine, these drugs suppress the production of cyclic AMP (cAMP) and consequently reduce the secretion of gastric acid.[3][4] This action effectively decreases the volume and acidity of gastric output in both basal and stimulated conditions.[5] While all H2RAs share this primary mechanism, they differ in their chemical structure, potency, and potential for side effects.

G cluster_cell Parietal Cell H2R Histamine H2 Receptor Gs Gs Protein H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (Active) cAMP->PKA activates PP H+/K+ ATPase (Proton Pump) PKA->PP phosphorylates H_out H+ (Acid) PP->H_out secretes Histamine Histamine Histamine->H2R binds & activates This compound This compound & Other H2RAs This compound->H2R competitively blocks

Caption: H2 Receptor Antagonist Signaling Pathway.

Comparative Efficacy and Potency

The potency of H2 receptor antagonists varies significantly. Famotidine is the most potent agent, followed by ranitidine, this compound, and cimetidine. On a molar basis, famotidine is approximately 20 to 50 times more potent than cimetidine and 6 to 10 times more potent than ranitidine. This compound's efficacy is comparable to that of ranitidine for the treatment of duodenal ulcers and gastroesophageal reflux disease (GERD).

ParameterCimetidineRanitidineThis compoundFamotidine
Relative Potency 1x4-10x4-10x20-60x
Standard Oral Dose (Active Ulcer) 800 mg at bedtime or 400 mg twice daily300 mg at bedtime or 150 mg twice daily300 mg at bedtime or 150 mg twice daily40 mg at bedtime or 20 mg twice daily
CYP450 Inhibition SignificantNegligibleNegligibleNegligible
Antiandrogenic Effects YesNoNoNo

Data compiled from multiple sources.

Comparative Pharmacokinetics

The pharmacokinetic profiles of H2RAs show key differences in bioavailability, onset, and duration of action. This compound is noted for its high oral bioavailability, which often exceeds 70%. All four agents are primarily eliminated through renal excretion, necessitating dose adjustments in patients with renal impairment.

ParameterCimetidineRanitidineThis compoundFamotidine
Oral Bioavailability 60-70%50%>70%40-45%
Time to Peak (Tmax) 1-3 hours1-3 hours1-3 hours1-3 hours
Elimination Half-life (t½) 2 hours2-3 hours1-2 hours2.5-3.5 hours
Duration of Action 4-5 hours6-8 hours6-8 hours10-12 hours
Protein Binding 15-20%15%35%15-20%
Primary Route of Elimination RenalRenalRenalRenal

Data compiled from multiple sources.

Experimental Protocols

Objective: To assess the pharmacodynamic effect of an H2 receptor antagonist (e.g., this compound) versus placebo on gastric acid secretion in healthy volunteers.

Study Design: A randomized, double-blind, placebo-controlled, two-period crossover study. This design allows each subject to serve as their own control, minimizing inter-subject variability.

Methodology:

  • Subject Recruitment: Screen healthy adult volunteers based on inclusion/exclusion criteria (e.g., no history of GI diseases, not taking confounding medications).

  • Baseline Measurement (Day 1):

    • Subjects fast overnight.

    • A nasogastric tube is inserted to collect gastric contents.

    • Basal Acid Output (BAO) is measured for 60 minutes.

    • A stimulant, such as pentagastrin or a standardized meal, is administered to induce acid secretion.

    • Maximal Acid Output (MAO) is measured by collecting gastric juice in 15-minute intervals for 2 hours. Samples are titrated to determine acid concentration.

  • Treatment Phase (Day 2):

    • Subjects are randomly assigned to receive a single oral dose of either this compound (e.g., 300 mg) or a matching placebo.

    • The acid measurement protocol (BAO and MAO) is repeated at a predefined time post-dosing (e.g., 2 hours) to assess the drug's inhibitory effect.

  • Washout Period: A washout period of at least one week is implemented to ensure complete clearance of the initial treatment.

  • Crossover Phase: Subjects who initially received the placebo are given this compound, and those who received this compound are given the placebo. The entire measurement protocol from Day 2 is repeated.

  • Data Analysis: The primary endpoint is the percentage inhibition of stimulated gastric acid secretion. BAO and MAO values from the active treatment and placebo phases are compared using appropriate statistical tests (e.g., paired t-test).

G cluster_prep Preparation cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) Screen Subject Screening Consent Informed Consent Screen->Consent Random Randomization Consent->Random GroupA Group A Receives This compound Random->GroupA GroupB Group B Receives Placebo Random->GroupB Measure1 Gastric Acid Secretion Measurement GroupA->Measure1 GroupB->Measure1 Washout Washout Period (e.g., 1 week) Measure1->Washout GroupA2 Group A Receives Placebo Washout->GroupA2 GroupB2 Group B Receives This compound Washout->GroupB2 Measure2 Gastric Acid Secretion Measurement GroupA2->Measure2 GroupB2->Measure2 Analysis Data Analysis (Compare Intra-Subject Drug vs. Placebo) Measure2->Analysis

Caption: Experimental Workflow for H2RA Efficacy.

Conclusion

This compound is an effective H2 receptor antagonist with a clinical efficacy comparable to ranitidine. Its distinguishing features include a high oral bioavailability and a favorable safety profile, particularly its negligible impact on the hepatic cytochrome P450 enzyme system, which minimizes the risk of drug-drug interactions seen with cimetidine. While less potent than famotidine, this compound offers a reliable and safe option for the treatment of conditions requiring the reduction of gastric acid, such as duodenal ulcers and GERD. The choice between H2RAs should be guided by considerations of potency, pharmacokinetic profile, potential for drug interactions, and patient-specific factors such as renal function.

References

Nizatidine Demonstrates Significant Suppression of Gastric Acidity Compared to Placebo

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

[City, State] – [Date] – A comprehensive review of clinical data reveals that nizatidine, a histamine H2-receptor antagonist, is significantly more effective than placebo in reducing gastric acid secretion and increasing intragastric pH. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key experimental findings and methodologies.

This compound exerts its effect by competitively and reversibly inhibiting the action of histamine on H2 receptors located on the basolateral membrane of gastric parietal cells.[1][2] This action blocks the downstream signaling pathway that leads to the secretion of gastric acid, resulting in a marked decrease in both basal and nocturnal acid production.[1][2]

Quantitative Comparison of this compound and Placebo on Gastric Acidity

Clinical trials have consistently demonstrated the superiority of this compound over placebo in controlling gastric acidity. The following tables summarize the key quantitative data from these studies.

Table 1: Effect of this compound on Nocturnal Gastric Acid Secretion

Treatment GroupDosageDurationMean Acid Output (mmol/h)Percentage Suppression vs. PlaceboStudy Reference
This compound30 mg (single evening dose)OvernightNot explicitly stated57%[1]
This compound100 mg (single evening dose)OvernightNot explicitly stated73%
This compound300 mg (single evening dose)OvernightNot explicitly stated90%
PlaceboN/AOvernightBaseline0%

Table 2: Effect of this compound on 24-Hour Intragastric Acidity

Treatment GroupDosageDurationPercentage Decrease in 24-Hour Acidity vs. PlaceboStudy Reference
This compound150 mg (at 21:00h)7 days45%
This compound300 mg (at 21:00h)7 days49%
PlaceboN/A7 days0%

Table 3: Effect of this compound on Intragastric pH

Treatment GroupDosageDurationMean Gastric pHStudy Reference
This compound150 mg bidNot specifiedSignificantly higher than placebo
This compound300 mg bidNot specifiedSignificantly higher than placebo
PlaceboN/ANot specifiedBaseline

Experimental Protocols

To ensure the validity and reproducibility of these findings, the cited studies employed rigorous experimental designs. A representative experimental protocol is detailed below.

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Participants: Healthy male subjects with a basal acid secretion of ≥ 3 mmol/h.

Methodology:

  • Treatment Administration: Participants received a single oral evening dose of this compound (30 mg, 100 mg, or 300 mg) or a placebo.

  • Gastric Acid Collection: Two hours after dosing, continuous nasogastric suction was initiated to collect gastric secretions hourly throughout the night. The completeness of gastric aspiration was monitored using phenol red as a marker.

  • Acid Output Measurement: The collected gastric fluid was analyzed to determine the hourly acid output, measured in mmol/h.

  • Stimulated Acid Secretion: On the following day, food-stimulated acid secretion was measured in response to an 8% peptone meal using intragastric titration to assess any carry-over effect of the drug.

  • Data Analysis: The percentage of acid secretion suppression for each this compound dose was calculated relative to the placebo group.

Mechanism of Action: Signaling Pathway

This compound's mechanism of action involves the blockade of the histamine H2 receptor on gastric parietal cells, which disrupts the signaling cascade responsible for proton pump activation and acid secretion.

nizatidine_mechanism cluster_parietal_cell Gastric Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to G_protein Gs Protein H2R->G_protein Activates This compound This compound This compound->H2R Blocks AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates H_ion H+ Proton_Pump->H_ion Secretes K_ion K+ Proton_Pump->K_ion Uptakes Lumen Gastric Lumen H_ion->Lumen

Caption: this compound blocks the histamine H2 receptor, inhibiting acid secretion.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial comparing the effects of this compound and a placebo on gastric acidity.

experimental_workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment Administration cluster_data_collection Phase 3: Data Collection cluster_analysis Phase 4: Data Analysis & Conclusion Patient_Screening Patient Screening (e.g., Basal Acid Output Measurement) Inclusion_Exclusion Inclusion/Exclusion Criteria Met? Patient_Screening->Inclusion_Exclusion Enrollment Patient Enrollment Inclusion_Exclusion->Enrollment Yes end Inclusion_Exclusion->end No Randomization Randomization Enrollment->Randomization Group_A Group A: This compound Randomization->Group_A Group_B Group B: Placebo Randomization->Group_B Gastric_Acid_Measurement Measurement of Gastric Acidity (e.g., pH monitoring, acid output) Group_A->Gastric_Acid_Measurement Group_B->Gastric_Acid_Measurement Data_Analysis Statistical Analysis Gastric_Acid_Measurement->Data_Analysis Comparison Comparison of this compound vs. Placebo Effects Data_Analysis->Comparison Conclusion Conclusion on Efficacy Comparison->Conclusion

Caption: Workflow of a randomized controlled trial comparing this compound and placebo.

References

Ranitidine vs famotidine vs nizatidine effect on intragastric acidity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Ranitidine, Famotidine, and Nizatidine on Intragastric Acidity

Introduction

Histamine H2 receptor antagonists are a class of drugs that competitively block the action of histamine on the parietal cells in the stomach, leading to a reduction in gastric acid secretion.[1][2][3] This guide provides a comparative analysis of three commonly used H2 receptor antagonists: ranitidine, famotidine, and this compound, with a focus on their effects on intragastric acidity. The information presented is intended for researchers, scientists, and drug development professionals, supported by data from clinical studies.

Mechanism of Action

Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on gastric parietal cells, stimulating the production of gastric acid.[2][4] H2 receptor antagonists, including ranitidine, famotidine, and this compound, competitively and reversibly bind to these H2 receptors, thereby inhibiting the binding of histamine and reducing the secretion of gastric acid. This action suppresses both basal and meal-stimulated acid secretion.

H2 Receptor Antagonist Signaling Pathway cluster_ParietalCell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates Gastric Acid\n(H+ secretion) Gastric Acid (H+ secretion) ProtonPump->Gastric Acid\n(H+ secretion) Promotes H2Antagonist H2 Receptor Antagonist (Ranitidine, Famotidine, this compound) H2Antagonist->H2R Blocks

Mechanism of H2 Receptor Antagonist Action

Comparative Efficacy on Intragastric Acidity

Clinical studies have demonstrated that while all three H2 receptor antagonists are effective in reducing intragastric acidity compared to placebo, there are notable differences in their potency and duration of action.

24-Hour Intragastric Acidity

A double-blind study involving 30 normal volunteers compared the effects of single evening doses of ranitidine (300 mg), famotidine (40 mg), and cimetidine (800 mg) on 24-hour intragastric acidity. The median 24-hour acidity was significantly reduced by all active treatments compared to placebo. Famotidine and ranitidine showed a greater reduction in acidity compared to cimetidine, with no significant difference observed between famotidine and ranitidine. Another study in nine healthy volunteers also found that single evening doses of ranitidine 300 mg and this compound 300 mg significantly decreased 24-hour intragastric acidity compared to placebo.

Drug (Dosage)Median 24-Hour Acidity (mmol/L)Percentage Reduction from Placebo
Placebo25.1-
Ranitidine (300 mg)3.287.25%
Famotidine (40 mg)2.590.0%
This compound (150 mg)-45%
This compound (300 mg)-49%
Data compiled from multiple sources.
Nocturnal and Morning Acidity

The effects of these drugs are particularly pronounced on nocturnal acid secretion. One study comparing single daily doses of this compound (300 mg), ranitidine (300 mg), and famotidine (40 mg) in 16 patients with healed duodenal ulcers found that all three H2 blockers had similar effects on overnight acidity. However, both famotidine and ranitidine demonstrated a carryover effect, producing more anacidity than this compound during the morning hours. The acid suppression of this compound was found to be significantly shorter-lasting than that of both ranitidine and famotidine.

Another study in healthy volunteers showed that ranitidine 300 mg administered in the evening significantly decreased morning acidity, an effect not observed with this compound at doses of 150 mg or 300 mg.

Drug (Dosage)Effect on Nocturnal AcidityEffect on Morning Acidity
Ranitidine (300 mg)Significant decreaseSignificant decrease
Famotidine (40 mg)Similar to ranitidine and this compoundMore anacidity than this compound
This compound (300 mg)Significant decreaseNo significant effect
Data compiled from multiple sources.
Duration of Action

Famotidine is reported to have a longer duration of action compared to ranitidine. One source suggests famotidine's acid-inhibiting effects last for 10-12 hours after single doses of 20-40mg. A comparative study found that the time period with a pH above 5.0 was significantly longer with both famotidine and ranitidine compared to this compound.

DrugDuration of pH > 5.0 (minutes)
Famotidine (40 mg)360
Ranitidine (300 mg)283
This compound (300 mg)198
Data from a study in 16 patients with healed duodenal ulcers.

Experimental Protocols

The evaluation of intragastric acidity is typically conducted using continuous 24-hour pH monitoring.

Subject Population and Study Design

Many of the cited studies were conducted on healthy volunteers or patients with healed duodenal ulcers. The studies often employ a double-blind, placebo-controlled, crossover design to minimize bias.

Intragastric pH Measurement

The standard method involves the use of a pH electrode, which is passed through the nose into the stomach. The electrode is connected to a portable data recorder that continuously measures and stores the pH values over a 24-hour period. The positioning of the electrode is crucial for accurate measurements and is often verified fluoroscopically. An alternative, less invasive method that has shown good correlation is the use of pH-sensitive litmus paper to test gastric aspirates.

Experimental Workflow for Intragastric pH Monitoring cluster_protocol Experimental Protocol A Subject Recruitment (Healthy Volunteers or Patients) B Randomization to Treatment Groups (Placebo, Ranitidine, Famotidine, this compound) A->B C Drug Administration (e.g., single evening dose) B->C D Intragastric pH Electrode Placement C->D E 24-Hour Continuous pH Monitoring D->E F Data Collection and Analysis E->F G Crossover to Different Treatment Arms F->G After washout period G->C

Typical Experimental Workflow

Conclusion

Ranitidine, famotidine, and this compound are all effective at reducing intragastric acidity. Famotidine appears to be the most potent and has the longest duration of action, followed by ranitidine and then this compound. While this compound is effective at controlling nocturnal acidity, its effect does not typically extend into the morning hours, unlike ranitidine and famotidine. The choice of agent may therefore depend on the desired duration of acid suppression and the specific clinical indication. For researchers and drug development professionals, understanding these differences is crucial for designing clinical trials and developing new therapeutic strategies for acid-related disorders.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Nizatidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Nizatidine, with a focus on personal protective equipment (PPE), operational procedures, and proper disposal methods. Adherence to these guidelines will help minimize exposure risks and ensure the integrity of your research.

Personal Protective Equipment (PPE) for Handling this compound

When handling this compound in a laboratory setting, the use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye/Face Protection Skin Protection Respiratory Protection
Weighing and transferring solid this compound Safety glasses with side shields or safety goggles.Nitrile gloves and a fully buttoned lab coat.Recommended to use a dust mask or work in a ventilated enclosure (e.g., fume hood) to minimize inhalation of airborne particles.
Preparing solutions (dissolving this compound) Safety glasses with side shields or safety goggles. A face shield may be appropriate if there is a splash hazard.Nitrile gloves and a fully buttoned lab coat.Generally not required if performed in a well-ventilated area or a fume hood.
Administering this compound in experimental models Safety glasses with side shields.Nitrile gloves and a lab coat.Not typically required.
Cleaning spills Safety goggles and a face shield.Chemical-resistant nitrile gloves and a lab coat. Consider a disposable gown.A dust mask or respirator is recommended if cleaning a solid spill that could generate dust.

Note on Glove Selection: Nitrile gloves are recommended due to their superior chemical resistance compared to latex gloves.[1][2][3] Always inspect gloves for any signs of degradation or punctures before use.

Operational Plan for Handling this compound

A systematic approach to handling this compound ensures both personal safety and the quality of experimental outcomes.

1. Preparation and Engineering Controls:

  • Designate a specific area for handling this compound.

  • Ensure a calibrated analytical balance is placed in a chemical fume hood or another ventilated enclosure when weighing the solid compound to control dust.

  • Have an eyewash station and safety shower readily accessible.

2. Handling Procedures:

  • Before handling, review the Safety Data Sheet (SDS) for this compound.

  • Don the appropriate PPE as outlined in the table above.

  • When weighing, use a spatula to handle the powder and avoid creating dust.

  • When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

3. In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Disposal Plan for this compound and Contaminated Materials

This compound is generally not considered a RCRA (Resource Conservation and Recovery Act) hazardous waste. However, all chemical waste must be disposed of responsibly to protect the environment.

1. Segregation and Collection:

  • Solid this compound Waste: Collect any expired or unused solid this compound in a clearly labeled, sealed container. The label should include "Non-hazardous Pharmaceutical Waste" and the chemical name, "this compound."

  • Contaminated Labware: Disposable items such as weigh boats, pipette tips, and centrifuge tubes that have come into contact with this compound should be collected in a designated, lined waste container.

  • Contaminated PPE: Used gloves, masks, and disposable lab coats should be placed in a separate, sealed bag or container labeled "Contaminated PPE."

2. Disposal Procedure:

  • Do not dispose of this compound down the drain or in the regular trash. [4][5]

  • Segregate this compound waste from other laboratory waste streams.

  • Store the labeled waste containers in a designated and secure area.

  • Arrange for the disposal of the non-hazardous pharmaceutical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Visual Guide: Donning and Doffing of PPE

Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination. The following diagrams illustrate the correct sequence.

G cluster_donning Donning PPE a 1. Lab Coat b 2. Dust Mask (if needed) a->b c 3. Safety Glasses b->c d 4. Gloves c->d

Figure 1. Recommended sequence for donning PPE.

G cluster_doffing Doffing PPE e 1. Gloves f 2. Lab Coat e->f g 3. Safety Glasses f->g h 4. Dust Mask (if used) g->h i 5. Wash Hands h->i

Figure 2. Recommended sequence for doffing PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nizatidine
Reactant of Route 2
Reactant of Route 2
Nizatidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.